Trimethylsilyl cyanide
説明
Structure
3D Structure
特性
IUPAC Name |
trimethylsilylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064766 | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |
| Record name | Trimethylsilyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7677-24-9 | |
| Record name | Trimethylsilyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylcarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trimethylsilyl Cyanide from Trimethylsilyl Chloride and Alkali Metal Cyanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and indispensable reagent in modern organic synthesis, serving as a safer and more manageable substitute for the highly toxic hydrogen cyanide. Its application spans a wide range of transformations, most notably in the cyanosilylation of carbonyls to form cyanohydrins, which are crucial intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical building blocks. This technical guide provides a comprehensive overview of the primary synthetic route to trimethylsilyl cyanide: the reaction of trimethylsilyl chloride (TMSCl) with alkali metal cyanides. This document details various experimental protocols, summarizes quantitative data in comparative tables, and illustrates the reaction workflow, offering researchers and process chemists a practical resource for the laboratory-scale and industrial production of this key synthetic intermediate.
Introduction
The synthesis of this compound from trimethylsilyl chloride and an alkali metal cyanide is a nucleophilic substitution reaction at the silicon center. The general transformation is depicted below:
(CH₃)₃SiCl + MCN → (CH₃)₃SiCN + MCl (where M = Na, K, Li)
While the stoichiometry is straightforward, the reaction's efficiency is highly dependent on several factors, including the choice of alkali metal cyanide, solvent, catalyst, and reaction temperature. This guide will explore the nuances of these parameters to provide a thorough understanding of the synthesis.
Reaction Parameters and Their Influence
The selection of reagents and conditions is critical for achieving high yields and purity of this compound. The following sections discuss the key variables in this synthesis.
Alkali Metal Cyanides
Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most commonly employed cyanide sources due to their availability and cost-effectiveness.[1] Lithium cyanide (LiCN) can also be used and is sometimes prepared in situ.[2][3] The reactivity of the alkali metal cyanide can be influenced by its solubility in the reaction medium, which is often addressed through the choice of solvent and the use of catalysts.
Solvents
A variety of solvents can be used for this reaction, with polar aprotic solvents being the most common. N-methylpyrrolidone (NMP) is frequently used, acting as both a solvent and a catalyst.[1] Other high-boiling aprotic solvents are also effective, particularly in industrial settings where the product is distilled directly from the reaction mixture.[4] The reaction can also be carried out in the absence of a solvent, which can simplify purification.
Catalysts
Catalysts are often employed to enhance the reaction rate and improve yields. Key catalysts include:
-
Alkali Metal Iodides: Sodium iodide (NaI) or potassium iodide (KI) are highly effective catalysts.[1][5] They are thought to function by an in-situ Finkelstein-type reaction, generating a more reactive trimethylsilyl iodide intermediate.
-
N-Methylpyrrolidone (NMP): In sub-stoichiometric amounts, NMP acts as a powerful catalyst, even at room temperature.[1][6]
-
Phase-Transfer Catalysts: In systems with low solubility of the cyanide salt, phase-transfer catalysts can be used to facilitate the reaction.[1]
-
Crown Ethers: These can be used to solubilize potassium cyanide in organic solvents, thereby increasing its reactivity.[7]
-
Heavy Metal Cyanides: Catalytic amounts of heavy metal cyanides have also been reported to be effective.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the synthesis of this compound.
| Method | Alkali Metal Cyanide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hünig et al. | NaCN (22% excess) | Phase-transfer catalyst | N-Methylpyrrolidone | 90-100 | 30-36 | 60-70 | [1] |
| Rasmussen et al. | KCN (250% excess) | None | N-Methylpyrrolidone | Reflux | 16 | 71 | [1] |
| Improved Room Temp. Process | NaCN or KCN (equimolar) | Alkali Metal Iodide & NMP | None | 15-25 | ~12 | up to 90 | [1] |
| High Temp. Distillation | Alkali Metal Cyanide (equimolar) | Heavy Metal Cyanide | High-boiling aprotic solvent | 130-250 | N/A | Good | [4] |
Table 1: Comparison of Synthetic Methods for this compound
| Reagent | Molar Ratio (relative to TMSCl) | Notes |
| Trimethylsilyl Chloride | 1 | |
| Alkali Metal Cyanide | ~1 | Stoichiometric amounts are sufficient in catalyzed reactions.[1] |
| Alkali Metal Iodide | 0.05 - 0.15 | Typically 10 mol%.[5] |
| N-Methylpyrrolidone | 0.15 - 0.25 | Typically 20 mol%.[5] |
Table 2: Typical Reagent Stoichiometry for the Catalyzed Room Temperature Synthesis
Experimental Protocols
Caution: this compound is highly toxic and readily hydrolyzes to release hydrogen cyanide gas.[3] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Room Temperature Synthesis with Catalytic Alkali Metal Iodide and N-Methylpyrrolidone
This procedure is based on a high-yield, room-temperature method.[1][5]
Reagents:
-
Potassium Cyanide (KCN), dried: 1 mol
-
Trimethylsilyl Chloride (TMSCl): 1 mol
-
Potassium Iodide (KI): 0.1 mol
-
N-Methylpyrrolidone (NMP): 0.2 mol
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stirrer, add the dried potassium cyanide and potassium iodide.
-
Add the trimethylsilyl chloride to the flask.
-
To this suspension, add the N-methylpyrrolidone.
-
Stir the reaction mixture at room temperature (22°C) for approximately 12 hours.
-
Monitor the reaction for completion (e.g., by ¹H-NMR, which will show the disappearance of the TMSCl peak and the appearance of the TMSCN peak).
-
The this compound can be isolated by direct distillation from the reaction vessel. The boiling point of this compound is 114-117°C.[2] An isolated yield of approximately 88% can be expected.[1]
Protocol 2: Synthesis with in situ Generated Lithium Cyanide
This protocol provides an alternative route using lithium cyanide generated from acetone (B3395972) cyanohydrin.[2]
Part A: Preparation of Lithium Cyanide
-
In a round-bottom flask under a nitrogen atmosphere, suspend lithium hydride (0.624 mol) in anhydrous tetrahydrofuran (B95107) (500 mL).
-
Cool the stirred suspension in an ice bath and add acetone cyanohydrin (0.501 mol) dropwise over 15 minutes.
-
Remove the ice bath and stir the mixture for 2 hours at room temperature.
-
Evaporate the solvent on a rotary evaporator and dry the resulting white lithium cyanide in vacuo for 3 hours.
Part B: Synthesis of this compound
-
In a separate flask under a nitrogen atmosphere, charge trimethylchlorosilane (0.500 mol) and bis[2-(2-methoxyethoxy)ethyl] ether (100 mL).
-
Add the prepared lithium cyanide to this stirred solution over 15 minutes, maintaining the temperature at or below 35°C with periodic cooling.
-
Stir the suspension overnight at room temperature.
-
Isolate the product by vacuum distillation. The product will distill at 25-55°C under a pressure of 50 mm.
-
Carefully redistill the collected liquid to obtain pure this compound (bp 114-117°C).
Reaction Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from trimethylsilyl chloride and an alkali metal cyanide.
Caption: Workflow for this compound Synthesis.
Safety Considerations
-
Toxicity: this compound is extremely toxic and is a source of hydrogen cyanide. Handle with extreme caution in a well-ventilated fume hood.[6][8]
-
Moisture Sensitivity: TMSCN reacts with water to produce highly toxic hydrogen cyanide gas. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.[3]
-
Flammability: this compound is a flammable liquid.[7]
-
Disposal: Dispose of any residual TMSCN by quenching with an alkaline solution of sodium hypochlorite (B82951) (bleach).[8]
Conclusion
The synthesis of this compound from trimethylsilyl chloride and alkali metal cyanides is a well-established and efficient process. By carefully selecting the cyanide source, catalyst, and reaction conditions, high yields of this valuable reagent can be obtained. The room-temperature method utilizing catalytic amounts of an alkali metal iodide and N-methylpyrrolidone offers a particularly attractive route due to its mild conditions, high efficiency, and operational simplicity. This guide provides the necessary technical details for researchers and chemists to safely and effectively produce this compound for its diverse applications in organic synthesis.
References
- 1. US4429145A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trimethylsilyl_cyanide [chemeurope.com]
- 4. EP0040356A2 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Trimethylsilyl cyanide
An In-depth Technical Guide to Trimethylsilyl (B98337) Cyanide: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl cyanide (TMSCN), with the chemical formula (CH₃)₃SiCN, is a versatile and important reagent in modern organic synthesis.[1][2] It serves as a more stable and less hazardous substitute for the highly toxic hydrogen cyanide (HCN), enabling the controlled introduction of the cyanide moiety into a wide range of organic molecules.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of TMSCN, detailed experimental protocols for its key reactions, and visual representations of reaction mechanisms to aid in research and development.
Physical and Chemical Properties
This compound is a volatile, colorless to pale yellow liquid with a characteristic almond-like odor.[4][5] It is highly reactive, particularly with protic solvents like water, with which it hydrolyzes to form hydrogen cyanide and trimethylsilanol.[2][4] Care must be taken to handle TMSCN under anhydrous conditions.[6] It is miscible with most common organic solvents.[4][5]
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₉NSi | [7] |
| Molecular Weight | 99.21 g/mol | [2][7] |
| Boiling Point | 114–117 °C | [4][5][7] |
| Melting Point | 8–11 °C | [4][5][7] |
| Density | 0.793 g/mL at 20 °C | [4][5][7] |
| Refractive Index (n²⁰/D) | 1.392 | [4] |
| Flash Point | 1 °C | [7] |
| Solubility | Reacts with water. Soluble in most organic solvents. | [4][5] |
Chemical Reactivity and Safety
TMSCN is a highly flammable liquid and vapor and is fatal if swallowed, in contact with skin, or if inhaled.[8] It reacts violently with water, releasing toxic hydrogen cyanide gas.[8] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and respiratory protection, must be worn.[8][9] It should be stored under an inert atmosphere, typically nitrogen, in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as acids, bases, and water.[6][8]
Key Reactions and Experimental Protocols
This compound is a key reagent in several important organic transformations, including the cyanosilylation of carbonyl compounds, the Strecker synthesis of α-aminonitriles, and the ring-opening of epoxides.
Cyanosilylation of Aldehydes and Ketones
The cyanosilylation of aldehydes and ketones with TMSCN is a fundamental carbon-carbon bond-forming reaction that yields O-trimethylsilyl cyanohydrins.[2][3] These products are valuable synthetic intermediates that can be readily converted to α-hydroxy acids, β-amino alcohols, and other important molecules.[3] The reaction is typically catalyzed by Lewis acids or bases.[3]
3.1.1. Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of Benzophenone (B1666685)
This procedure is adapted from Organic Syntheses.[10]
Materials:
-
Benzophenone (0.12 mol)
-
This compound (0.14 mol)
-
Anhydrous zinc iodide (1.9 mmol)
-
Dry methylene (B1212753) chloride (50 mL)
-
Tetrahydrofuran (B95107) (50 mL)
-
3 N Hydrochloric acid (30 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250-mL one-necked flask equipped with a reflux condenser, magnetic stirring bar, and drying tube, add benzophenone, this compound, anhydrous zinc iodide, and dry methylene chloride.[10]
-
Heat the solution at 65°C in an oil bath for 2 hours.[10]
-
Remove the solvent on a rotary evaporator to yield the crude O-(trimethylsilyl)benzophenone cyanohydrin.[10]
-
To the flask containing the crude product, add tetrahydrofuran and 3 N hydrochloric acid.[10]
-
Heat the mixture at 65°C for 1 hour.[10]
-
Pour the solution into a separatory funnel, add 30 mL of water, and separate the aqueous phase.[10]
-
Extract the aqueous phase three times with 100-mL portions of diethyl ether.[10]
-
Combine the ethereal extracts with the tetrahydrofuran solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]
-
Recrystallize the resulting yellow solid from 300 mL of toluene and dry under vacuum to yield white crystals of benzophenone cyanohydrin.[10]
3.1.2. Reaction Workflow: Lewis Acid-Catalyzed Cyanosilylation
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Trimethylsilyl cyanide as a safer alternative to hydrogen cyanide in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for the preparation of amines, carboxylic acids, and various heterocyclic scaffolds integral to pharmaceuticals and agrochemicals. For decades, the use of hydrogen cyanide (HCN) has been a standard method for cyanation. However, its extreme toxicity and high volatility pose significant safety and handling challenges.[1] Trimethylsilyl cyanide (TMSCN) has emerged as a superior and safer alternative, offering comparable or enhanced reactivity in a more manageable liquid form.[2][3] This technical guide provides a comprehensive overview of TMSCN, including a comparative analysis of its physicochemical and toxicological properties against HCN, detailed experimental protocols for its key applications, and visual guides to its reaction mechanisms and handling workflows.
Physicochemical and Toxicological Properties: TMSCN vs. HCN
The primary advantage of TMSCN over HCN stems from its physical properties. TMSCN is a liquid with a significantly higher boiling point, which drastically reduces the risk of inhalation exposure compared to the gaseous HCN.[1][4] While TMSCN is still highly toxic and must be handled with care as it can hydrolyze to release HCN, its liquid state simplifies measurement, transfer, and reaction setup, enhancing overall laboratory safety.[5][6]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (TMSCN) | Hydrogen Cyanide (HCN) |
| CAS Number | 7677-24-9[4] | 74-90-8[5] |
| Molecular Formula | C₄H₉NSi[4] | HCN[5] |
| Molecular Weight | 99.21 g/mol [2] | 27.03 g/mol [5] |
| Physical State | Colorless to pale yellow liquid[3] | Colorless to pale blue gas or liquid[1][7] |
| Boiling Point | 114–117 °C[4] | 25.6 °C |
| Melting Point | 8–11 °C[2] | -13.24 °C |
| Flash Point | 1 °C (closed cup)[2][8] | -18 °C (closed cup)[9] |
| Vapor Pressure | 16.6 mmHg at 25°C | 630 mmHg at 20°C[10] |
| Water Solubility | Reacts/Hydrolyzes[4] | Miscible[11] |
Table 2: Comparison of Toxicological Data and Hazards
| Hazard | This compound (TMSCN) | Hydrogen Cyanide (HCN) |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects[12][13] | H224: Extremely flammable liquid and vaporH300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects |
| Toxicity Notes | Highly toxic; readily hydrolyzes in the presence of moisture to release hydrogen cyanide.[5][6] Metabolism may also release cyanide.[14] | Extremely toxic; inhibits cellular respiration. Concentrations of 200–500 ppm in air for 30 minutes are usually fatal.[1] |
| LD₅₀ (Oral, Rat) | Data not available; classified as "Fatal if swallowed".[12] | ~3-10 mg/kg[14][15] |
| Primary Route of Exposure | Inhalation, skin absorption, ingestion.[12] | Inhalation, ingestion, skin absorption.[16] |
| Handling Precautions | Must be handled in a well-ventilated fume hood under an inert atmosphere.[6] | Requires stringent safety protocols and specialized equipment due to high volatility and toxicity.[1] |
Logical Workflow: Advantages of TMSCN
The decision to use TMSCN over traditional cyanide sources is based on a clear progression of advantages in safety and handling, leading to more efficient and reliable synthetic outcomes.
References
- 1. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrabutyl Orthosilicate (CAS 7677-24-9): Properties, Hazards, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabutyl orthosilicate (B98303) (TBOS), identified by CAS number 7677-24-9. It details its chemical and physical properties, associated hazards, and primary applications in scientific research, with a focus on its role as a precursor in the synthesis of silica-based nanomaterials for drug delivery and tissue engineering.
Chemical and Physical Properties
Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an organosilicon compound with the chemical formula C₁₆H₃₆O₄Si. It is a colorless liquid that serves as a versatile precursor in various chemical syntheses, most notably in the sol-gel process to produce silica (B1680970) (silicon dioxide).
Table 1: Physical and Chemical Properties of Tetrabutyl Orthosilicate
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Si |
| Molecular Weight | 320.54 g/mol [1] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 275 °C (lit.)[3][4] |
| Density | 0.899 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.413 (lit.)[3][4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; reacts with water.[2] |
| Vapor Density | >1 (vs air) |
Hazards and Safety Information
Tetrabutyl orthosilicate is classified as a hazardous substance and requires careful handling to minimize exposure risks. The primary hazards are associated with its irritant properties and combustibility. Upon contact with moisture, it can evolve n-butanol.
Table 2: Hazard Identification and Safety Precautions for Tetrabutyl Orthosilicate
| Hazard Class | GHS Hazard Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] | Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
Applications in Research and Drug Development
The primary application of tetrabutyl orthosilicate in research is as a precursor for the synthesis of silica-based materials via the sol-gel process.[2] This method allows for the production of silica nanoparticles, thin films, and gels with tunable properties. These materials have significant potential in biomedical applications, including:
-
Drug Delivery Systems: Silica nanoparticles synthesized from TBOS can be loaded with therapeutic agents for targeted delivery.[2]
-
Tissue Engineering Scaffolds: The biocompatibility of silica makes it a suitable material for creating scaffolds that support cell growth and tissue regeneration.[2]
-
Crosslinking Agent: TBOS can act as a crosslinking agent in the production of silicone polymers.[2]
Experimental Protocols
Synthesis of Silica Nanoparticles via Sol-Gel Process (Adapted from TEOS-based protocols)
This protocol describes a general method for synthesizing silica nanoparticles from tetrabutyl orthosilicate using a modified Stöber process. The kinetics of hydrolysis and condensation are slower for TBOS compared to tetraethyl orthosilicate (TEOS) due to the longer butyl chains.
Materials:
-
Tetrabutyl orthosilicate (TBOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Temperature-controlled bath
-
Centrifuge
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution to act as a catalyst. The amount will influence the final particle size.
-
While stirring vigorously, add the desired amount of tetrabutyl orthosilicate to the ethanol-water-ammonia mixture.
-
Allow the reaction to proceed at a controlled temperature for a specified time to allow for the hydrolysis of TBOS and the subsequent condensation to form silica nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing with ethanol and water to remove unreacted reagents.
-
The final silica nanoparticles can be redispersed in a suitable solvent or dried for further characterization and use.
Characterization of Synthesized Silica Nanoparticles
The properties of the synthesized silica nanoparticles can be characterized using various analytical techniques:
-
Dynamic Light Scattering (DLS): To determine the particle size distribution.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and surface functionalization.[5]
Biological Effects and Signaling Pathways of Silica Nanoparticles
Tetrabutyl orthosilicate itself is not known to directly interact with biological signaling pathways. Its biological relevance stems from the properties of the silica nanoparticles it is used to create. Studies on silica nanoparticles have shown that they can induce cellular responses. For instance, exposure of cells to silica nanoparticles has been found to upregulate the TNF (Tumor Necrosis Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . This is a critical consideration for the biocompatibility and potential toxicity of silica-based drug delivery systems.
Visualizations
Caption: Sol-gel process for silica synthesis from TBOS.
Caption: Workflow for drug-loaded silica nanoparticle synthesis.
Caption: Signaling pathways affected by silica nanoparticles.
References
- 1. Tetrabutyl orthosilicate | C16H36O4Si | CID 78500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Tetrabutyl orthosilicate | 4766-57-8 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Trimethylsilyl Cyanide with Water and its Moisture Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and widely used reagent in organic synthesis, valued as a less hazardous substitute for hydrogen cyanide (HCN). However, its high reactivity towards water and moisture presents significant handling challenges and can impact reaction outcomes. This technical guide provides a comprehensive overview of the reaction of TMSCN with water, its profound moisture sensitivity, and detailed protocols for its study. Understanding these characteristics is critical for ensuring safety, optimizing reaction conditions, and achieving reproducible results in research and drug development settings.
Introduction
Trimethylsilyl cyanide ((CH₃)₃SiCN) is an organosilicon compound that serves as an important source of the cyanide nucleophile in a variety of organic transformations, including the synthesis of cyanohydrins, aminonitriles, and other nitrile-containing compounds.[1] Despite its utility, TMSCN is extremely sensitive to moisture, readily undergoing hydrolysis to produce highly toxic hydrogen cyanide gas and trimethylsilanol (B90980).[2][3][4] This reactivity necessitates stringent anhydrous handling and storage conditions to maintain its integrity and ensure laboratory safety.[5][6] This guide will delve into the chemical properties, reaction mechanism with water, and experimental methodologies to quantify its moisture sensitivity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its hydrolysis products is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrolysis Products
| Property | This compound (TMSCN) | Hydrogen Cyanide (HCN) | Trimethylsilanol ((CH₃)₃SiOH) |
| CAS Number | 7677-24-9 | 74-90-8 | 1066-40-6 |
| Molecular Formula | C₄H₉NSi | CHN | C₃H₁₀OSi |
| Molar Mass ( g/mol ) | 99.21 | 27.03 | 90.20 |
| Appearance | Colorless to pale yellow liquid[7] | Colorless gas or liquid | Colorless liquid |
| Boiling Point (°C) | 114-117 | 26 | 99-100 |
| Melting Point (°C) | 8-11 | -13.4 | -46 |
| Density (g/mL at 20°C) | 0.793 | 0.687 (liquid) | 0.813 |
| Solubility in Water | Reacts violently | Miscible | Slightly soluble |
Reaction with Water and Moisture Sensitivity
This compound reacts rapidly and exothermically with water in a hydrolysis reaction. This reaction is irreversible and results in the formation of trimethylsilanol and hydrogen cyanide.[2][3] The presence of even trace amounts of moisture in solvents or on glassware can lead to the decomposition of TMSCN, reducing its efficacy in chemical reactions and generating hazardous HCN gas.[5]
The overall chemical equation for the hydrolysis of this compound is:
(CH₃)₃SiCN + H₂O → (CH₃)₃SiOH + HCN[2]
Due to this high reactivity, all manipulations involving TMSCN should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6]
Reaction Pathway
The hydrolysis of this compound proceeds through a nucleophilic attack of water on the silicon atom. The lone pair of electrons on the oxygen atom of water attacks the electrophilic silicon center of TMSCN, leading to a pentacoordinate silicon intermediate. This is followed by the departure of the cyanide ion and a proton transfer to form the final products, trimethylsilanol and hydrogen cyanide.
Experimental Protocols for Studying TMSCN Hydrolysis
Objective
To monitor the hydrolysis of this compound in a controlled environment and quantify the rate of reaction and the formation of hydrogen cyanide.
Materials and Equipment
-
This compound (TMSCN), analytical grade
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Oven-dried glassware (e.g., Schlenk flask, syringes)
-
Spectrometer (FTIR or NMR) with a suitable reaction cell
-
Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Standard solutions of HCN for GC calibration
Experimental Workflow
Detailed Methodology
5.4.1 Preparation of Reagents and Glassware
-
All glassware must be thoroughly oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of inert gas or in a desiccator.
-
Anhydrous solvent should be obtained from a solvent purification system or freshly distilled over a suitable drying agent.
-
All manipulations of TMSCN must be performed under an inert atmosphere in a glovebox or using Schlenk techniques.
-
Prepare a stock solution of TMSCN in the chosen anhydrous solvent to a known concentration (e.g., 0.1 M).
-
Prepare a solution of deionized water in the same anhydrous solvent at a known concentration.
5.4.2 In-situ Spectroscopic Monitoring (FTIR or NMR)
This method allows for the real-time monitoring of the disappearance of the TMSCN reactant and the appearance of the trimethylsilanol product.
-
Transfer a known volume of the TMSCN stock solution into a pre-dried and inerted IR or NMR reaction cell.
-
Acquire a background spectrum (t=0) of the TMSCN solution.
-
Using a gas-tight syringe, rapidly inject a stoichiometric or excess amount of the water/solvent solution into the reaction cell with vigorous mixing.
-
Immediately begin acquiring spectra at regular time intervals.
-
For FTIR analysis, monitor the decrease in the intensity of the nitrile (-C≡N) stretching peak of TMSCN (around 2200 cm⁻¹) and the appearance of the O-H stretching peak of trimethylsilanol (around 3200-3400 cm⁻¹).
-
For ¹H NMR analysis, monitor the decrease in the singlet peak corresponding to the trimethylsilyl protons of TMSCN and the appearance of the singlet for the trimethylsilyl protons of trimethylsilanol.
-
The rate of reaction can be determined by plotting the concentration of TMSCN (proportional to peak intensity/area) versus time.
5.4.3 Quantification of Hydrogen Cyanide by Headspace Gas Chromatography
This method quantifies the formation of the volatile HCN product.
-
In a series of headspace vials under an inert atmosphere, add a known volume of the TMSCN stock solution.
-
Initiate the reaction in each vial by injecting the water/solvent solution.
-
At specified time points, quench the reaction in one of the vials (e.g., by rapid cooling or addition of a non-protic base).
-
Equilibrate the vial in the headspace autosampler at a controlled temperature.
-
Inject a sample of the headspace into the GC-NPD or GC-MS.
-
Identify and quantify the HCN peak by comparison with a calibration curve generated from standard solutions of HCN.
-
Plot the concentration of HCN generated over time to determine the rate of its formation.
Data Presentation and Analysis
The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.
Table 2: Hypothetical Kinetic Data for TMSCN Hydrolysis
| Time (s) | [TMSCN] (M) - from Spectroscopy | [HCN] (M) - from Headspace GC |
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
From this data, the order of the reaction with respect to TMSCN and water can be determined, and the rate constant can be calculated.
Safety Precautions
-
This compound is highly toxic and flammable. It should only be handled by trained personnel in a well-ventilated chemical fume hood.[8][10]
-
Exposure to TMSCN or its hydrolysis product, hydrogen cyanide, can be fatal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.
-
An emergency plan for cyanide exposure should be in place, and an approved cyanide antidote kit should be readily available.
-
All waste containing TMSCN or cyanide must be quenched and disposed of according to institutional and regulatory guidelines. A common method involves quenching with an alkaline solution of sodium hypochlorite (B82951) (bleach).[3]
Conclusion
The extreme moisture sensitivity of this compound is a critical consideration for its safe and effective use in scientific research and drug development. The rapid and exothermic hydrolysis to produce toxic hydrogen cyanide necessitates stringent anhydrous handling protocols. The experimental methodologies outlined in this guide, employing in-situ spectroscopic monitoring and headspace gas chromatography, provide a robust framework for quantifying the kinetics of this reaction. A thorough understanding and control of the reaction of TMSCN with water are paramount for ensuring experimental reproducibility, optimizing synthetic yields, and maintaining a safe laboratory environment.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trimethylsilyl_cyanide [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The Highly Efficient 1,4-Addition of TMSCN to Aromatic Enones Catalyzed by CsF with Water as the Additive [organic-chemistry.org]
- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
Pioneering Synthesis of Trimethylsilyl Cyanide: A Technical Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the seminal discovery and first successful synthesis of trimethylsilyl (B98337) cyanide (TMSCN), a pivotal reagent in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the original experimental protocols, presents key quantitative data, and illustrates the foundational synthetic pathway.
Introduction: A New Tool for Organic Synthesis
The advent of organosilicon chemistry has provided a versatile toolkit for synthetic chemists. Among these reagents, trimethylsilyl cyanide ((CH₃)₃SiCN or TMSCN) has emerged as a crucial and widely used source of the cyanide nucleophile. Its discovery and initial synthesis marked a significant step forward, offering a more soluble and reactive alternative to traditional inorganic cyanides for various transformations. This guide revisits the pioneering work that introduced this indispensable compound to the scientific community.
The Discovery and First Synthesis
The first documented synthesis of this compound was reported by J. J. McBride Jr. and H. C. Beachell in 1952.[1] Their work, published in the Journal of the American Chemical Society, laid the groundwork for the widespread application of TMSCN in organic synthesis. The synthesis was achieved through the reaction of a trimethylsilyl halide with silver cyanide.
Physical and Chemical Properties
This compound is a colorless, volatile liquid that is sensitive to moisture. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NSi | |
| Molecular Weight | 99.21 g/mol | |
| Boiling Point | 114–117 °C | |
| Melting Point | 8–11 °C | |
| Density | 0.793 g/mL at 20 °C |
Experimental Protocol: The First Synthesis by McBride and Beachell (1952)
A representative modern procedure for a related synthesis is detailed below, which avoids the use of the more expensive silver cyanide.
Illustrative Modern Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound from trimethylchlorosilane and potassium cyanide.
Materials:
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Potassium cyanide (KCN)
-
N-Methylpyrrolidone (NMP)
-
Potassium iodide (KI) (catalyst)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with finely powdered and dried potassium cyanide and a catalytic amount of potassium iodide.
-
Anhydrous N-methylpyrrolidone is added to the flask to create a slurry.
-
Freshly distilled trimethylchlorosilane is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to a specified temperature and stirred for several hours to ensure the completion of the reaction.
-
The progress of the reaction can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid precipitate (potassium chloride) is removed by filtration under an inert atmosphere.
-
The filtrate is then purified by fractional distillation to yield pure this compound.
Quantitative Data for a Representative Synthesis:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |
| Trimethylchlorosilane | 108.64 | 1.0 | 108.2 g | - |
| Potassium Cyanide | 65.12 | 1.0 | 65.1 g | - |
| N-Methylpyrrolidone | 99.13 | - | (solvent) | - |
| Potassium Iodide | 166.00 | 0.1 | 16.5 g | - |
| This compound | 99.21 | - | 87.2 g | ~88% |
Note: The values in this table are based on a specific patented procedure and are provided for illustrative purposes.[2]
Reaction Pathway and Workflow
The synthesis of this compound from trimethylchlorosilane and an alkali metal cyanide proceeds via a nucleophilic substitution reaction. The cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion from the silicon center.
Caption: Workflow for the synthesis of this compound.
Conclusion
The initial synthesis of this compound by McBride and Beachell in 1952 was a landmark achievement that introduced a valuable reagent to the field of organic chemistry. While the original method utilizing silver cyanide has largely been supplanted by more economical and efficient procedures employing alkali metal cyanides, the foundational discovery remains a cornerstone of organosilicon chemistry. The continued development of synthetic methodologies for TMSCN underscores its importance in modern research and drug development, facilitating the construction of complex molecules with precision and efficiency.
References
An In-depth Technical Guide to the Nitrile-Isocyanide Equilibrium of Trimethylsilyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical equilibrium between trimethylsilyl (B98337) cyanide (TMSCN) and its isomer, trimethylsilyl isocyanide. Trimethylsilyl cyanide is a widely utilized reagent in organic synthesis, serving as a less hazardous substitute for hydrogen cyanide in processes like the formation of cyanohydrins, Strecker amino acid synthesis, and the synthesis of α-amino nitriles.[1][2][3][4] Understanding the inherent equilibrium between the nitrile and isocyanide forms is critical for predicting reactivity, optimizing reaction conditions, and elucidating reaction mechanisms.
The Nitrile-Isocyanide Tautomerism
This compound, with the chemical formula (CH₃)₃SiCN, is a volatile liquid that primarily exists as the nitrile isomer.[1] However, it is in a rapid and labile equilibrium with a minor amount of the isomeric trimethylsilyl isocyanide, (CH₃)₃Si-N⁺≡C⁻.[1][5] This contrasts with its carbon analogue, tert-butyl nitrile, which does not readily isomerize.[1] The predominant species in the liquid is the cyanide form, but the presence of the isocyanide, though in a small amount, can be significant in certain chemical transformations.[5]
The equilibrium can be represented as follows:
(CH₃)₃Si-C≡N (Nitrile) ⇌ (CH₃)₃Si-N⁺≡C⁻ (Isocyanide)
This dynamic relationship is a key feature of TMSCN's chemistry. The isocyanide form, for instance, can be stabilized through complexation with metals.[1]
Quantitative Analysis of the Equilibrium
The equilibrium between this compound and trimethylsilyl isocyanide has been investigated quantitatively, primarily through spectroscopic methods. The data reveals the thermodynamic parameters governing this isomerization, highlighting the greater stability of the nitrile form.
Table 1: Quantitative Data for the TMSCN ⇌ TMSNC Equilibrium
| Parameter | Value | Method of Determination | Reference |
| Isocyanide Abundance | ~10% at room temperature | Infrared Spectroscopy | [5] |
| Enthalpy of Isomerization (ΔH°) | 4.1 ± 0.2 kcal/mol | Variable-Temperature Infrared Spectroscopy | [5] |
The positive enthalpy change (ΔH°) indicates that the isomerization from the nitrile to the isocyanide is an endothermic process. Consequently, an increase in temperature will shift the equilibrium towards the formation of the isocyanide isomer, although the nitrile remains the major component under typical conditions.
Experimental Protocols
3.1. Synthesis of this compound
Several methods are established for the synthesis of TMSCN, with the choice often depending on the desired scale and the availability of starting materials.
-
Method A: From Lithium Cyanide and Trimethylsilyl Chloride This is a common laboratory-scale preparation.[2]
-
Preparation of Lithium Cyanide (LiCN): Anhydrous lithium cyanide is prepared first. A detailed procedure involves the reaction of lithium hydride with acetone (B3395972) cyanohydrin in anhydrous tetrahydrofuran (B95107) (THF).[6] The solvent is then removed under vacuum to yield dry, white LiCN powder.[6]
-
Reaction: The prepared lithium cyanide is added to a stirred solution of trimethylsilyl chloride in a suitable solvent like bis[2-(2-methoxyethoxy)ethyl] ether.[6]
-
Workup: The reaction mixture, a milky suspension, is stirred overnight at room temperature.[6] The volatile product, this compound, is then isolated by vacuum distillation.[6] The product typically distills between 114-117°C and solidifies upon cooling.[2][6]
-
-
Method B: From Alkali Metal Cyanides and Trimethylsilyl Chloride This method avoids the separate preparation of LiCN and can be performed with sodium or potassium cyanide.
-
Reaction Setup: An alkali metal cyanide (e.g., NaCN or KCN) and trimethylsilyl chloride are mixed in approximately equimolar amounts.[7]
-
Catalysis: The reaction is carried out in the presence of catalytic amounts of an alkali metal iodide (e.g., NaI or KI) and N-methylpyrrolidone (NMP).[7][8]
-
Conditions: The reaction proceeds at room temperature (15-25°C) over several hours (e.g., 12 hours).[7][8]
-
Isolation: The pure this compound is obtained directly by distillation from the reaction vessel, with yields reported to be in the 87-90% range.[7]
-
3.2. Spectroscopic Determination of Equilibrium
Variable-temperature infrared (IR) spectroscopy is the primary technique used to experimentally determine the equilibrium composition and thermodynamic parameters.[5]
-
Sample Preparation: A pure sample of this compound is introduced into a variable path-length gas cell that has been thoroughly evacuated and dried.[5]
-
Data Acquisition: The cell is placed within an IR spectrophotometer, and spectra are recorded over a range of temperatures. The key spectral region is between 1850-2250 cm⁻¹.[5]
-
Spectral Analysis: The C≡N stretching frequency for the nitrile isomer (Me₃SiCN) appears as a strong band around 2198 cm⁻¹. The N⁺≡C⁻ stretch for the isocyanide isomer (Me₃SiNC) is observed as a weaker band near 2095 cm⁻¹.[5]
-
Equilibrium Constant Calculation: Assuming the absorbance of each band adheres to the Beer-Lambert law, the ratio of the absorbances (A) of the two peaks (A₂₁₉₈ / A₂₀₉₅) is proportional to the ratio of the concentrations of the two isomers, allowing for the calculation of the equilibrium constant (K) at each temperature.
-
Thermodynamic Analysis: The enthalpy of the reaction (ΔH°) is determined from the temperature dependence of the equilibrium constant. This is achieved by plotting the natural logarithm of the absorbance ratio (ln(A₂₁₉₈ / A₂₀₉₅)) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔH°/R, where R is the gas constant.[5]
Conclusion
The nitrile-isocyanide equilibrium of this compound is a fundamental aspect of its chemical nature. While the nitrile form is thermodynamically favored and constitutes the vast majority of the bulk material, the presence of the isocyanide isomer in a dynamic equilibrium is well-established.[1][5] Quantitative studies using infrared spectroscopy have precisely measured the small population of the isocyanide form and the endothermic nature of its formation.[5] For professionals in drug development and organic synthesis, this knowledge is paramount for understanding the dual reactivity of TMSCN and for designing synthetic strategies that leverage or mitigate the influence of the isocyanide tautomer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl_cyanide [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7677-24-9 [chemicalbook.com]
- 5. Trimethylsilyl isocyanide - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4429145A - Preparation of this compound - Google Patents [patents.google.com]
- 8. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Technical Guide to the Stability and Storage of Trimethylsilyl Cyanide (TMSCN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) cyanide (TMSCN), a volatile and colorless to yellow liquid, is a versatile and indispensable reagent in modern organic synthesis.[1] It serves as a more stable and manageable equivalent of the highly toxic hydrogen cyanide (HCN), facilitating a wide range of transformations, most notably the cyanosilylation of carbonyls and the synthesis of α-aminonitriles.[1] Despite its utility, the inherent instability and severe toxicity of TMSCN demand a thorough understanding of its properties to ensure safe and effective use. This guide provides an in-depth overview of the stability, storage, and handling protocols for TMSCN, tailored for professionals in research and drug development.
Section 1: Physicochemical and Stability Data
Proper handling and storage protocols are dictated by the physicochemical properties of TMSCN. The compound is characterized by high volatility, a low flash point, and extreme sensitivity to moisture.
| Property | Value | References |
| Molecular Formula | C₄H₉NSi | [2] |
| Molecular Weight | 99.21 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid | [4] |
| Melting Point | 8 to 11 °C (46 to 52 °F) | [2][3] |
| Boiling Point | 114 to 117 °C (237 to 243 °F) | [2][5][6] |
| Density | 0.793 g/mL at 20 °C | [2][6] |
| Flash Point | 1 °C (33.8 °F) | [2][6] |
| Refractive Index | n20/D 1.392 | [2][6] |
| Solubility | Miscible with most organic solvents; reacts with water | [4] |
| Shelf Life | Varies by supplier; typically 12-60 months if unopened | [3][7] |
Section 2: Stability, Reactivity, and Hazards
TMSCN is stable only under specific, controlled conditions.[8] Its high reactivity is the primary source of handling hazards.
Moisture Sensitivity and Hydrolysis
The most critical instability of TMSCN is its rapid and violent reaction with water, protic solvents (e.g., alcohols), or even atmospheric moisture.[8][9] This exothermic hydrolysis reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas and trimethylsilanol (B90980).[2][8] The trimethylsilanol can subsequently condense to form hexamethyldisiloxane. Due to this reactivity, all manipulations must be conducted under strictly anhydrous conditions.[10]
Thermal Decomposition
While stable at recommended storage temperatures, heating TMSCN can lead to decomposition, producing hazardous gases including hydrogen cyanide, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[11] Containers may rupture violently if heated.
Flammability
TMSCN is a highly flammable liquid and vapor with a flash point of only 1°C.[2][12] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[9] Vapors can also form explosive mixtures with air.[9][12]
Chemical Incompatibilities
TMSCN must be stored away from a variety of substances to prevent dangerous reactions:
-
Acids: Contact with acids, including strong oxidizing acids, can cause violent reactions and the liberation of toxic gas.[9]
-
Bases: The combination of bases and nitriles can also produce hydrogen cyanide.[9]
-
Oxidizing Agents: Incompatible with strong oxidizers.[8]
Section 3: Recommended Storage and Handling
Strict adherence to proper storage and handling protocols is mandatory to mitigate the risks associated with TMSCN.
| Condition | Specification | Rationale | References |
| Atmosphere | Under a dry, inert atmosphere (e.g., nitrogen, argon). | To prevent hydrolysis from atmospheric moisture. | [8][9][10] |
| Temperature | In a cool, dry, well-ventilated area. Refrigeration (2-8°C) is recommended. | To minimize volatility, decomposition, and pressure buildup. | [4][9][13] |
| Ignition Sources | Away from heat, sparks, open flames, and static discharge sources. | To prevent ignition of the highly flammable liquid and vapors. | [9][10][12] |
| Container | Tightly sealed, original, or approved containers (e.g., amber glass, lined steel). | To prevent leakage and contamination with air/moisture. | [9][10][12] |
| Location | Store in a designated, locked, and fireproof flammable liquids cabinet. | To ensure security, containment, and safety in case of fire. | [10][12] |
| Segregation | Store away from all incompatible materials (acids, bases, water, oxidizers). | To prevent hazardous chemical reactions. | [8][9] |
Handling Procedures:
-
All work must be conducted within a certified chemical fume hood.[10]
-
Use appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical splash goggles, face shield, and double-layered gloves (e.g., nitrile).[8]
-
Employ inert atmosphere techniques (e.g., Schlenk line or glovebox) for transfers. Use non-sparking tools.[11][12]
-
Ensure all equipment is grounded to prevent static discharge.[11]
-
Always have a cyanide antidote kit readily available and ensure personnel are trained in its use.
Section 4: Mechanism of Toxicity
The primary toxicity of TMSCN arises from its in-vivo decomposition to the cyanide ion (CN⁻).[14] Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding blocks the final step of electron transfer to oxygen, halting ATP production and leading to rapid cellular hypoxia and, potentially, death.[14]
Section 5: Experimental Protocols
Protocol for Synthesis of TMSCN
This protocol is adapted from established methods and avoids the direct handling of HCN.[1][15][16] Caution: This procedure must be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous potassium cyanide (KCN), finely powdered and dried
-
Potassium iodide (KI), catalytic amount
-
N-methylpyrrolidone (NMP), anhydrous, catalytic amount
-
Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Charging Flask: Charge the flask with anhydrous KCN (1.0 eq), potassium iodide (0.1 eq), and N-methylpyrrolidone (0.2 eq).
-
Addition of TMSCl: Add trimethylsilyl chloride (1.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 22°C) for 12-24 hours under a nitrogen atmosphere. Monitor the reaction for completion by GC analysis of an aliquot.
-
Isolation: Once the reaction is complete, isolate the product by direct fractional distillation from the reaction mixture under a nitrogen atmosphere. The product, TMSCN, typically distills at 114-117°C.[15][16]
Protocol for Purity Assessment by Gas Chromatography (GC)
Purity of TMSCN is crucial for reaction outcomes and can be assessed by GC.[5][17]
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: 8-ft column packed with 5% OV-17 on Anachrome ABS (or equivalent non-polar to mid-polarity capillary column, e.g., DB-5).[5][17]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 150°C
-
Detector: 250°C
-
Oven: Isothermal at 80°C or a temperature ramp (e.g., 50°C to 150°C at 10°C/min).
-
Procedure:
-
Sample Preparation: Under an inert atmosphere, prepare a dilute solution of the TMSCN sample in an anhydrous, inert solvent (e.g., hexane (B92381) or toluene). A typical concentration is ~1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Run the GC program and record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the peak area percentage of the TMSCN peak relative to the total area of all peaks in the chromatogram.
Protocol for Safe Quenching and Disposal
Excess or waste TMSCN must be neutralized before disposal due to its extreme toxicity.
Method 1: Alkaline Hydrolysis [8][18]
-
In a fume hood, place a large flask equipped with a stirrer containing a dilute (~1-2 M) sodium hydroxide (B78521) (NaOH) solution in an ice bath.
-
Very slowly, add the TMSCN dropwise to the stirring, cooled NaOH solution. This will hydrolyze the TMSCN to sodium cyanide (NaCN) and trimethylsilanol. The reaction is exothermic; maintain the temperature below 25°C.
-
Once the addition is complete, continue stirring for several hours to ensure complete hydrolysis.
-
The resulting aqueous solution containing sodium cyanide must be treated as hazardous cyanide waste and disposed of according to institutional and local regulations, typically via oxidative treatment (e.g., with sodium hypochlorite).
Method 2: Oxidative Quenching with Bleach [2][18]
-
In a fume hood, prepare a solution of household bleach (sodium hypochlorite, ~5-8%) diluted with an equal volume of water in a flask equipped with a stirrer and cooled in an ice bath.
-
Very slowly, add the TMSCN dropwise to the vigorously stirring bleach solution. This process both hydrolyzes and oxidizes the resulting cyanide to the much less toxic cyanate (B1221674) ion (OCN⁻).
-
After addition is complete, allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete destruction of the cyanide.
-
The final solution should be tested for the absence of cyanide before being neutralized and disposed of according to local regulations.
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its significant hazards. Its stability is critically dependent on the strict exclusion of moisture and incompatible materials. Adherence to the storage, handling, and disposal protocols outlined in this guide is essential for ensuring the safety of laboratory personnel and the integrity of experimental work. A comprehensive understanding of its reactive nature is the foundation of its safe and successful application in research and development.
References
- 1. This compound | 7677-24-9 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 7677-24-9 CAS | this compound | Cyanides | Article No. 0354D [lobachemie.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 98 7677-24-9 [sigmaaldrich.com]
- 7. This compound 98 7677-24-9 [sigmaaldrich.com]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. lobachemie.com [lobachemie.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. This compound | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US4429145A - Preparation of this compound - Google Patents [patents.google.com]
- 16. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 17. orgsyn.org [orgsyn.org]
- 18. reddit.com [reddit.com]
The Core of Cyanosilylation: A Technical Guide to Reactions with TMSCN
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into a molecule is a pivotal transformation in organic synthesis, opening gateways to a diverse array of valuable functional groups. Among the methodologies to achieve this, the cyanosilylation of carbonyl compounds using trimethylsilyl (B98337) cyanide (TMSCN) stands out as a robust and versatile strategy. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, catalytic systems, experimental protocols, and applications, with a particular focus on its relevance in drug discovery and development.
The Reaction Mechanism: A Tale of Activation
The cyanosilylation of aldehydes and ketones with TMSCN is not a spontaneous process. It necessitates the activation of either the carbonyl compound or the TMSCN, and in some cases, both. The generally accepted mechanism proceeds through the nucleophilic addition of the cyanide ion to the carbonyl carbon. The role of the catalyst is crucial in facilitating this process.
Lewis Acid Catalysis: Lewis acids activate the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from TMSCN.
Lewis Base Catalysis: Lewis bases, on the other hand, can interact with TMSCN, forming a hypervalent silicon intermediate. This enhances the nucleophilic character of the cyanide group, which then readily attacks the carbonyl carbon.
Catalytic Systems: A Diverse Toolkit
A wide array of catalysts has been developed for the cyanosilylation of carbonyls, offering varying degrees of reactivity, selectivity, and functional group tolerance.
| Catalyst Type | Examples | Typical Catalyst Loading (mol%) | Key Advantages |
| Lewis Acids | TiCl₄, ZnI₂, In(OTf)₃, B(C₆F₅)₃, AuCl₃[1][2][3] | 0.05 - 10 | High reactivity, broad substrate scope. |
| Lewis Bases | N-methylmorpholine N-oxide (NMO), N-Heterocyclic Carbenes (NHCs), Phosphines[1][4][5] | 0.01 - 5 | Mild reaction conditions, high yields.[5] |
| Organocatalysts | Thioureas, Chiral Amino Alcohols[1] | 1 - 10 | Enantioselective synthesis. |
| Metal Complexes | Salen-Al complexes, Ag(I) and Cu(II) coordination polymers, Vanadate complexes[1][6][7] | 0.2 - 5 | High efficiency, potential for unique selectivity.[6][7] |
| Heterogeneous Catalysts | Montmorillonite K10, Polystyrene-supported phosphonium (B103445) salts[1] | 0.5 - 5 | Ease of separation and catalyst recycling.[1] |
Experimental Protocols
General Procedure for Lewis Acid Catalyzed Cyanosilylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF, MeCN) (5-10 mL)
-
Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol, 10 mol%)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst to the stirred solution.
-
Slowly add TMSCN dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to afford the desired O-silylated cyanohydrin.
Example: Gold(III)-Catalyzed Cyanosilylation of Acetophenone[3]
Materials:
-
Acetophenone (B1666503) (1.0 mmol)
-
Gold(III) chloride (AuCl₃) (0.01 mmol, 1 mol%)
-
This compound (TMSCN) (1.2 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (2 mL)
Procedure:
-
In a vial, dissolve acetophenone and AuCl₃ in anhydrous CH₂Cl₂.
-
Add TMSCN to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the corresponding cyanohydrin trimethylsilyl ether.
Quantitative Data Summary
The efficiency of cyanosilylation reactions is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Cyanosilylation of Aldehydes with Various Catalysts
| Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | N-Heterocyclic Carbene | 0.5 | THF | 10 min | 98 | [5] |
| 4-Chlorobenzaldehyde | NbF₅ | 0.5 | Solvent-free | 10 min | 96 | [1] |
| n-Hexanal | (Et₄N)₂[VO₂(CN)₃] | 0.02 | Acetonitrile | 20 s | >99 | [8] |
| Crotonaldehyde | KCN/18-crown-6 | - | - | - | 88 | [9] |
Table 2: Cyanosilylation of Ketones with Various Catalysts
| Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Acetophenone | N-methylmorpholine N-oxide | 10 | CH₂Cl₂ | 1 h | 95 | [4] |
| Cyclohexanone | AuCl₃ | 1 | CH₂Cl₂ | 30 min | 98 | [3] |
| 2-Adamantanone | {Et₄N}₄[V₄O₁₂] | 0.2 | Acetonitrile | 15 min | 52 | [7] |
| Benzophenone | KCN/18-crown-6 | - | - | - | 98 | [9] |
Applications in Drug Development
Cyanohydrins, the products of cyanosilylation, are versatile intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[10] The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, which are prevalent in drug structures.
-
α-Hydroxy Acids: Hydrolysis of the nitrile group in cyanohydrins leads to the formation of α-hydroxy acids, which are important chiral building blocks in many pharmaceuticals.
-
β-Amino Alcohols: Reduction of the nitrile group affords β-amino alcohols, a structural motif present in many drugs, including antivirals and bronchodilators.
-
Access to Chiral Centers: The development of asymmetric cyanosilylation reactions provides an efficient route to enantiomerically enriched cyanohydrins, which are crucial for the synthesis of single-enantiomer drugs, leading to improved efficacy and reduced side effects.
The strategic application of cyanosilylation in the early stages of drug discovery allows for the rapid generation of diverse compound libraries for biological screening. Furthermore, its efficiency and scalability make it an attractive method for process development and the large-scale synthesis of active pharmaceutical ingredients (APIs). The versatility of the cyano group chemistry enables medicinal chemists to explore a wider chemical space in their quest for novel therapeutic agents.
References
- 1. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 4. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 8. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Trimethylsilyl Cyanide in the Strecker Synthesis of α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Strecker synthesis is a cornerstone reaction in organic chemistry for the preparation of α-amino acids and their derivatives, which are fundamental building blocks for pharmaceuticals and other biologically active molecules. This application note details the use of trimethylsilyl (B98337) cyanide (TMSCN) as a safer and more efficient cyanide source in the one-pot, three-component Strecker reaction for the synthesis of α-aminonitriles. TMSCN offers significant advantages over traditional, highly toxic cyanide reagents like HCN and KCN, including improved solubility in organic solvents and easier handling.[1][2][3][4] This document provides an overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for various catalytic systems.
Introduction
The synthesis of α-aminonitriles via the Strecker reaction is a classic yet continually evolving method first reported in 1850.[5] These compounds are crucial intermediates in the synthesis of α-amino acids. The traditional three-component condensation involves an aldehyde or ketone, an amine, and a cyanide source. While effective, the use of hydrogen cyanide (HCN) or alkali metal cyanides poses significant handling risks due to their extreme toxicity.[2]
Trimethylsilyl cyanide (TMSCN) has emerged as a superior alternative, offering a safer and more versatile approach to the Strecker synthesis.[1][2][4] Its high solubility in organic solvents and amenability to mild reaction conditions have broadened the scope and applicability of this important transformation.[1] Numerous catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, have been developed to facilitate the efficient reaction of aldehydes, ketones, and amines with TMSCN, often in a one-pot fashion.[1][6][7][8]
Reaction Mechanism
The TMSCN-mediated Strecker synthesis typically proceeds through a two-step pathway in a one-pot reaction. First, the aldehyde or ketone reacts with the amine to form an imine intermediate. This condensation is often facilitated by a catalyst that acts as a Lewis acid, activating the carbonyl group.[1] In the subsequent step, the catalyst can also activate the imine, making it more electrophilic for the nucleophilic attack of the cyanide from TMSCN. The reaction is completed by hydrolysis to yield the final α-aminonitrile product.[1]
Caption: Mechanism of the TMSCN-mediated Strecker Synthesis.
Advantages of Using this compound
The use of TMSCN in the Strecker synthesis offers several key advantages over traditional cyanide sources:
-
Enhanced Safety: TMSCN is less volatile and toxic than HCN, making it easier and safer to handle in a laboratory setting.[2][4]
-
Improved Solubility: It is highly soluble in a wide range of organic solvents, which facilitates homogeneous reaction conditions.[1]
-
Mild Reaction Conditions: Reactions with TMSCN can often be carried out under mild, and even neutral, conditions, which helps to preserve sensitive functional groups in the substrates.[2]
-
High Reactivity: TMSCN is an effective cyanide donor, often leading to high yields of α-aminonitriles.[2]
Experimental Protocols
Below are generalized protocols for the one-pot, three-component Strecker synthesis using TMSCN, based on common procedures found in the literature. Researchers should optimize conditions for their specific substrates and catalytic systems.
General Protocol for Lewis Acid-Catalyzed Strecker Synthesis
This protocol is based on methodologies using catalysts such as Indium[1] or Bismuth(III) nitrate[9].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the chosen solvent (e.g., water, ethanol, or acetonitrile, 2-3 mL).[2][3][9]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., In powder (10 mol%) or Bi(NO3)3 (catalytic amount)).[1][9]
-
TMSCN Addition: Add this compound (TMSCN) (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, the work-up procedure may vary. For instance, the mixture can be filtered to recover the product, or the solvent can be evaporated and the crude product purified.[2][3]
-
Purification: The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel to afford the pure α-aminonitrile.
Caption: General experimental workflow for the Strecker synthesis.
Quantitative Data Summary
The following table summarizes the yields of α-aminonitriles from the reaction of various aldehydes, amines, and TMSCN using different catalytic systems. This data is compiled from multiple sources to provide a comparative overview.
| Entry | Aldehyde/Ketone | Amine | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Indium (10) | Water | 10 min | 98 | [1] |
| 2 | 4-Chlorobenzaldehyde | Aniline | Indium (10) | Water | 15 min | 96 | [1] |
| 3 | 2-Naphthaldehyde | Aniline | Indium (10) | Water | 15 min | 94 | [1] |
| 4 | Furfural | Aniline | Indium (10) | Water | 10 min | 95 | [1] |
| 5 | Cyclohexanone | Aniline | Indium (10) | Water | 30 min | 85 | [1] |
| 6 | Benzaldehyde | Benzylamine | Indium (10) | Water | 20 min | 97 | [1] |
| 7 | Benzaldehyde | Piperidine | Indium (10) | Water | 25 min | 95 | [1] |
| 8 | 4-Chlorobenzaldehyde | Aniline | [BMIM][PINO] | EtOH | 1.5 h | 96 | [3] |
| 9 | 4-Methoxybenzaldehyde | Aniline | [BMIM][PINO] | EtOH | 1.5 h | 94 | [3] |
| 10 | Acetophenone | Aniline | p-TSA (10) | CH2Cl2 | 12 h | 95 | [7][8] |
| 11 | Propiophenone | Aniline | p-TSA (10) | CH2Cl2 | 12 h | 94 | [7][8] |
| 12 | Benzaldehyde | Aniline | TBAPINO (3) | EtOH | 5 min | 98 | [2] |
| 13 | 4-Nitrobenzaldehyde | Aniline | TBAPINO (3) | EtOH | 5 min | 99 | [2] |
Abbreviations: [BMIM][PINO]: 1-butyl-3-methylimidazolium phthalimide-N-oxyl; p-TSA: p-Toluenesulfonic acid; TBAPINO: Tetrabutylammonium phthalimide-N-oxyl; EtOH: Ethanol.
Conclusion
The use of this compound in the Strecker synthesis of α-aminonitriles represents a significant advancement in terms of safety, efficiency, and substrate scope. The mild reaction conditions and compatibility with a wide range of catalysts make it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and data presented herein provide a solid foundation for the application of this methodology in the synthesis of diverse α-aminonitriles, which are key precursors to valuable α-amino acids and nitrogen-containing heterocyclic compounds.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Phosphotungstic Acidcatalyzed Strecker Three-Component Reaction of Amino Acids, Aldehydes, and this compound [orgchemres.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid-Catalyzed Cyanosilylation of Aldehydes and Ketones with TMSCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanosilylation of carbonyl compounds, specifically aldehydes and ketones, using trimethylsilyl (B98337) cyanide (TMSCN) is a pivotal transformation in organic synthesis. This reaction yields cyanohydrin trimethylsilyl ethers, which are versatile intermediates in the synthesis of a wide array of valuable molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1] The reaction is often facilitated by a catalyst to overcome the moderate reactivity of the carbonyl group. Among the various catalytic systems, Lewis acids have emerged as highly effective promoters of this transformation. These application notes provide an overview of the reaction, data on various catalytic systems, and detailed experimental protocols.
Reaction Principle and Mechanism
The Lewis acid-catalyzed cyanosilylation of aldehydes and ketones involves the activation of the carbonyl substrate by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide group from TMSCN.
A general proposed mechanism involves the initial activation of the carbonyl compound by the Lewis acid.[2] Subsequently, TMSCN delivers the cyanide nucleophile to the activated carbonyl carbon, forming a transient intermediate. This is followed by the transfer of the trimethylsilyl group to the oxygen atom, yielding the final cyanohydrin trimethylsilyl ether and regenerating the Lewis acid catalyst for the next catalytic cycle. In some cases, bifunctional catalysts with both Lewis acidic and Lewis basic sites can simultaneously activate the carbonyl compound and TMSCN, leading to enhanced reactivity.[3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 5. Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Addition of Trimethylsilyl Cyanide to Imines (Strecker Reaction)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to imines, a key step in the Strecker synthesis of α-aminonitriles, is a fundamental transformation in organic chemistry. α-Aminonitriles are valuable synthetic intermediates, serving as precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds, which are often core structures in pharmaceuticals.[1][2][3] TMSCN is widely favored as a cyanide source over traditional reagents like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN) due to its lower toxicity, better solubility in organic solvents, and ease of handling.[1][2][4][5] This protocol can be performed as a one-pot, three-component reaction involving an aldehyde, an amine, and TMSCN, or as a two-step process where the imine is pre-formed before the addition of TMSCN. A variety of catalysts can be employed to facilitate this reaction, including Lewis acids, Lewis bases, and organocatalysts, often under mild reaction conditions.[1][2][6]
Data Presentation: Reaction Parameters and Yields
The following table summarizes various catalytic systems and conditions for the synthesis of α-aminonitriles via the addition of TMSCN to imines.
| Catalyst | Aldehyde/Ketone | Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| Indium powder (10 mol%) | Benzaldehyde | Aniline | Water | Room Temp. | 30 min | 98 | [1] |
| Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (3 mol%) | N-Benzylideneaniline | - | EtOH | Room Temp. | 5 min | 99 | [2] |
| [BMIM][PINO] | Benzaldehyde | Aniline | EtOH | Room Temp. | - | 96 | [4] |
| β-cyclodextrin | Various aldehydes | Various amines | Water | Room Temp. | - | Quantitative | [6] |
| Montmorillonite KSF clay | Aromatic aldehydes | Aromatic amines | - | - | - | Excellent | [6] |
| N-heterocyclic carbene | Ketones/Ketimines | - | - | Mild | - | Good | [6] |
| Palladium Lewis acid | Aldehydes/Ketones | Aliphatic/Aromatic amines | - | Room Temp. | - | Good | [6] |
| (Bromodimethyl)sulfonium bromide | Carbonyl compounds | Amines | - | Room Temp. | - | - | [6] |
| L-proline | Aldehydes | Amines | Acetonitrile | Room Temp. | - | 72-95 | [3] |
| Succinic acid | Aldehydes | Amines | Solvent-free | - | - | >90 | [3] |
Experimental Protocols
Caution: Trimethylsilyl cyanide is toxic and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: One-Pot, Three-Component Strecker Reaction Catalyzed by Indium in Water
This protocol outlines a green and efficient method for the synthesis of α-aminonitriles.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%, 11 mg)
-
Water (1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and water (1 mL).
-
Add indium powder (11 mg, 10 mol%) to the mixture.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 30 minutes to 1.5 hours), add diethyl ether to the reaction mixture.
-
Filter the solution and transfer the organic layer to a separatory funnel.
-
Wash the organic layer with brine and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Organocatalyzed Strecker Reaction Using Tetrabutylammonium Phthalimide-N-oxyl (TBAPINO)
This protocol describes a metal-free approach for the synthesis of α-aminonitriles from pre-formed imines.[2]
Materials:
-
Aldimine (1.0 mmol)
-
Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (0.03 mmol, 12 mg)
-
This compound (TMSCN) (1.2 mmol, 0.15 mL)
-
Ethanol (B145695) (EtOH) (2.5 mL)
Procedure:
-
In a reaction vessel, dissolve the aldimine (1.0 mmol) and TBAPINO (12 mg, 0.03 mmol) in ethanol (2.5 mL).
-
To this solution, add this compound (0.15 mL, 1.2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, if the product precipitates as a solid, it can be collected by filtration on a Büchner funnel to afford the pure product. If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods.
Mandatory Visualizations
General Reaction Scheme
References
Application Notes and Protocols: Synthesis of Cyanohydrin Trimethylsilyl Ethers using Trimethylsilyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanohydrin trimethylsilyl (B98337) ethers are versatile intermediates in organic synthesis, serving as precursors to a variety of important functional groups such as α-hydroxy acids, α-amino acids, and β-amino alcohols.[1] The addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones is a highly efficient and widely used method for the preparation of these compounds. This method offers significant advantages over traditional methods that use highly toxic hydrogen cyanide (HCN), providing a safer and more manageable approach to cyanation. This document provides detailed application notes and protocols for the synthesis of cyanohydrin trimethylsilyl ethers using TMSCN, including reaction mechanisms, experimental procedures, and safety precautions.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the cyanide ion from TMSCN to the carbonyl carbon of an aldehyde or ketone.[2][3] This addition can be catalyzed by either Lewis acids or Lewis bases.[4][5]
-
Lewis Acid Catalysis: A Lewis acid (e.g., ZnI₂, AlCl₃, TMSOTf) activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the cyanide.[4][6]
-
Lewis Base Catalysis: A Lewis base (e.g., amines, phosphines) can activate TMSCN, enhancing the nucleophilicity of the cyanide group.[1][4][5] N-heterocyclic carbenes have also been shown to be highly effective organocatalysts for this transformation.[7]
The initial product of the addition is a tetrahedral alkoxide intermediate, which is then trapped by the trimethylsilyl group to form the stable cyanohydrin trimethylsilyl ether.[2]
Experimental Protocols
General Considerations
-
This compound is highly toxic and reacts with water to release hydrogen cyanide gas.[8][9][10] All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
-
Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of TMSCN and the product.[9]
Protocol 1: Lewis Base-Catalyzed Synthesis of a Cyanohydrin Trimethylsilyl Ether
This protocol is adapted from a procedure using triethylamine (B128534) as a catalyst.[4]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Triethylamine (0.1 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde or ketone and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add this compound dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude cyanohydrin trimethylsilyl ether.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Cyanohydrin Trimethylsilyl Ether
This protocol is a general procedure based on the use of zinc iodide as a catalyst.[11]
Materials:
-
Ketone (e.g., benzophenone) (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Anhydrous zinc iodide (ZnI₂) (0.05 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the ketone, anhydrous zinc iodide, and anhydrous dichloromethane.[11]
-
Add this compound to the mixture.[11]
-
Stir the reaction at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, the mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.
-
The resulting crude product can be purified by crystallization or distillation.
Experimental Workflow
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various cyanohydrin trimethylsilyl ethers.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Triethylamine (10) | CH₂Cl₂ | 0 | 2 | 96 | [4] |
| 2 | Cyclohexanone | TMSN(SO₂F)₂ (1) | CH₂Cl₂ | -78 | 0.5 | 94 | [6] |
| 3 | 3-Phenylpropionaldehyde | Triethylamine (5-10) | CH₂Cl₂ | 0 | 2 | excellent | [4] |
| 4 | p-Benzoquinone | None | CCl₄ | reflux | - | 63-81 | [12] |
| 5 | Various aldehydes | N-heterocyclic carbene (0.01-0.5) | - | rt | - | very good to excellent | [7] |
| 6 | α,β-Unsaturated carbonyls | Polystyrene-supported triphenylphosphine (B44618) (5) | Solvent-free | - | - | 72-99 | [13] |
| 7 | Saturated carbonyls | Polystyrene-supported triphenylphosphine (2) | Solvent-free | - | - | 72-99 | [13] |
Handling and Safety Precautions
DANGER: this compound is a highly flammable liquid and vapor and is very toxic if inhaled, swallowed, or in contact with skin.[8] It reacts with water, moisture, and acids to produce highly toxic and flammable hydrogen cyanide gas.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (rubber, neoprene, or nitrile), safety goggles, and a lab coat.[10] Work should be conducted in a certified chemical fume hood.[8] A NIOSH/MSHA-approved respirator may be necessary for large-scale operations or in case of a spill.[8][10]
-
Handling: Handle TMSCN under an inert atmosphere (e.g., nitrogen or argon).[9] Use non-sparking tools and ensure all equipment is properly grounded to avoid static discharge.[8][14] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and water.[9] Refrigeration is recommended to maintain product quality.[9]
-
Spills and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[10] Waste should be treated as hazardous and disposed of according to local regulations. Controlled incineration is a preferred method of disposal.[10]
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the victim is conscious, give two glasses of water. Seek immediate medical attention.[10] Note to physician: if cyanosis is present, treat for cyanide poisoning.[10]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio.vu.nl [bio.vu.nl]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. gelest.com [gelest.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols for Palladium-Catalyzed Cyanation of Aryl Halides using Trimethylsilyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cyanation of aryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the direct introduction of a nitrile functional group into aromatic and heteroaromatic scaffolds. Aryl nitriles are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. They can be readily converted into a variety of other functional groups, including carboxylic acids, amides, amines, and tetrazoles.
Historically, methods for introducing the cyano group, such as the Sandmeyer and Rosenmund-von Braun reactions, often required harsh reaction conditions and stoichiometric amounts of toxic copper cyanide reagents. The advent of palladium-catalyzed cross-coupling reactions has provided a milder and more functional group tolerant alternative.
Among the various cyanide sources employed, trimethylsilyl (B98337) cyanide (TMSCN) offers several advantages. It is a liquid, making it easier to handle and dispense accurately compared to solid metal cyanides. Furthermore, it often allows for milder reaction conditions and can be a more soluble cyanide source in organic solvents, which can lead to more reproducible results. The in situ generation of cyanide ions from TMSCN can also help to mitigate catalyst poisoning, a common challenge in palladium-catalyzed cyanation reactions where high concentrations of free cyanide can deactivate the catalyst.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of aryl halides using trimethylsilyl cyanide.
Reaction Principle and Mechanism
The palladium-catalyzed cyanation of aryl halides with this compound proceeds through a catalytic cycle that is characteristic of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the catalytic cycle.
-
Cyanide Transfer (Transmetalation): The cyanide group is transferred from this compound to the palladium(II) center, displacing the halide and forming an arylpalladium(II) cyanide complex. The exact mechanism of this step with TMSCN may involve the formation of a cyanide anion in situ.
-
Reductive Elimination: The arylpalladium(II) cyanide complex undergoes reductive elimination to form the desired aryl nitrile (Ar-CN) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Application Notes and Protocols: One-Pot Three-Component Strecker Reaction with Trimethylsilyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multicomponent reaction for the synthesis of α-amino acids.[1][2] A significant modification of this reaction is the one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source to form an α-aminonitrile.[3][4] These α-aminonitriles are crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds with significant pharmacological activity.[1][5]
Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a superior cyanide source compared to traditional reagents like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN).[5][6] TMSCN is less toxic, easier to handle, and highly soluble in organic solvents, making the reaction conditions milder and more controlled.[5][7] This one-pot approach is highly efficient and finds extensive application in medicinal chemistry and drug development for the synthesis of novel amino acid derivatives and other bioactive molecules.[3]
Reaction Mechanism
The one-pot, three-component Strecker reaction with trimethylsilyl cyanide generally proceeds through the following steps:
-
Imine Formation: The aldehyde or ketone reacts with the amine to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid, which activates the carbonyl group.[7][8]
-
Cyanation: The this compound then acts as a nucleophile, attacking the electrophilic carbon of the imine. This results in the formation of the α-aminonitrile product.[7][8]
-
Hydrolysis (Optional): The resulting α-aminonitrile can be subsequently hydrolyzed, typically under acidic conditions, to yield the corresponding α-amino acid.[9]
Experimental Protocols
Herein, we provide representative experimental protocols for the one-pot, three-component Strecker reaction using this compound.
Protocol 1: Indium-Catalyzed Strecker Reaction in Water
This protocol is based on a green chemistry approach utilizing indium as a catalyst in an aqueous medium.[7]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Indium (In) powder (10 mol%, ~11 mg)
-
Water (1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a mixture of the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in water (1 mL) in a round-bottom flask, add indium powder (10 mol%).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the reaction mixture.
-
Filter the solution and wash the filtrate with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile, which can be further purified by column chromatography if necessary.
Protocol 2: Sulfated Polyborate-Catalyzed Solvent-Free Strecker Reaction
This method offers an efficient synthesis of α-aminonitriles under solvent-free conditions at room temperature.[10]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Sulfated polyborate catalyst
-
Mortar and pestle or a small reaction vial
-
Stirring mechanism (if in a vial)
Procedure:
-
In a mortar or a small reaction vial, mix the aldehyde or ketone (1.0 mmol), amine (1.0 mmol), and this compound (1.2 mmol).
-
Add a catalytic amount of sulfated polyborate to the mixture.
-
Grind the mixture with a pestle or stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product can be isolated and purified by appropriate methods such as recrystallization or column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various α-aminonitriles using different catalytic systems.
Table 1: Indium-Catalyzed Strecker Reaction of Various Carbonyl Compounds and Amines [7]
| Entry | Carbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 0.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 0.5 | 96 |
| 3 | Cinnamaldehyde | Aniline | 1.0 | 92 |
| 4 | 2-Furaldehyde | Aniline | 1.0 | 95 |
| 5 | Butyraldehyde | Benzylamine | 1.5 | 85 |
| 6 | Cyclohexanone | Aniline | 1.5 | 90 |
Table 2: L-Proline-Catalyzed Strecker Reaction in Acetonitrile [10]
| Entry | Carbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2.0 | 95 |
| 2 | 4-Methoxybenzaldehyde | Aniline | 2.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | Aniline | 1.5 | 94 |
| 4 | Benzaldehyde | Benzylamine | 3.0 | 88 |
| 5 | Cyclohexanone | Aniline | 4.0 | 85 |
Visualizations
Reaction Mechanism
References
- 1. Strecker Amino Acid Synthesis | Algor Cards [cards.algoreducation.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
Application of Trimethylsilyl Cyanide in the Synthesis of β-Amino Alcohols
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino alcohols are a critical structural motif found in a vast array of pharmaceuticals, natural products, and chiral ligands. The development of efficient and stereoselective synthetic routes to these compounds is of paramount importance in medicinal chemistry and organic synthesis. Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a versatile and indispensable reagent for the synthesis of β-amino alcohols, offering mild reaction conditions and the ability to introduce a cyano group that can be readily transformed into an aminomethyl group. This application note details the primary synthetic strategies employing TMSCN for the preparation of β-amino alcohols, including the addition to carbonyl compounds and the ring-opening of epoxides and aziridines, followed by reduction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the application of these methodologies in a research and development setting.
Synthetic Strategies
There are two principal pathways for the synthesis of β-amino alcohols using trimethylsilyl cyanide:
-
Cyanosilylation of Carbonyl Compounds followed by Reduction: This two-step sequence involves the addition of TMSCN to an aldehyde or ketone to form a cyanohydrin trimethylsilyl ether. This intermediate is then reduced, typically with a hydride reagent such as lithium aluminum hydride (LiAlH₄), to yield the corresponding β-amino alcohol. This method is particularly useful for the synthesis of β-amino alcohols from readily available carbonyl compounds.[1]
-
Ring-Opening of Epoxides and Aziridines followed by Reduction: TMSCN can act as a nucleophile to open strained three-membered rings like epoxides and aziridines. This reaction, often catalyzed by a Lewis acid, results in the formation of β-hydroxy nitriles or β-amino nitriles, respectively. Subsequent reduction of the nitrile functionality affords the desired β-amino alcohol. This approach is advantageous for controlling stereochemistry, especially in the case of enantioselective ring-opening reactions.
Data Presentation
The following tables summarize quantitative data for the synthesis of β-amino alcohols and their intermediates using TMSCN, showcasing the versatility and efficiency of these methods across various substrates and catalytic systems.
Table 1: Synthesis of Cyanohydrin Trimethylsilyl Ethers from Aldehydes and Ketones using TMSCN
| Entry | Carbonyl Compound | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | PBPDC (2) | 0.17 | 98 | [2] |
| 2 | 4-Chlorobenzaldehyde | PBPDC (2) | 0.17 | 99 | [2] |
| 3 | 4-Methoxybenzaldehyde | PBPDC (2) | 0.25 | 97 | [2] |
| 4 | Cinnamaldehyde | PBPDC (2) | 0.17 | 96 | [2] |
| 5 | Heptanal | PBPDC (2) | 0.17 | 95 | [2] |
| 6 | Cyclohexanecarboxaldehyde | PBPDC (2) | 0.17 | 98 | [2] |
| 7 | Acetophenone | PBPDC (2) | 2 | 92 | [2] |
| 8 | Cyclohexanone | PBPDC (2) | 1.5 | 95 | [2] |
PBPDC: Pyridinium-based poly(dibutyl cyanoaurate)
Table 2: Enantioselective Cyanosilylation of Aldehydes and Subsequent Reduction to β-Amino Alcohols
| Entry | Aldehyde | Chiral Catalyst (mol%) | Temp (°C) | Yield (%) (Cyanohydrin) | ee (%) (Cyanohydrin) | Yield (%) (β-Amino Alcohol) | Reference |
| 1 | Benzaldehyde | Ti(OiPr)₄ / Cinchonine (1) | -20 | >99 | 97 | Not Reported | [3] |
| 2 | 4-CF₃C₆H₄CHO | Ti(OiPr)₄ / Cinchonine (1) | -20 | >99 | 94 | Not Reported | [3] |
| 3 | 2-Naphthaldehyde | Ti(OiPr)₄ / Cinchonine (1) | -20 | >99 | 96 | Not Reported | [3] |
| 4 | (E)-Cinnamaldehyde | Ti(OiPr)₄ / Cinchonine (1) | -20 | >99 | 91 | Not Reported | [3] |
| 5 | Heptanal | Ti(OiPr)₄ / Cinchonine (1) | -20 | 97 | 86 | Not Reported | [3] |
Table 3: Ring-Opening of Epoxides with TMSCN and Subsequent Reduction
| Entry | Epoxide | Catalyst (mol%) | Product (β-hydroxy nitrile) | Yield (%) | Catalyst (for reduction) | Product (β-amino alcohol) | Yield (%) | Reference |
| 1 | Cyclohexene (B86901) oxide | (pybox)YbCl₃ (10) | trans-2-(trimethylsilyloxy)cyclohexanecarbonitrile | 85 | LiAlH₄ | trans-2-aminomethylcyclohexanol | Not Reported | [4] |
| 2 | Styrene oxide | Zn(OTf)₂ (5) | 3-hydroxy-3-phenylpropanenitrile | 92 | LiAlH₄ | 1-amino-3-phenylpropan-2-ol | Not Reported | [5] |
| 3 | Propylene oxide | KCN/18-crown-6 (cat.) | 3-hydroxybutanenitrile | High | LiAlH₄ | 1-aminobutan-2-ol | Good | [6] |
Experimental Protocols
CAUTION: this compound is highly toxic and readily hydrolyzes to hydrogen cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of a β-Amino Alcohol from an Aldehyde via Cyanosilylation and Reduction
Step 1: Synthesis of 2-((trimethylsilyl)oxy)phenylacetonitrile from Benzaldehyde
-
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
This compound (TMSCN) (1.19 g, 12.0 mmol)
-
Zinc iodide (ZnI₂) (catalytic amount, ~10 mg)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (20 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde and anhydrous dichloromethane.
-
Add a catalytic amount of zinc iodide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude cyanohydrin trimethylsilyl ether. This intermediate is often used in the next step without further purification.
-
Step 2: Reduction to 2-Amino-1-phenylethanol
-
Materials:
-
Crude 2-((trimethylsilyl)oxy)phenylacetonitrile (from Step 1)
-
Lithium aluminum hydride (LiAlH₄) (0.76 g, 20.0 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (50 mL)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
-
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve the crude cyanohydrin from Step 1 in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 1 M NaOH (0.8 mL), and then water again (2.4 mL) for every 1 g of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
-
Purify the product by column chromatography or distillation as needed.
-
Protocol 2: Synthesis of a β-Amino Alcohol from an Epoxide via Ring-Opening and Reduction
Step 1: Synthesis of trans-2-((trimethylsilyl)oxy)cyclohexanecarbonitrile from Cyclohexene Oxide
-
Materials:
-
Cyclohexene oxide (0.98 g, 10.0 mmol)
-
This compound (TMSCN) (1.49 g, 15.0 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (catalytic amount, ~50 mg) or another suitable Lewis acid.
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis catalyst and anhydrous dichloromethane.
-
Add cyclohexene oxide to the stirred suspension.
-
Slowly add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
-
Step 2: Reduction to trans-2-(aminomethyl)cyclohexan-1-ol
-
Procedure:
-
Follow the reduction procedure outlined in Protocol 1, Step 2, using the crude β-silyloxy nitrile from Step 1 as the starting material.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this application note.
Caption: Synthetic pathways to β-amino alcohols using TMSCN.
Caption: General experimental workflow for β-amino alcohol synthesis.
Conclusion
The use of this compound provides a powerful and versatile platform for the synthesis of β-amino alcohols. The methodologies outlined in this application note, proceeding through either carbonyl compound derivatization or epoxide/aziridine ring-opening, are highly effective. By careful selection of substrates, catalysts, and reaction conditions, researchers can access a wide range of β-amino alcohol structures, including those with high stereopurity. The provided protocols and data serve as a valuable resource for the practical application of these synthetic strategies in the pursuit of novel therapeutics and other advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Regioselective Cyanation of Allylic Derivatives Using Trimethylsilyl Cyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyano group into organic molecules is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization into amines, carboxylic acids, and various heterocyclic systems. Among the diverse methodologies for cyanation, the regioselective cyanation of allylic derivatives offers a powerful tool for the construction of complex molecular architectures bearing a synthetically useful nitrile moiety. This document provides detailed application notes and protocols for the regioselective cyanation of allylic derivatives using trimethylsilyl (B98337) cyanide (TMSCN), focusing on two prominent and complementary catalytic systems: copper-catalyzed and palladium-catalyzed reactions. These methods offer distinct advantages in terms of substrate scope, regiochemical outcome, and reaction mechanism, providing researchers with a robust toolkit for targeted synthesis.
Copper-Catalyzed Regioselective Allylic Cyanation
Copper catalysts, particularly copper(I) salts, have proven to be highly effective in promoting the regioselective cyanation of a variety of allylic substrates.[1] This method is characterized by its operational simplicity and high yields. Mechanistic studies suggest that this transformation likely proceeds through a radical pathway.[1]
Data Presentation: Substrate Scope and Regioselectivity
The copper-catalyzed allylic cyanation exhibits broad substrate tolerance, accommodating various substitution patterns on the allylic framework. The regioselectivity is a key feature of this reaction, generally favoring the formation of the more substituted nitrile isomer.
Table 1: Copper-Catalyzed Cyanation of Allylic Chlorides and Esters with TMSCN
| Entry | Allylic Substrate | Catalyst (mol%) | Time (h) | Yield (%) | α:γ Ratio |
| 1 | Cinnamyl chloride | CuI (5) | 24 | 85 | >1:99 |
| 2 | Cinnamyl acetate | CuI (5) | 24 | 76 | >1:99 |
| 3 | 1-Phenylallyl chloride | CuI (5) | 24 | 82 | >99:1 |
| 4 | Crotyl chloride | CuI (5) | 24 | 75 | 10:90 |
| 5 | Prenyl chloride | CuI (5) | 24 | 68 | >99:1 |
| 6 | Geranyl chloride | CuI (5) | 24 | 72 | >99:1 |
| 7 | Neryl chloride | CuI (5) | 24 | 70 | >99:1 |
Data compiled from studies on copper-catalyzed allylic cyanation.
Experimental Protocol: Copper(I) Iodide-Catalyzed Cyanation of Cinnamyl Chloride
Materials:
-
Cinnamyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Copper(I) iodide (CuI)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
To this suspension, add cinnamyl chloride (152.6 mg, 1.0 mmol).
-
Finally, add this compound (149 mg, 1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate) to afford the desired cinnamyl cyanide.
Proposed Reaction Mechanism
The copper-catalyzed allylic cyanation is believed to proceed through a radical pathway. The reaction is initiated by the interaction of the copper(I) catalyst with the allylic substrate.
Caption: Proposed radical mechanism for copper-catalyzed allylic cyanation.
Palladium-Catalyzed Regioselective Allylic Cyanation
Palladium catalysis offers a highly efficient and regioselective method for the cyanation of allylic carbonates and acetates. The reaction proceeds via the formation of a characteristic η³-allyl palladium intermediate, which dictates the regiochemical outcome of the nucleophilic attack by the cyanide.
Data Presentation: Substrate Scope and Regioselectivity
Palladium-catalyzed allylic cyanation is particularly effective for allylic carbonates, providing excellent yields. The regioselectivity is dependent on the substitution pattern of the allylic substrate, with the cyanide nucleophile generally attacking the less substituted terminus of the π-allyl intermediate.
Table 2: Palladium-Catalyzed Cyanation of Allylic Carbonates and Acetates with TMSCN
| Entry | Allylic Substrate | Catalyst (mol%) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |
| 1 | Cinnamyl methyl carbonate | Pd(PPh₃)₄ (5) | 1 | 98 | >99:1 |
| 2 | Cinnamyl acetate | Pd(PPh₃)₄ (5) | 3 | 85 | >99:1 |
| 3 | Crotyl methyl carbonate | Pd(PPh₃)₄ (5) | 1 | 92 | 95:5 |
| 4 | 1-Phenylallyl methyl carbonate | Pd(PPh₃)₄ (5) | 1 | 95 | 5:95 |
| 5 | Geranyl methyl carbonate | Pd(PPh₃)₄ (5) | 2 | 88 | >99:1 |
| 6 | Neryl methyl carbonate | Pd(PPh₃)₄ (5) | 2 | 85 | >99:1 |
Data compiled from studies on palladium-catalyzed allylic cyanation.
Experimental Protocol: Palladium(0)-Catalyzed Cyanation of Cinnamyl Methyl Carbonate
Materials:
-
Cinnamyl methyl carbonate
-
This compound (TMSCN)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (5 mL) to the flask.
-
To this solution, add cinnamyl methyl carbonate (192.2 mg, 1.0 mmol).
-
Finally, add this compound (149 mg, 1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the desired cinnamyl cyanide.
Proposed Reaction Mechanism
The palladium-catalyzed allylic cyanation proceeds through a well-established catalytic cycle involving an η³-allyl palladium intermediate.
Caption: Catalytic cycle for palladium-catalyzed allylic cyanation.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both copper and palladium-catalyzed allylic cyanation reactions.
Caption: General experimental workflow for allylic cyanation.
Conclusion
The regioselective cyanation of allylic derivatives using this compound, catalyzed by either copper or palladium complexes, represents a highly valuable and versatile synthetic methodology. The choice of catalyst allows for a degree of control over the regiochemical outcome, providing access to a wide range of allylic nitriles. The protocols outlined herein are robust and have been successfully applied to a variety of substrates. These methods are of significant interest to researchers in academia and industry, particularly in the fields of natural product synthesis and drug discovery, where the efficient and selective introduction of the cyano group is a critical synthetic step.
References
Application Notes and Protocols: Trimethylsilyl Cyanide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and indispensable reagent in modern organic synthesis, particularly in the production of pharmaceutical intermediates.[1][2] Its primary function is as a safer and more manageable substitute for the highly toxic hydrogen cyanide (HCN) gas.[1] TMSCN serves as a potent nucleophilic cyanide source for the formation of cyanohydrins from aldehydes and ketones, which are key building blocks for a wide range of biologically active molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1][3] This document provides detailed application notes and experimental protocols for the use of TMSCN in the synthesis of critical pharmaceutical intermediates, with a focus on the antiviral drug Remdesivir.
Key Applications of Trimethylsilyl Cyanide
This compound is utilized in a variety of synthetic transformations crucial for pharmaceutical development:
-
Cyanosilylation of Carbonyls: The addition of TMSCN to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers is a fundamental application.[1][4] This reaction is often catalyzed by Lewis acids or bases.[1]
-
Strecker Reaction: TMSCN is a key reagent in the three-component Strecker reaction, reacting with an amine and an aldehyde or ketone to produce α-aminonitriles, which are precursors to α-amino acids.[3][5]
-
Synthesis of Nucleoside Analogs: TMSCN is instrumental in the stereoselective introduction of a cyano group at the anomeric position of ribose derivatives, a critical step in the synthesis of antiviral nucleoside analogs like Remdesivir.[6][7]
-
Ring Opening of Epoxides: TMSCN can be used to open epoxides, yielding β-hydroxynitriles or their silylated ethers, which are valuable synthetic intermediates.[5]
Application Example 1: Synthesis of a Key Intermediate for Remdesivir
Remdesivir is a broad-spectrum antiviral medication that has demonstrated activity against viruses such as MERS-CoV, SARS-CoV, and SARS-CoV-2.[8] The synthesis of Remdesivir involves a critical cyanation step where TMSCN is used to install a cyano group at the 1'-position of a protected riboside intermediate.[6][7]
Reaction Scheme
The generalized reaction for the cyanation of the riboside intermediate is as follows:
Riboside Intermediate (Lactone) + TMSCN → 1'-Cyano Nucleoside Intermediate
This transformation is highly sensitive to reaction conditions, which significantly influence the yield and diastereoselectivity of the desired β-anomer.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported conditions for the cyanation step in the synthesis of a Remdesivir intermediate.
| Entry | Lewis/Brønsted Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (β:α) | Yield (%) | Reference |
| 1 | TMSOTf, TfOH | DCM | -78 | 95:5 | High (not specified) | [6][7] |
| 2 | BF₃·OEt₂ | Not specified | 0 | 85:15 | Not specified | [6] |
| 3 | BF₃·OEt₂ | Not specified | -78 | 89:11 | 65 | [6] |
| 4 | TMSOTf, TFA | DCM | -30 | Lowered | Decomposition observed | [6][7] |
| 5 | TMSOTf | DCM | -78 | 1:1 (anomers) | Not specified | [8] |
TFA: Trifluoroacetic acid, TMSOTf: Trimethylsilyl trifluoromethanesulfonate (B1224126), TfOH: Trifluoromethanesulfonic acid, DCM: Dichloromethane (B109758), BF₃·OEt₂: Boron trifluoride etherate.
Experimental Protocols
Below are detailed protocols for the cyanation of the riboside intermediate en route to Remdesivir.
Protocol 1: High Stereoselectivity Cyanation at -78 °C [6][7]
Materials:
-
Riboside intermediate (Compound 1 )
-
Dichloromethane (DCM), anhydrous
-
This compound (TMSCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoromethanesulfonic acid (TfOH)
-
Aqueous sodium hydrogen carbonate (NaHCO₃) solution
Procedure:
-
Dissolve the riboside intermediate 1 in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Sequentially add trifluoromethanesulfonic acid (TfOH), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and this compound (TMSCN) to the cooled solution.
-
Maintain the reaction temperature at -78 °C and stir for 1 hour.
-
Quench the reaction by adding a cold aqueous solution of sodium hydrogen carbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
-
Purify the crude product by chromatography to yield the desired 1'-cyano nucleoside intermediate.
Protocol 2: Cyanation using Boron Trifluoride Etherate [6]
Materials:
-
Hemiacetal intermediate (Compound 7 )
-
This compound (TMSCN)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Appropriate anhydrous solvent (e.g., DCM)
Procedure:
-
Subject the hemiacetal intermediate 7 to the reaction conditions.
-
Carry out the reaction at -78 °C to enhance anomeric stereoselectivity, which has been shown to yield an 89:11 ratio of β:α anomers with a 65% yield.[6]
-
Alternatively, performing the reaction at 0 °C results in a lower stereoselectivity (85:15 β:α ratio).[6]
-
After the reaction is complete, proceed with a standard aqueous workup and purification to isolate the nitrile product 8 .
Diagrams
Caption: Experimental workflow for the high-stereoselectivity synthesis of a key Remdesivir intermediate.
Caption: Simplified reaction pathway for the cyanation step.
Application Example 2: General Synthesis of Cyanohydrin Trimethylsilyl Ethers
The formation of cyanohydrins from aldehydes and ketones is a cornerstone of organic synthesis, and TMSCN provides a safe and effective method for this transformation.[1] These cyanohydrin derivatives are precursors to many important functional groups in pharmaceuticals.
General Reaction Scheme
Aldehyde/Ketone + TMSCN --(Catalyst)--> Cyanohydrin Trimethylsilyl Ether
Quantitative Data for Cyanosilylation
The efficiency of this reaction often depends on the substrate and the catalyst used.
| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | Proline-based N,N'-dioxides | Not specified | -20 °C | Enantioselective | [5] |
| Acylferrocenes | ZnI₂ | Dichloromethane | Not specified | Good | [5] |
| Various Aldehydes | Methyltriphenylphosphonium iodide | Not specified | Room Temp | Good | [5] |
| Aldehydes/Amines | H₁₄[NaP₅W₃₀O₁₁₀] | Not specified | Not specified | Good | [5] |
Experimental Protocol: Catalytic Cyanosilylation of an Aldehyde[5]
Materials:
-
Aldehyde
-
This compound (TMSCN)
-
Catalyst (e.g., ZnI₂, KCN/18-crown-6)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent, add a catalytic amount of the chosen catalyst.
-
Add this compound dropwise to the mixture at the appropriate temperature (ranging from -20 °C to room temperature, depending on the catalyst and substrate).
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude cyanohydrin trimethylsilyl ether can often be used in the next step without further purification. If necessary, purification can be achieved by distillation or chromatography.
Diagram
Caption: Logical relationship in the synthesis of pharmaceutical intermediates via cyanohydrins.
Safety Precautions
While TMSCN is safer than HCN, it is still highly toxic and moisture-sensitive.[1][4] It readily hydrolyzes to release hydrogen cyanide.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a critical reagent in the synthesis of pharmaceutical intermediates, offering a safer alternative to hydrogen cyanide while enabling key chemical transformations. Its application in the synthesis of Remdesivir highlights its importance in the production of complex, life-saving medications. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
Application Notes and Protocols for Asymmetric Synthesis of Cyanohydrins using Trimethylsilyl Cyanide and Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of cyanohydrins is a cornerstone transformation in organic chemistry, providing access to highly valuable chiral building blocks. Optically active cyanohydrins are versatile precursors for the synthesis of α-hydroxy acids, α-amino alcohols, and other key intermediates in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and experimental protocols for the enantioselective cyanation of aldehydes and ketones using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source, facilitated by various chiral catalysts.
Trimethylsilyl cyanide is a widely used reagent for this purpose due to its higher safety profile compared to hydrogen cyanide and its ability to form stable silyl-protected cyanohydrin ethers under mild conditions.[2] The success of the asymmetric synthesis hinges on the choice of the chiral catalyst, which can be broadly categorized into metal-based complexes and organocatalysts.
Catalytic Approaches
Chiral Metal-Based Catalysis
Chiral metal complexes, particularly those involving titanium and vanadium, are highly effective for the asymmetric cyanation of carbonyl compounds.[1] These catalysts function as Lewis acids, activating the carbonyl group towards nucleophilic attack by the cyanide anion.
a) Titanium-Salen Complexes: Chiral titanium-salen complexes are among the most studied catalysts for asymmetric cyanohydrin synthesis.[3] Dimeric complexes of the form [(salen)Ti(μ-O)]₂ are often the true catalytic species, exhibiting high activity and enantioselectivity.[4]
b) Vanadium-Salen Complexes: Vanadium-based salen catalysts have been shown to be even more enantioselective than their titanium counterparts for the cyanosilylation of aldehydes, providing high enantiomeric excess (ee) with low catalyst loadings.[3][5]
c) Cinchona Alkaloid-Titanium Complexes: In situ generated catalysts from cinchona alkaloids, an achiral biphenol, and tetraisopropyl titanate [Ti(OiPr)₄] have proven to be versatile for the cyanation of a broad range of substrates, including aldehydes and ketones, with excellent yields and enantioselectivities.[6][7]
Organocatalysis
Chiral organocatalysts offer a metal-free alternative for asymmetric cyanohydrin synthesis, often operating under mild conditions with high enantioselectivities.[1]
a) Thiourea-Based Catalysts: Chiral thiourea (B124793) derivatives function through a cooperative mechanism involving dual activation. The thiourea moiety activates the carbonyl electrophile via hydrogen bonding, while a basic functional group on the catalyst, such as a tertiary amine, activates the TMSCN nucleophile.[1][5][8][9]
b) Imidodiphosphorimidate (IDPi) Catalysts: Confined imidodiphosphorimidate (IDPi) catalysts have emerged as exceptionally powerful organocatalysts for the highly enantioselective cyanosilylation of a wide range of ketones, including sterically demanding and small substrates.[6]
Data Presentation: Quantitative Catalyst Performance
The following tables summarize the performance of various chiral catalysts in the asymmetric cyanosilylation of a range of aldehydes and ketones.
Table 1: Asymmetric Cyanosilylation of Aldehydes using a Chiral Vanadium(IV)-Salen Catalyst [2][3]
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 0.1 | 83 | 83 |
| 2 | 4-Fluorobenzaldehyde | 0.1 | 88 | 88 |
| 3 | 4-Chlorobenzaldehyde | 0.1 | 90 | 93 |
| 4 | 2-Methylbenzaldehyde | 0.1 | 81 | 96 |
| 5 | Cyclohexanecarboxaldehyde | 0.1 | 92 | 76 |
| 6 | Pivalaldehyde | 0.1 | 100 | 80 |
Reactions were typically carried out in propylene (B89431) carbonate at 0 °C.
Table 2: Asymmetric Cyanosilylation of Ketones using a Chiral Thiourea Catalyst [8][9]
| Entry | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 5 | 98 | 97 |
| 2 | Propiophenone | 5 | 97 | 97 |
| 3 | 2'-Methylacetophenone | 5 | 96 | 98 |
| 4 | 4'-Methoxyacetophenone | 5 | 99 | 96 |
| 5 | 2-Acetylthiophene | 2.5 | 97 | 97 |
| 6 | 1-Indanone | 5 | 95 | 95 |
Reactions were generally performed in CH₂Cl₂ at -78 °C.
Table 3: Asymmetric Cyanosilylation of Ketones using a Chiral Imidodiphosphorimidate (IDPi) Catalyst
| Entry | Ketone | Catalyst Loading (mol%) | Yield (%) | er |
| 1 | Acetophenone | 0.5 | 95 | 98.5:1.5 |
| 2 | 4-Phenyl-2-butanone | 0.5 | 96 | 98:2 |
| 3 | 2-Butanone | 0.5 | 85 | 98:2 |
| 4 | 2-Pentanone | 0.5 | 82 | 98:2 |
| 5 | Cyclopentanone | 0.5 | 93 | 98.5:1.5 |
| 6 | Tetralone | 0.5 | 97 | 99:1 |
Reactions were conducted in toluene (B28343) at temperatures ranging from -80 °C to room temperature.
Table 4: Asymmetric Cyanation of Ketones using a Cinchona Alkaloid-Titanium Catalyst [6][7]
| Entry | Ketone | Yield (%) | ee (%) |
| 1 | Acetophenone | >99 | 95 |
| 2 | 4-Chloroacetophenone | 99 | 96 |
| 3 | 4-Methoxyacetophenone | >99 | 94 |
| 4 | 2-Acetylnaphthalene | 98 | 98 |
| 5 | 1-Indanone | 99 | 97 |
| 6 | Propiophenone | 99 | 96 |
Catalyst generated in situ from a cinchona alkaloid, an achiral biphenol, and Ti(OiPr)₄. Reactions with TMSCN.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyanosilylation of Ketones using a Chiral Thiourea Catalyst
This protocol is adapted from the work of Fuerst and Jacobsen.[5][8][9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral amino thiourea catalyst (e.g., 0.05 mmol, 5 mol%).
-
Solvent and Cooling: Add dry dichloromethane (B109758) (CH₂Cl₂, 2.0 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add the ketone (1.0 mmol, 1.0 equiv) to the cooled solution.
-
Reagent Addition: Add this compound (TMSCN, 2.2 mmol, 2.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for the time indicated by TLC monitoring (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the silyl-protected cyanohydrin. Determine the enantiomeric excess using chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Cyanosilylation of Aldehydes using a Chiral Vanadium-Salen Catalyst
This protocol is based on the work of Belokon, North, and co-workers.[2][3]
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral (salen)VO catalyst (0.001 mmol, 0.1 mol%) in the chosen solvent (e.g., propylene carbonate, 1 mL).
-
Reaction Setup: Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Reagent Addition: Add this compound (TMSCN, 1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, the mixture can be directly purified by flash chromatography on silica gel to afford the cyanohydrin trimethylsilyl ether.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 3: General Procedure for Asymmetric Cyanosilylation of Ketones using a Chiral IDPi Catalyst
This protocol is adapted from the work of List and co-workers.
-
Catalyst and Reagent Pre-mixing: In a dry vial under an inert atmosphere, dissolve the IDPi catalyst (0.001 mmol, 0.5 mol%) in dry toluene (0.2 M). Add this compound (TMSCN, 0.4 mmol, 2.0 equiv) and stir at room temperature for 30 minutes.
-
Cooling: Cool the mixture to the specified temperature (e.g., -80 °C).
-
Substrate Addition: Add the ketone (0.2 mmol, 1.0 equiv) to the cooled solution.
-
Reaction: Stir the reaction mixture at the same temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is typically concentrated and purified directly by flash column chromatography on silica gel.
-
Analysis: The enantiomeric ratio is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: General scheme for the asymmetric cyanosilylation of carbonyls.
Caption: Catalytic cycle for a chiral Lewis acid catalyst.
Caption: Dual activation mechanism of a chiral thiourea catalyst.
Caption: General experimental workflow for asymmetric cyanosilylation.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Cyanogen formation during asymmetric cyanohydrin synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Strecker Reaction with Trimethylsilyl Cyanide
Welcome to the technical support center for the Strecker reaction utilizing trimethylsilyl (B98337) cyanide (TMSCN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using trimethylsilyl cyanide (TMSCN) over traditional cyanide sources like KCN or HCN in the Strecker reaction?
A1: TMSCN is often preferred due to its better solubility in organic solvents and its less hazardous nature compared to hydrogen cyanide (HCN) gas.[1][2][3] It is considered easier to handle and can lead to milder reaction conditions.[1][2] However, it's crucial to remember that TMSCN readily releases HCN upon contact with water or protic solvents, so appropriate safety precautions are still mandatory.[4]
Q2: My Strecker reaction with TMSCN is giving low to no yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Lack of an appropriate catalyst: While some Strecker reactions can proceed without a catalyst, many systems, especially with less reactive substrates, require a catalyst to activate the imine intermediate.[5][6]
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often effective.[1][7] In some cases, solvent-free conditions or even water can be optimal, depending on the catalyst and substrates.[2][8]
-
Moisture in the reaction: Water can hydrolyze TMSCN, reducing its effectiveness. The in-situ formation of the imine from an aldehyde and an amine also produces water, which can inhibit the reaction. The use of drying agents like 4Å molecular sieves can be beneficial.[9]
-
Substrate reactivity: Electron-withdrawing groups on the aldehyde or amine can decrease the nucleophilicity of the amine and the electrophilicity of the imine, respectively, leading to slower reactions and lower yields.[1]
Q3: What types of catalysts are effective for the Strecker reaction with TMSCN?
A3: A wide range of catalysts can be employed, including:
-
Lewis acids: Metal triflates (e.g., Yb(OTf)₃), indium chloride, and iron complexes have been shown to be effective.[2][9] They activate the carbonyl group for imine formation and the subsequent cyanide addition.[2]
-
Brønsted acids: Acids like triflic acid can catalyze the reaction, particularly with ketones.[10][11]
-
Organocatalysts: L-proline, thiourea (B124793) derivatives, and tetrabutylammonium (B224687) phthalimide-N-oxyl (TBAPINO) are examples of organocatalysts that can promote the reaction under mild conditions.[1][12]
-
Heterogeneous catalysts: Solid-supported catalysts like MCM-41 mesoporous silica (B1680970) offer advantages in terms of easy separation and reusability.[8]
Q4: Can the Strecker reaction with TMSCN be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully applied and can be considered a "green" chemistry approach, often leading to shorter reaction times and high yields.[8][12] This is particularly effective with certain solid catalysts like sulfated polyborate.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient imine formation. | Add a dehydrating agent like 4Å molecular sieves.[9] Consider pre-forming the imine before adding TMSCN. |
| Low reactivity of substrates. | Increase the reaction temperature.[5] Screen different catalysts (Lewis acids, organocatalysts) to find one suitable for your specific substrates.[1][2] | |
| Catalyst deactivation by water. | Ensure all reagents and solvents are anhydrous. | |
| Slow Reaction Rate | Insufficient catalytic activity. | Increase catalyst loading.[2] Switch to a more active catalyst. |
| Low reaction temperature. | Gradually increase the temperature, monitoring for potential side reactions.[5] | |
| Formation of Side Products | Self-condensation of the aldehyde (aldol reaction). | Add the amine and aldehyde first to form the imine before introducing the catalyst and TMSCN. |
| Cyanohydrin formation from the aldehyde. | Ensure the amine is present in a stoichiometric or slight excess to favor imine formation. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Use brine to wash the organic layer. Filter the organic layer through a pad of celite. |
| Product is highly soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. |
Quantitative Data Summary
The following tables summarize the reported yields for the Strecker reaction with TMSCN under various catalytic conditions.
Table 1: Effect of Different Catalysts on the Strecker Reaction Yield
| Catalyst | Aldehyde/Ketone | Amine | Solvent | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ (10 mol%) | Benzaldehyde | Aniline | CH₂Cl₂ | 20 | 95 | [9] |
| Indium (10 mol%) | Benzaldehyde | Aniline | Water | 0.5 | 98 | [2] |
| TBAPINO (3 mol%) | 4-Chlorobenzaldehyde | p-Toluidine | EtOH | 2 | 100 | [1] |
| Sulfated Polyborate | Benzaldehyde | Aniline | Solvent-free | 0.25 | 99 | [12] |
| L-proline | Benzaldehyde | Aniline | Acetonitrile | - | 72-95 | [12] |
| Brønsted Acid | Various Ketones | Various Amines | - | - | 79-99 | [10] |
Table 2: Influence of Solvent on Strecker Reaction Yield with TBAPINO Catalyst
| Solvent | Time (h) | Yield (%) | Reference |
| CH₂Cl₂ | 24 | Moderate | [1] |
| EtOH | 2 | 100 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Yb(OTf)₃-Catalyzed Strecker Reaction [9]
-
To a suspension of Yb(OTf)₃ (0.05 mmol, 10 mol%) and 4Å molecular sieves in CH₂Cl₂ (1 mL), add solutions of the aldehyde (0.5 mmol) and the amine (0.5 mmol) each in CH₂Cl₂ (0.5 mL) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add TMSCN (0.75 mmol) in CH₂Cl₂ (0.5 mL).
-
Stir the reaction for an additional 20 hours.
-
Quench the reaction by adding water.
-
Extract the product with CH₂Cl₂.
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for the Indium-Catalyzed Strecker Reaction in Water [2]
-
Add indium powder (11 mg, 10 mol%) to a mixture of the aldehyde/ketone (1 mmol), amine (1 mmol), and TMSCN (1.2 mmol) in water (1 mL).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether.
-
Filter the solution and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent to obtain the product.
Visual Guides
Caption: General experimental workflow for the Strecker reaction.
Caption: Troubleshooting flowchart for low yield in Strecker reactions.
References
- 1. sciforum.net [sciforum.net]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Trimethylsilyl Cyanide (TMSCN) Usage with Protic Solvents
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and safely handling Trimethylsilyl cyanide (TMSCN) in the presence of protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound (TMSCN) with protic solvents?
A1: The primary and most significant side reaction of TMSCN with protic solvents, such as water and alcohols, is its rapid hydrolysis.[1][2] This reaction produces highly toxic and volatile hydrogen cyanide (HCN) gas and trimethylsilanol (B90980) ((CH₃)₃SiOH).[1] The trimethylsilanol can further condense to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[2] This reaction is vigorous and can even occur with atmospheric moisture, making anhydrous conditions crucial for most applications.[3]
Q2: How can the hydrolysis of TMSCN impact my experiment?
A2: The hydrolysis of TMSCN can have several negative impacts on your experiment:
-
Reagent Decomposition: It consumes your TMSCN, reducing the effective concentration and potentially leading to incomplete conversion of your starting material.
-
Formation of Toxic HCN: The generation of hydrogen cyanide gas is a major safety hazard.[1] All manipulations must be performed in a certified chemical fume hood.[4]
-
Unwanted Side Products: The formation of siloxanes can complicate product purification.
-
Variability in Reaction Outcomes: Trace amounts of moisture can lead to inconsistent yields and reaction times.
Q3: Is it ever desirable to use TMSCN in the presence of a protic solvent?
A3: Yes, under specific and controlled conditions. Certain modern synthetic protocols utilize protic solvents intentionally. For example:
-
Catalytic Cyanation of Alcohols: Benzylic and allylic alcohols can be directly converted to nitriles using TMSCN in the presence of specific Lewis or Brønsted acid catalysts.[5][6]
-
Strecker-Type Reactions: The synthesis of α-aminonitriles can be performed using TMSCN in protic solvents like ethanol (B145695) or methanol, often with a catalyst.[7][8]
-
Ugi-Type Reactions in Water: Specific KF-mediated Ugi-type reactions have been developed that successfully use TMSCN in water.[9] In some Strecker reactions, a small amount of water can even act as a catalyst for the formation of the cyanohydrin intermediate.[10]
Q4: What are the critical safety precautions when handling TMSCN, especially if a protic solvent is nearby?
A4: TMSCN is highly toxic, flammable, and moisture-sensitive.[11] Strict adherence to safety protocols is mandatory:
-
Work in a Fume Hood: Always handle TMSCN in a well-ventilated chemical fume hood to avoid inhalation of HCN gas.[12]
-
Use Anhydrous Conditions: Unless the protocol specifies otherwise, use oven-dried glassware and anhydrous solvents to prevent accidental hydrolysis.[13] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[14] Double-gloving is recommended.[15]
-
Avoid Incompatible Materials: Keep TMSCN away from water, acids, and bases, except when used intentionally in a controlled quenching procedure.[11]
-
Emergency Preparedness: Have an emergency plan and ensure an eyewash station and safety shower are readily accessible.[14] A cyanide poisoning antidote kit should be available, and personnel should be trained in its use.
Troubleshooting Guide
Issue 1: My cyanosilylation reaction has a low yield, and I suspect reagent decomposition.
-
Question: I am performing a cyanosilylation of a ketone, but my yields are consistently low. I suspect my TMSCN is decomposing. What should I do?
-
Answer: Low yields are often due to the hydrolysis of TMSCN by adventitious moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere. Use freshly distilled, anhydrous solvents.[13]
-
Check Reagent Quality: TMSCN degrades over time, especially if not stored properly. Use a fresh bottle or distill the TMSCN before use.[3] Store it under an inert gas in a refrigerator.[11]
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere from start to finish.[11]
-
Monitor with TLC/GC: Use thin-layer chromatography or gas chromatography to monitor the consumption of your starting material. If the reaction stalls, the issue might be reagent decomposition.
-
-
Issue 2: I am observing unexpected siloxane peaks in my NMR spectrum after workup.
-
Question: My crude NMR spectrum shows significant peaks corresponding to hexamethyldisiloxane (HMDSO). Where is this coming from, and how can I avoid it?
-
Answer: HMDSO is formed from the condensation of trimethylsilanol, which is a product of TMSCN hydrolysis. This indicates that your reaction or workup was exposed to water.
-
Troubleshooting Steps:
-
Anhydrous Reaction: Re-evaluate your procedure to eliminate all sources of moisture during the reaction itself (see Issue 1).
-
Anhydrous Workup: If your desired product is stable, consider performing a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica (B1680970) gel under an inert atmosphere to remove catalyst/salts, followed by evaporation of the solvent.
-
Quenching Procedure: If an aqueous workup is necessary, perform the quench carefully at a low temperature (e.g., 0 °C) and work quickly. Use a buffered solution if your product is pH-sensitive.[16]
-
Purification: HMDSO is volatile and can often be removed under high vacuum.
-
-
Issue 3: My Lewis acid-catalyzed cyanation of an alcohol in dichloromethane (B109758) is not working.
-
Question: I am trying to convert a benzylic alcohol to a nitrile using TMSCN and a Lewis acid catalyst, but the reaction is sluggish or fails. What could be the problem?
-
Answer: The success of this reaction is highly dependent on the substrate, catalyst, and reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: Not all Lewis acids are equally effective. Indium(III) bromide (InBr₃) has been shown to be a highly efficient catalyst for this transformation.[17] Ensure your catalyst is anhydrous and active.
-
Substrate Reactivity: Primary alcohols and electron-deficient aryl alcohols may show poor reactivity due to the difficulty in forming the necessary carbocation intermediate.[17] This method works best for secondary, tertiary, benzylic, and allylic alcohols that can form stabilized carbocations.[17][18]
-
Solvent: Dichloromethane and 1,2-dichloroethane (B1671644) are generally the best solvents for this reaction.[17]
-
Strictly Anhydrous Conditions: Lewis acid catalysts are often highly moisture-sensitive. Ensure all components of your reaction are scrupulously dry.
-
-
Quantitative Data Summary
The yield of the desired product in reactions involving TMSCN and protic species is highly dependent on the specific substrate and catalytic system employed.
| Reaction Type | Substrate Type | Catalyst | Solvent | Yield Range (%) | Reference |
| Direct Cyanation | Benzylic/Allylic Alcohols | InBr₃ (5-10 mol%) | Dichloromethane | 46-99 | [17][18] |
| Direct Cyanation | Benzylic/Allylic Alcohols | Brønsted Acid Montmorillonite | Dichloromethane | Moderate to Excellent | [6] |
| Cyanosilylation | Aldehydes & Ketones | Zn(II)-based 1-D Coordination Polymer | Dichloromethane | 65-91 | [19] |
| Strecker Reaction | Aldehydes & Amines | KSF Montmorillonite | Dichloromethane | 85-94 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Quenching and Disposal of TMSCN
Caution: This procedure generates toxic hydrogen cyanide gas and should only be performed in a well-ventilated chemical fume hood.
-
Prepare a quenching solution of dilute sodium hydroxide (B78521) (e.g., 1-2 M) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bleach scrubber.
-
Cool the sodium hydroxide solution to 0-10 °C using an ice bath.
-
Slowly add the excess TMSCN or TMSCN-containing reaction mixture to the stirred, cold basic solution via the dropping funnel.[14]
-
Control the rate of addition to manage the exotherm and gas evolution.
-
After the addition is complete, allow the mixture to stir for several hours to ensure complete hydrolysis.[15]
-
The resulting aqueous layer contains sodium cyanide. To destroy the cyanide, slowly add an excess of commercial bleach (sodium hypochlorite (B82951) solution) while continuing to stir and cool the mixture.[15]
-
The final solution should be tested for the absence of cyanide before being neutralized and disposed of according to institutional guidelines.
Protocol 2: Lewis Acid-Catalyzed Cyanation of a Benzylic Alcohol
(Adapted from Chen et al., Org. Lett., 2008)[17]
-
To an oven-dried flask under a nitrogen atmosphere, add the benzylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add the Lewis acid catalyst, such as Indium(III) bromide (InBr₃, 0.05-0.10 mmol, 5-10 mol%).
-
Stir the mixture at room temperature for a few minutes.
-
Add this compound (TMSCN, 1.2-1.5 mmol) dropwise to the solution.
-
Monitor the reaction by TLC. These reactions are often rapid, taking from 5 to 30 minutes.[17]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude nitrile by flash column chromatography.
Visualizations
Caption: Reaction pathway for the hydrolysis of TMSCN by a protic solvent.
Caption: Catalytic cycle for Lewis acid-mediated cyanation of an alcohol.
Caption: General experimental workflow for a reaction involving TMSCN.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl_cyanide [chemeurope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 7677-24-9 [chemicalbook.com]
- 5. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. A chemoselective Ugi-type reaction in water using TMSCN as a functional isonitrile equivalent: generation of heteroaromatic molecular diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. lobachemie.com [lobachemie.com]
- 13. benchchem.com [benchchem.com]
- 14. gelest.com [gelest.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Catalyst Loading for Trimethylsilyl Cyanide Addition Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with trimethylsilyl (B98337) cyanide (TMSCN) addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for TMSCN addition reactions?
A1: Catalyst loading can vary significantly depending on the catalyst type (Lewis acid or Lewis base), substrate reactivity, and reaction conditions. Generally, loadings can range from as low as 0.1 mol% to as high as 20 mol%. For many common Lewis acid and base catalysts, a loading of 1–10 mol% is a good starting point for optimization.[1][2] Ketones are generally less reactive than aldehydes and may require higher catalyst loadings or longer reaction times to achieve good conversion.[2]
Q2: How does catalyst loading affect reaction time and yield?
A2: Typically, increasing the catalyst loading will decrease the required reaction time and can improve yield, especially for less reactive substrates. However, excessively high catalyst loading can sometimes lead to the formation of side products or catalyst deactivation, which may ultimately lower the overall yield. It is crucial to find an optimal loading that balances reaction rate and efficiency.
Q3: Can the catalyst loading influence the stereoselectivity of the reaction?
A3: Yes, particularly in asymmetric catalysis. In some cases, lower catalyst loadings have been shown to provide higher enantioselectivity.[3] However, if the uncatalyzed background reaction is significant, a higher catalyst loading may be necessary to ensure the catalyzed pathway dominates, leading to better stereocontrol.[4] The relationship is not always linear, and the optimal loading for enantioselectivity must be determined empirically.
Q4: What are the most common types of catalysts used for TMSCN additions?
A4: A wide variety of catalysts are effective for TMSCN addition reactions. These are broadly categorized into:
-
Lewis Acids: Metal complexes (e.g., salts and complexes of Ti, Al, V, Zn) that activate the carbonyl group of the aldehyde or ketone.[5][6][7]
-
Lewis Bases: Amines, phosphines, and various ammonium (B1175870) salts that activate the TMSCN reagent.[8][9][10][11]
-
Organocatalysts: Chiral molecules like prolinamides or cinchona alkaloids can be used for asymmetric transformations.[3][4]
Q5: Are there any safety precautions I should take when working with TMSCN?
A5: Caution! Trimethylsilyl cyanide is highly toxic and moisture-sensitive.[12][13] It readily hydrolyzes upon contact with water or moisture to produce highly toxic hydrogen cyanide (HCN) gas.[14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[13][16] Unused TMSCN and reaction waste must be quenched and disposed of according to institutional safety protocols, often involving treatment with a basic bleach solution.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. 2. Catalyst Deactivation: The catalyst may be deactivated by impurities (e.g., water) in the reagents or solvent. 3. Low Substrate Reactivity: Sterically hindered or electron-rich ketones are less reactive.[2] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%).[2][17] 2. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly before use. TMSCN is highly sensitive to moisture.[13] 3. Increase Reaction Temperature/Time: For less reactive substrates, consider extending the reaction time or carefully increasing the temperature. |
| Slow Reaction Rate | 1. Suboptimal Catalyst Loading: The catalyst concentration may be the rate-limiting factor. 2. Poor Catalyst Activity: The chosen catalyst may not be optimal for the specific substrate. | 1. Optimize Catalyst Loading: Systematically screen a range of catalyst loadings (see Table 1). 2. Screen Different Catalysts: Test a different class of catalyst (e.g., switch from a Lewis acid to a Lewis base) or a more active catalyst within the same class. |
| Formation of Side Products / Low Yield | 1. Excessive Catalyst Loading: Too much catalyst can promote undesired side reactions. 2. Reaction Temperature Too High: Higher temperatures can lead to decomposition or side product formation. 3. Presence of Water: Hydrolysis of TMSCN or the product can occur.[14] | 1. Reduce Catalyst Loading: Decrease the catalyst loading to the minimum required for a reasonable reaction rate. 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[1] 3. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. |
| Low Enantioselectivity (in Asymmetric Reactions) | 1. Uncatalyzed Background Reaction: The non-catalyzed reaction may be competing with the desired asymmetric pathway, reducing the overall enantiomeric excess (ee). 2. Suboptimal Catalyst Loading: The catalyst loading may not be ideal for achieving high stereocontrol. 3. Catalyst Deactivation: The chiral catalyst may be degrading over the course of the reaction. | 1. Increase Catalyst Loading: A higher catalyst loading can sometimes help the catalyzed reaction outcompete the background reaction. 2. Optimize Catalyst Loading: Screen various loadings; sometimes lower loadings provide better ee. 3. Lower Temperature/Add Catalyst in Portions: Running the reaction at a lower temperature or adding the catalyst in multiple portions may help maintain its activity. |
Data on Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on reaction outcomes from selected literature examples.
Table 1: Effect of Lewis Base Catalyst Loading on Conversion Reaction: Cyanosilylation of Acetophenone with TMSCN
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | DABCO Trifluoroacetate | 0.125 | 48 | 66 |
| 2 | DABCO Trifluoroacetate | 1 | 35 | >95 |
| Data adapted from a study on organocatalyst efficiency.[2] |
Table 2: Effect of Chiral Catalyst Loading on Asymmetric Addition Reaction: Asymmetric Addition of TMSCN to a β-Nitroalkene
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Vanadium(V)-Salen Complex | 1 | 25 | 65 | 79 |
| 2 | Vanadium(V)-Salen Complex | 2 | 0 | 85 | 86 |
| 3 | Vanadium(V)-Salen Complex | 5 | 0 | 100 | 86 |
| Data adapted from a study on asymmetric catalysis.[1] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Addition of TMSCN to an Aldehyde
Caution: This procedure must be performed in a well-ventilated fume hood.[13]
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05 mmol, 5 mol%).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
TMSCN Addition: Add this compound (TMSCN, 1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench by pouring the mixture into a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyanohydrin trimethylsilyl ether.[18]
Visual Guides
Caption: General experimental workflow for TMSCN addition.
References
- 1. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of the racemic addition of this compound to aldehydes catalysed by Lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. reddit.com [reddit.com]
- 17. Organocatalytic asymmetric synthesis of Si-stereogenic silacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Trimethylsilyl Cyanide (TMSCN) Reactions
Welcome to the Technical Support Center for Trimethylsilyl (B98337) Cyanide (TMSCN) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving TMSCN, with a specific focus on preventing its hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield, Suspected TMSCN Hydrolysis
Symptoms:
-
Formation of a white precipitate (silanols).
-
Inconsistent reaction outcomes.
-
Detection of hydrogen cyanide (HCN) odor (use extreme caution).
-
Presence of trimethylsilanol (B90980) or hexamethyldisiloxane (B120664) in crude NMR/GC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Moisture in Reaction Solvent | 1. Use freshly distilled, anhydrous solvent. 2. Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). 3. Store dried solvents under an inert atmosphere. | TMSCN reacts rapidly with water, leading to its decomposition and the formation of inactive silanols and HCN.[1] |
| Wet Glassware | 1. Flame-dry all glassware under vacuum or a stream of inert gas immediately before use. 2. Alternatively, oven-dry glassware at >120°C for several hours and cool under an inert atmosphere. | Adsorbed water on glassware surfaces is a common source of moisture that can initiate hydrolysis. |
| Atmospheric Moisture | 1. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen). 2. Use Schlenk line or glovebox techniques for highly sensitive reactions. 3. Fit reaction vessels with septa and transfer reagents via syringe. | Exposure to air, even for brief periods, can introduce sufficient moisture to cause significant hydrolysis of TMSCN. |
| Hygroscopic Reagents or Catalysts | 1. Dry all solid reagents and catalysts under vacuum before use. 2. Store hygroscopic materials in a desiccator or glovebox. 3. Be aware that some Lewis acids (e.g., ZnI₂, TiCl₄) are highly hygroscopic. | Lewis acids, often used to catalyze cyanosilylation, can be a source of water if not handled under anhydrous conditions. |
| Protic Impurities in Starting Materials | 1. Purify starting materials to remove any protic impurities (e.g., alcohols, water). 2. For liquid aldehydes, consider passing them through a short plug of activated alumina. | Protic functional groups can react with TMSCN, leading to its consumption and the generation of byproducts. |
Issue 2: Product Decomposition During Workup
Symptoms:
-
Desired cyanohydrin silyl (B83357) ether is formed in situ (confirmed by TLC or in-process NMR) but is not isolated after workup.
-
Isolation of the corresponding aldehyde/ketone and/or the unprotected cyanohydrin.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Aqueous Workup | 1. Avoid aqueous workup if possible. Quench the reaction with a non-protic reagent (e.g., triethylamine) and filter off any solids. Concentrate the filtrate and purify directly. 2. If an aqueous wash is necessary, use a saturated solution of a non-acidic salt (e.g., NaHCO₃ or brine) and perform the extraction quickly at low temperatures. | The trimethylsilyl ether of the cyanohydrin is susceptible to hydrolysis, especially under acidic conditions, which will revert it to the starting carbonyl compound or the unprotected cyanohydrin. |
| Acidic Conditions | 1. Avoid quenching the reaction with acidic solutions. 2. If a Lewis acid catalyst is used, it can be neutralized with a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) before workup. | Acidic environments readily cleave the O-Si bond of the product. |
| Silica (B1680970) Gel Chromatography | 1. Use deactivated silica gel (e.g., treated with triethylamine in the eluent) for column chromatography. 2. Consider using a less acidic stationary phase like alumina. | Standard silica gel can be acidic enough to cause the hydrolysis of the silylated cyanohydrin on the column. |
Frequently Asked Questions (FAQs)
Q1: How can I detect the hydrolysis of TMSCN in my reaction?
A1: You can monitor the reaction progress using in-situ spectroscopic techniques:
-
FTIR Spectroscopy: Look for the disappearance of the sharp nitrile stretch of TMSCN (around 2180 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) from trimethylsilanol.
-
¹H NMR Spectroscopy: The sharp singlet of the trimethylsilyl group in TMSCN (around 0.4 ppm) will decrease, while a new singlet corresponding to trimethylsilanol or hexamethyldisiloxane may appear at a slightly different chemical shift.
-
GC-MS Analysis: Derivatization of a reaction aliquot can show the presence of hydrolysis byproducts.
Q2: What is the best way to handle and store TMSCN?
A2: TMSCN is highly toxic and moisture-sensitive. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place.
Q3: Can I use protic solvents for reactions with TMSCN?
A3: It is strongly advised to avoid protic solvents such as water, alcohols, and primary or secondary amines. These will react with TMSCN, leading to its rapid decomposition. If a reaction requires a protic co-solvent, TMSCN should be added last and at a low temperature to minimize hydrolysis.
Q4: Which Lewis acid is best for cyanosilylation, and are they all moisture-sensitive?
A4: The choice of Lewis acid depends on the substrate. Common Lewis acids include ZnI₂, TiCl₄, In(OTf)₃, and Sc(OTf)₃. Most Lewis acids are hygroscopic and must be handled under anhydrous conditions. Some, like scandium triflate, are known to be more water-tolerant, but for optimal results, anhydrous conditions are always recommended.
Q5: How should I quench a reaction containing unreacted TMSCN?
A5: Unreacted TMSCN should be quenched carefully in a fume hood. A common method is to slowly add the reaction mixture to a stirred, cooled solution of dilute sodium hydroxide (B78521) or a bleach solution.[2] This will hydrolyze the TMSCN to sodium cyanide, which can then be disposed of according to your institution's hazardous waste protocols. Never quench with acid , as this will generate highly toxic hydrogen cyanide gas.[2]
Experimental Protocols
General Anhydrous Reaction Setup
This protocol outlines the fundamental steps to ensure anhydrous conditions for a reaction involving TMSCN.
-
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) should be oven-dried at a minimum of 120°C for at least 4 hours.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line or maintain a positive pressure of inert gas using a balloon.
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
TMSCN Addition: Add TMSCN dropwise via a syringe to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or by taking aliquots with a dry syringe for analysis.
Visualizations
References
Troubleshooting low conversion in cyanosilylation of hindered ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cyanosilylation of sterically hindered ketones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low conversion is a frequent issue when dealing with sterically hindered ketones in cyanosilylation reactions. This guide provides a structured approach to identifying and resolving common problems.
Q1: My cyanosilylation of a hindered ketone is showing low to no conversion. What are the primary factors I should investigate?
Low conversion in the cyanosilylation of hindered ketones can stem from several factors, primarily related to steric hindrance which impedes the approach of the cyanide nucleophile to the carbonyl carbon. The key areas to investigate are the choice of catalyst, the nature of the cyanide source and silylating agent, and the reaction conditions.
Here is a logical workflow to troubleshoot this issue:
Figure 1: A flowchart for troubleshooting low conversion in the cyanosilylation of hindered ketones.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q2: The Lewis acid catalyst I'm using works well for simple ketones but fails with my hindered substrate. What are my options?
Standard Lewis acids may not be effective for sterically hindered ketones. Consider switching to a different class of catalyst.
-
Organocatalysts: Chiral amino thiourea (B124793) catalysts have shown high enantioselectivity and reactivity in the cyanosilylation of various ketones. The steric properties of the catalyst itself can play a crucial role in its effectiveness.[1][2]
-
Vanadium Complexes: Cyanooxovanadate complexes, such as (Et4N)2[VO2(CN)3], have demonstrated high catalytic performance for the cyanosilylation of structurally diverse ketones, including the hindered 2-adamantanone (B1666556).[3][4]
-
Metal Borohydrides: Simple and cost-effective metal borohydrides, like NaBH4, can effectively catalyze the cyanosilylation of ketones.[5][6]
-
Gold(III) Chloride: AuCl3 has been reported as a highly efficient catalyst for the cyanosilylation of various ketones, with reactions often completing within 30 minutes at room temperature.[7]
-
Uncatalyzed Conditions: In some cases, an uncatalyzed approach using sodium cyanide (NaCN) and a chlorotrialkylsilane in a polar aprotic solvent like DMSO can be highly effective for hindered ketones. This method relies on the high nucleophilicity of "naked" cyanide anions in DMSO.[8]
Reagent Choice and Handling
Q3: Could the choice of silylating agent be the cause of low conversion?
Yes, the nature of the silylating agent is important. Trimethylsilyl (B98337) cyanide (TMSCN) is a commonly used reagent. However, for particularly challenging substrates, alternative strategies can be employed.
An uncatalyzed, multicomponent reaction using NaCN with a chlorotrialkylsilane (e.g., chlorotrimethylsilane) in DMSO can be more effective than using TMSCN directly with a catalyst.[8] This in situ generation of the cyanating species can overcome some of the limitations of pre-formed TMSCN.
Q4: I suspect my TMSCN reagent may have degraded. How does this affect the reaction, and what precautions should I take?
TMSCN is sensitive to moisture and can hydrolyze to release hydrogen cyanide (HCN) gas and form hexamethyldisiloxane. This degradation will reduce the concentration of the active reagent, leading to lower yields.
-
Handling: Always handle TMSCN under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware.
-
Storage: Store TMSCN in a cool, dry place, tightly sealed.
-
Purification: If you suspect degradation, TMSCN can be purified by distillation under an inert atmosphere.
Reaction Conditions
Q5: What is the optimal temperature for the cyanosilylation of hindered ketones?
The optimal temperature is highly dependent on the specific ketone and catalytic system. While many reactions are run at room temperature, hindered substrates may require elevated temperatures to overcome the activation energy barrier. Conversely, some highly active catalytic systems may require cooling to control selectivity. It is advisable to screen a range of temperatures (e.g., from 0 °C to the boiling point of the solvent) to find the optimal conditions for your specific reaction.
Q6: Does the choice of solvent impact the reaction outcome?
The solvent can have a significant effect on the reaction.
-
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) and DMSO can be effective. DMSO, in particular, has been shown to enhance the nucleophilicity of cyanide, making it a good choice for uncatalyzed reactions with hindered ketones.[8]
-
Chlorinated Solvents: Dichloromethane is a common solvent for many catalytic cyanosilylation reactions.[2]
-
Ethers: Diethyl ether has been used in some organocatalytic systems.[9]
It is recommended to perform a solvent screen to identify the best medium for your specific substrate and catalyst combination.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the cyanosilylation of various ketones, including sterically hindered examples.
Table 1: Vanadium-Catalyzed Cyanosilylation of Ketones [3][4]
| Ketone | Catalyst Loading (mol%) | Time | Yield (%) |
| 2-Adamantanone | 0.2 | 15 min | 52 |
| Cyclohexanone | 0.2 | 1 min | >99 |
| Cyclopentanone | 0.2 | 15 min | >99 |
| Acetophenone | 0.2 | 1 min | >99 |
| Benzophenone | 0.2 | 15 min | 91 |
Reaction Conditions: (Et4N)2[VO2(CN)3] catalyst, substrate (1 mmol), TMSCN (1.2 mmol), acetonitrile (1 mL) at 32 °C.
Table 2: Uncatalyzed Cyanosilylation of Ketones in DMSO [8]
| Ketone | Silylating Agent | Time (h) | Yield (%) |
| Acetophenone | TMSCl | 1 | 98 |
| 2-Adamantanone | TMSCl | 24 | 95 |
| Benzophenone | TMSCl | 1 | 99 |
| Dicyclohexyl ketone | TMSCl | 24 | 96 |
Reaction Conditions: NaCN (1.5 mmol), ketone (1 mmol), silylating agent (1.2 mmol), DMSO (2 mL) at room temperature.
Experimental Protocols
Protocol 1: Vanadium-Catalyzed Cyanosilylation of 2-Adamantanone [3]
This protocol describes a general procedure for the cyanosilylation of a hindered ketone using a cyanooxovanadate catalyst.
Figure 2: Workflow for vanadium-catalyzed cyanosilylation.
Methodology:
-
To a screw-cap vial, add the catalyst (Et4N)2[VO2(CN)3] (0.002 mmol, 0.2 mol%).
-
Add 2-adamantanone (1 mmol).
-
Add acetonitrile (1 mL).
-
Add a Teflon-coated magnetic stir bar.
-
Initiate the reaction by adding trimethylsilyl cyanide (TMSCN, 1.2 mmol).
-
Stir the reaction mixture at 32 °C for 15 minutes.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques (e.g., chromatography).
Protocol 2: Uncatalyzed Cyanosilylation of a Hindered Ketone in DMSO [8]
This protocol outlines an uncatalyzed procedure that is particularly effective for sterically demanding ketones.
Methodology:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium cyanide (NaCN, 1.5 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO, 2 mL).
-
Add the hindered ketone (1 mmol) to the suspension.
-
Add chlorotrimethylsilane (B32843) (TMSCl, 1.2 mmol) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for the required time (this can range from 1 to 24 hours depending on the substrate).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
The crude product is then purified by distillation or column chromatography.
References
- 1. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 5. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed usin...: Ingenta Connect [ingentaconnect.com]
- 6. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 8. Robust and Efficient, Yet Uncatalyzed, Synthesis of Trialkylsilyl-Protected Cyanohydrins from Ketones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Trimethylsilyl Cyanide (TMSCN) Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during trimethylsilyl (B98337) cyanide (TMSCN) mediated reactions, such as cyanosilylation and the Strecker reaction.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst performance in your TMSCN reactions.
| Problem/Observation | Potential Cause | Suggested Solution |
| 1. Reaction is sluggish or does not initiate. | Catalyst Poisoning by Water: Trace amounts of water in the reaction mixture can hydrolyze the catalyst, especially Lewis acids, rendering them inactive.[1][2] | - Ensure all glassware is rigorously oven-dried. - Use freshly distilled and anhydrous solvents. - Dry TMSCN and other reagents before use. |
| Impure Substrates or Reagents: Impurities in the aldehyde, ketone, or amine substrate can act as catalyst poisons. | - Purify substrates by distillation or chromatography. - Use high-purity TMSCN. | |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the reaction conditions. | - Screen a panel of catalysts (e.g., different Lewis acids like ZnI₂, Ti(OiPr)₄, or organocatalysts). - Increase the catalyst loading incrementally. | |
| 2. Reaction starts but stalls before completion. | Catalyst Deactivation by Product or Intermediate: The product or a reaction intermediate may coordinate more strongly to the catalyst than the starting material, leading to product inhibition. | - Consider using a catalyst known to have low product affinity. - In some cases, adding a co-catalyst or an additive like a phenol (B47542) can help with catalyst turnover.[3][4] |
| Fouling of Heterogeneous Catalyst: For solid-supported catalysts, the pores can become blocked by polymeric byproducts or adsorbed species. | - If using a recoverable catalyst, filter it from the reaction mixture and attempt regeneration (e.g., washing with an acidic solution).[5] | |
| 3. Low yield of the desired product. | Catalyst Poisoning by Cyanide: An excess of cyanide ions can sometimes lead to the formation of inactive catalyst-cyanide complexes. | - Use TMSCN as the limiting reagent or in slight excess (e.g., 1.1-1.2 equivalents). |
| Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all affect catalyst performance and stability. | - Optimize reaction parameters. Non-polar solvents like dichloromethane (B109758) or toluene (B28343) are often effective. - For thermally sensitive catalysts, conduct the reaction at lower temperatures. | |
| 4. Formation of unexpected byproducts. | Side Reactions Catalyzed by Deactivated Species: A modified or partially deactivated catalyst might catalyze unintended reaction pathways. | - Characterize the byproducts to understand the side reactions. - Re-evaluate the choice of catalyst and reaction conditions to favor the desired transformation. |
| Brønsted Acid Catalysis from Water: The presence of water can lead to the formation of HCN from TMSCN, which can participate in uncatalyzed or Brønsted acid-catalyzed side reactions.[1] | - Rigorously exclude water from the reaction system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in TMSCN reactions and which are most susceptible to deactivation?
A1: A variety of catalysts are employed, including Lewis acids (e.g., ZnI₂, TiCl₄, AlCl₃), Lewis bases (e.g., phosphines, amines), and heterogeneous solid acids (e.g., montmorillonite (B579905) K10). Lewis acids are particularly susceptible to deactivation by moisture and other nucleophilic impurities due to their electrophilic nature.[5][6]
Q2: How can I tell if my catalyst has been deactivated by water?
A2: A common symptom is a "dormant period" at the beginning of the reaction where no conversion is observed. This is because the catalyst is reacting with residual water before it can participate in the desired catalytic cycle.[2][7] In situ monitoring techniques like FTIR can sometimes reveal changes in the catalyst structure or the formation of water-related byproducts.
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. For solid acid catalysts like montmorillonite K10, activity can be restored by washing with a dilute acid to remove adsorbed inhibitors.[5] For some homogeneous catalysts, regeneration is not practical, and using a fresh batch of catalyst is recommended. The feasibility of regeneration depends on the specific catalyst and the deactivation mechanism.
Q4: My substrate is a nitrogen-containing heterocycle. Are there special precautions I should take?
A4: Yes, nitrogen-containing substrates, such as those with pyridine (B92270) moieties, can act as Lewis bases and coordinate to Lewis acidic catalyst sites, leading to catalyst inhibition or deactivation. It may be necessary to use a higher catalyst loading or choose a catalyst that is less susceptible to coordination by the substrate.
Q5: Does the purity of TMSCN matter?
A5: Absolutely. TMSCN is sensitive to moisture and can hydrolyze to form hexamethyldisiloxane (B120664) (HMDSO) and hydrogen cyanide (HCN). The presence of these impurities can affect the reaction outcome and catalyst stability. It is recommended to use freshly distilled or high-purity TMSCN for best results.
Data Presentation
Table 1: Comparison of Catalyst Reusability in the Cyanosilylation of Benzaldehyde
| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |
| [Zn(dtda)(DMF)₂] | 91 | 90 | 89 | 88 | 85 | [6] |
| Sulfated Zirconia | 95 | 94 | 92 | 90 | 88 | [8] |
| Rasta Resin-PPh₃BnCl | >95 | >95 | >95 | >95 | >95 | [5] |
This table illustrates the reusability of different catalysts. A decline in yield over successive cycles indicates some level of deactivation.
Table 2: Effect of Catalyst on Reaction Time and Yield for Cyanosilylation of Ketones
| Catalyst | Substrate | Time | Yield (%) | Reference |
| AuCl₃ (1 mol%) | Cyclohexanone | 30 min | 98 | [9] |
| N-Methylmorpholine N-oxide | Acetophenone | 1.5 h | 94 | |
| Montmorillonite K10 | Acetophenone | 5 min | 99 | [5] |
| (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 2-Adamantanone | 15 min | >99 | [10] |
This table provides a comparative overview of the efficiency of different catalysts for the cyanosilylation of ketones. Shorter reaction times and high yields indicate a more active and stable catalyst under the given conditions.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Cyanosilylation Reaction
This protocol describes a general method for the cyanosilylation of an aldehyde using a Lewis acid catalyst.
Materials:
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., ZnI₂, 2-5 mol%)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Oven-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere.
-
Add the catalyst (e.g., ZnI₂, 0.02-0.05 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add TMSCN (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Testing for Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)
This protocol outlines a method to assess the stability and reusability of a solid-supported catalyst.
Procedure:
-
Perform the catalytic reaction as described in Protocol 1 using a heterogeneous catalyst (e.g., Montmorillonite K10).
-
After the first reaction cycle is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane) to remove any adsorbed product and unreacted starting materials.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst in a subsequent reaction under identical conditions.
-
Compare the yield and reaction time of the second cycle to the first. A significant decrease in performance indicates catalyst deactivation.
-
Repeat for multiple cycles to assess the catalyst's lifetime.
Protocol 3: Regeneration of a Deactivated Solid Acid Catalyst
This protocol provides a general method for regenerating an acid-washed clay catalyst like Montmorillonite K10.
Procedure:
-
After use, recover the deactivated catalyst by filtration.
-
Wash the catalyst thoroughly with a solvent like acetone (B3395972) to remove organic residues.
-
Suspend the catalyst in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and stir for 1-2 hours at room temperature.
-
Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst in an oven at 100-120 °C overnight before reuse.
Visualizations
Lewis Acid Catalyzed Cyanosilylation Cycle
Caption: Catalytic cycle for Lewis acid-mediated cyanosilylation of an aldehyde.
Catalyst Deactivation by Water (Lewis Acid Poisoning)
Caption: Deactivation pathway of a Lewis acid catalyst by water.
Troubleshooting Workflow for a Sluggish TMSCN Reaction
Caption: A logical workflow for troubleshooting a slow TMSCN-mediated reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 10. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions Involving Trimethylsilyl Cyanide (TMSCN)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving trimethylsilyl (B98337) cyanide (TMSCN).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with Trimethylsilyl Cyanide (TMSCN)?
A1: this compound is highly toxic and moisture-sensitive. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. All glassware must be thoroughly dried to prevent the release of hydrogen cyanide (HCN) gas upon contact with moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the most common byproduct in reactions involving TMSCN and how is it formed?
A2: The most common byproduct is hexamethyldisiloxane (B120664) (HMDSO). It is formed from the hydrolysis of unreacted TMSCN or the TMS-protected product. TMSCN reacts with water to form trimethylsilanol (B90980) (TMSOH), which then condenses to form HMDSO and water.
Q3: How can I quench the excess TMSCN in my reaction mixture?
A3: Excess TMSCN can be quenched by carefully adding the reaction mixture to a stirred solution of either aqueous sodium hydroxide (B78521) (NaOH) or sodium hypochlorite (B82951) (bleach). Both methods should be performed in a fume hood. Quenching with NaOH will convert TMSCN to sodium cyanide (NaCN), which is water-soluble and can be removed in the aqueous layer during workup.[1] Quenching with bleach will oxidize the cyanide to the less toxic cyanate (B1221674) ion.
Q4: My silylated product seems to be decomposing during silica (B1680970) gel column chromatography. What can I do?
A4: Trimethylsilyl (TMS) ethers are known to be labile, especially on acidic silica gel. To prevent decomposition, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine. Alternatively, you can use a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded silica phase.
Troubleshooting Guides
Issue 1: A white precipitate forms during aqueous workup.
-
Possible Cause: The white precipitate is likely polysiloxanes, formed from the polymerization of trimethylsilanol, especially if the workup is acidic.
-
Solution:
-
Filter the biphasic mixture through a pad of Celite® to remove the solid precipitate.
-
Wash the Celite® pad with the organic solvent used for extraction to ensure no product is lost.
-
Proceed with the separation of the organic and aqueous layers.
-
To minimize precipitate formation in the future, perform the aqueous workup under neutral or slightly basic conditions.
-
Issue 2: An emulsion forms during the extraction process.
-
Possible Cause: Emulsions can form due to the presence of fine solid particles, high concentrations of polar compounds, or vigorous shaking.
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes to see if the layers separate on their own.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
As a last resort, adding a small amount of a different organic solvent can sometimes alter the phase properties and break the emulsion.
-
Issue 3: The purified product is contaminated with hexamethyldisiloxane (HMDSO).
-
Possible Cause: HMDSO is a common byproduct and can be difficult to remove from nonpolar products due to its similar polarity and volatility.
-
Solution:
-
Distillation: If your product has a significantly higher boiling point than HMDSO (b.p. 101 °C), fractional distillation can be an effective purification method.
-
Azeotropic Removal: For some products, HMDSO can be removed by azeotropic distillation with a suitable solvent.
-
Chromatography: For less volatile products, careful column chromatography can separate the product from HMDSO. A less polar eluent system may be required to achieve good separation.
-
Washing: In some cases, washing the organic layer with concentrated sulfuric acid can remove HMDSO, but this is only suitable for acid-stable products.
-
Data Presentation
Table 1: Relative Stability of Common Silyl (B83357) Ethers to Hydrolysis
This table provides a qualitative comparison of the stability of different silyl ether protecting groups under acidic and basic conditions. This information is crucial when planning purification strategies, as the lability of the silyl group will dictate the appropriate workup and chromatography conditions.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 (Most Stable) |
Data adapted from various sources.[2][3][4][5]
Experimental Protocols
Protocol 1: Quenching of Excess TMSCN with Sodium Hypochlorite (Bleach)
! CAUTION: This procedure must be performed in a well-ventilated fume hood.
-
Prepare a quenching solution of household bleach (typically 5-6% sodium hypochlorite) and an equal volume of 1 M sodium hydroxide (NaOH) solution. The basic pH is crucial to prevent the formation of toxic cyanogen (B1215507) chloride gas.
-
Cool the quenching solution in an ice bath.
-
Slowly and carefully add the reaction mixture containing unreacted TMSCN to the stirred quenching solution. The addition should be dropwise to control any potential exotherm.
-
Stir the mixture vigorously for at least one hour at room temperature to ensure complete oxidation of the cyanide.
-
Proceed with the standard aqueous workup by extracting the product with an appropriate organic solvent.
Protocol 2: Aqueous Workup for a Nonpolar Silylated Product
-
After quenching the reaction, transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to extract the product.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer) to remove water-soluble byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer) to neutralize any acidic components.
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer) to remove residual water and aid in phase separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Mandatory Visualizations
Caption: General workflow for reactions involving TMSCN.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Safe Quenching Procedures for Trimethylsilyl Cyanide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for the safe quenching and handling of reactions involving trimethylsilyl (B98337) cyanide (TMSCN). Given the acute toxicity and reactivity of TMSCN, adherence to strict safety protocols is paramount to ensure laboratory safety and prevent hazardous exposures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trimethylsilyl cyanide (TMSCN)?
A1: this compound is a highly toxic, flammable, and volatile liquid.[1] Its primary hazard lies in its rapid hydrolysis upon contact with water, moisture, or protic solvents to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] TMSCN is fatal if swallowed, inhaled, or in contact with skin.[1] Therefore, it must be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
Q2: What is the general principle behind quenching a TMSCN reaction?
A2: The goal of quenching a TMSCN reaction is to convert any unreacted TMSCN and the resulting cyanide species into non-toxic or significantly less toxic compounds. The most common and effective method is alkaline chlorination.[3][4][5][6] This process involves the oxidation of cyanide to cyanate (B1221674) (a less toxic intermediate) and subsequently to harmless nitrogen gas and carbonate.[3][4][6]
Q3: What are the recommended quenching agents for TMSCN?
A3: The most widely recommended quenching agent is an alkaline solution of sodium hypochlorite (B82951) (bleach).[1][3] An alternative is to use dilute sodium hydroxide (B78521) to hydrolyze TMSCN to sodium cyanide, which is then treated with bleach.[3] Alkaline hydrogen peroxide can also be used for cyanide oxidation.
Q4: Why is it crucial to maintain alkaline conditions during the quench?
A4: Maintaining a high pH (typically between 10 and 11) is critical to prevent the formation of highly toxic and volatile cyanogen (B1215507) chloride (CNCl) gas.[5] Acidic or neutral conditions can lead to the rapid release of both HCN and CNCl.
Q5: How can I verify that the quenching process is complete?
A5: It is essential to confirm the absence of residual cyanide after quenching. This can be achieved using commercially available cyanide test strips or more sensitive analytical methods such as colorimetric assays (e.g., with pyridine-barbituric acid) or ion-selective electrodes.[2][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Gas evolution (bubbling) during quench. | Reaction of quenching agent with residual reagents or byproducts. | - Ensure the quench is performed in a well-ventilated fume hood.- Add the quenching solution slowly and in small portions to control the rate of gas evolution.- If gas evolution is vigorous, pause the addition and allow the reaction to subside before continuing. |
| Unexpected color change in the reaction mixture. | Formation of intermediate species or side reactions. | - Monitor the pH of the solution to ensure it remains alkaline.- If the pH drops, add more base (e.g., NaOH solution) immediately.- If the color change is accompanied by a rapid temperature increase, treat it as a potential exothermic event (see below). |
| Rapid temperature increase (exotherm) during quench. | The quenching reaction is exothermic. | - Perform the quench in an ice bath to dissipate heat.- Add the quenching agent slowly and monitor the internal temperature of the reaction mixture.- If the temperature rises rapidly, stop the addition of the quenching agent and apply additional cooling. |
| Incomplete quench (positive test for cyanide after treatment). | - Insufficient amount of quenching agent.- Insufficient reaction time.- Presence of interfering substances that consume the quenching agent. | - Add more of the quenching agent in portions and re-test for the presence of cyanide.- Allow for a longer reaction time, stirring the mixture to ensure thorough mixing.- Consider a two-stage quenching process as described in the experimental protocols. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Quenching Agent | Sodium Hypochlorite (Bleach) in alkaline solution | Commercially available bleach is typically 5-8% sodium hypochlorite. |
| pH for Quenching | 10 - 11 | Crucial to prevent the formation of cyanogen chloride. |
| Temperature | 0 - 10 °C (initially) | The reaction is exothermic; cooling is necessary to control the rate. |
| Reaction Time | Minimum 2 hours | Longer reaction times may be necessary to ensure complete destruction of cyanide. |
| Verification | Cyanide test strips or analytical methods | Test for the absence of cyanide before disposal. |
Experimental Protocols
Protocol 1: Standard Quenching of a TMSCN Reaction Mixture
-
Preparation: Before starting the quench, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. The entire procedure must be performed in a certified chemical fume hood. Prepare a quenching solution of aqueous sodium hydroxide (e.g., 1 M) and commercial bleach.
-
Cooling: Cool the reaction vessel containing the TMSCN reaction mixture to 0-10 °C using an ice bath.
-
Initial Quench (Hydrolysis): Slowly add the 1 M sodium hydroxide solution to the reaction mixture with vigorous stirring. This will hydrolyze the TMSCN to sodium cyanide and trimethylsilanol. Monitor the pH to ensure it remains above 10.
-
Oxidation: While maintaining the temperature and alkaline conditions, slowly add an excess of bleach to the mixture. A general guideline is to use a significant excess, for example, a 10-fold molar excess of sodium hypochlorite relative to the initial amount of TMSCN.
-
Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation of the cyanide.
-
Verification: Test the quenched mixture for the presence of residual cyanide using a cyanide test strip or a suitable analytical method. If cyanide is still present, add more bleach and continue stirring for an additional period.
-
Work-up and Disposal: Once the absence of cyanide is confirmed, the reaction mixture can be worked up as required for product isolation. The aqueous waste should be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for the safe quenching of this compound reactions.
Caption: Key chemical transformations during TMSCN quenching.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Strategies for Effective Cyanide Removal: Exploring Alkaline Chlorination, Biological Treatment, Activated Carbon Adsorption, Chemical Precipitation, and Reverse Osmosis | Durpro [durpro.com]
- 4. sensorex.com [sensorex.com]
- 5. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Enhancing Trimethylsilyl Cyanide Addition to Unreactive Carbonyls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the trimethylsilyl (B98337) cyanide (TMSCN) addition to unreactive carbonyl compounds.
Troubleshooting Guides & FAQs
Issue: The cyanosilylation of my sterically hindered ketone is extremely slow or not proceeding to completion.
-
Question: I am trying to perform a TMSCN addition to a bulky ketone (e.g., benzophenone), and the reaction is very sluggish. What can I do to increase the reaction rate?
Answer: Sterically hindered ketones are notoriously unreactive towards TMSCN addition. Here are several strategies to enhance the reaction rate:
-
Catalyst Selection: The choice of catalyst is critical. While standard Lewis acids might be sluggish, more potent catalytic systems have been developed for challenging substrates.
-
Gold(III) Chloride (AuCl₃): This has proven to be a highly efficient catalyst for the cyanosilylation of various ketones, including sterically hindered ones. Reactions can be completed in as little as 30 minutes at room temperature with low catalyst loading (e.g., 1 mol%).[1][2][3]
-
Zinc Iodide (ZnI₂): Anhydrous zinc iodide is a classic and effective catalyst for this transformation. Heating the reaction mixture (e.g., to 65°C) can significantly accelerate the reaction.[4]
-
Thiourea-based Catalysts: Chiral amino thiourea (B124793) catalysts can promote the reaction through a cooperative mechanism, activating both the electrophile (ketone) and the nucleophile (TMSCN).[5]
-
N-Methylmorpholine N-Oxide (NMO): NMO can act as an effective catalyst, promoting the reaction under mild conditions.[6]
-
-
Reaction Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate. For instance, the ZnI₂-catalyzed addition to benzophenone (B1666685) is typically performed at 65°C.[4]
-
Solvent: While some reactions can be carried out neat, the use of a solvent like dry methylene (B1212753) chloride can be beneficial, especially for dissipating heat in exothermic reactions with less hindered ketones.[4]
-
-
Question: I am using a Lewis acid catalyst, but the reaction is still slow. Could there be an issue with my setup or reagents?
Answer: Yes, several factors could be impeding your reaction:
-
Anhydrous Conditions: Lewis acid catalysts are sensitive to moisture. Ensure that your glassware is thoroughly dried and that all solvents and reagents are anhydrous. Moisture can deactivate the catalyst.
-
Catalyst Quality: The quality of the Lewis acid is important. For example, anhydrous zinc iodide should be used.[4]
-
TMSCN Quality: Ensure your TMSCN is of high purity. Impurities can interfere with the reaction.
-
Issue: I am observing low yields for the cyanosilylation of an electron-deficient ketone.
-
Question: My substrate is an acetophenone (B1666503) derivative with an electron-withdrawing substituent, and I am getting poor yields. How can I improve this?
Answer: Electron-withdrawing groups can decrease the nucleophilicity of the carbonyl oxygen, making it less susceptible to activation by a Lewis acid. However, they also increase the electrophilicity of the carbonyl carbon.
-
Catalyst Choice: Vanadium-based catalysts have shown high efficiency for the cyanosilylation of acetophenone derivatives with electron-withdrawing groups, leading to higher reaction rates.[7]
-
Reaction Time: While the reaction rate may be enhanced, ensure you are allowing sufficient reaction time for complete conversion. Monitor the reaction by TLC or GC to determine the optimal time.
-
Issue: I am concerned about the toxicity of TMSCN and am looking for milder reaction conditions.
-
Question: Are there effective methods that avoid harsh conditions and highly toxic reagents?
Answer: Several methods utilize milder conditions and catalysts:
-
N-Methylmorpholine N-Oxide (NMO): This method is known for its mild conditions and the use of an inexpensive and readily available catalyst.[6]
-
Potassium Carbonate (K₂CO₃) in DMF: Using K₂CO₃ as a catalyst in DMF can significantly enhance the reaction rate, with reactions often completing in as little as 30 minutes.[8]
-
Gold(III) Chloride: This catalyst is highly efficient at room temperature and requires only a low catalyst loading.[1][2][3]
-
Experimental Protocols
1. Gold(III) Chloride Catalyzed Cyanosilylation of Ketones
This protocol is adapted from the work of Lee et al.[1][2][3]
-
Materials:
-
Ketone (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Gold(III) chloride (AuCl₃) (0.01 mmol, 1 mol%)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
-
Procedure:
-
To a stirred solution of the ketone in dichloromethane, add gold(III) chloride.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired trimethylsilyl cyanohydrin.
-
2. Zinc Iodide Catalyzed Cyanosilylation of Benzophenone
This protocol is based on the procedure described in Organic Syntheses.[4]
-
Materials:
-
Benzophenone (22.0 g, 0.12 mol)
-
This compound (TMSCN) (13.9 g, 0.14 mol)
-
Anhydrous zinc iodide (ZnI₂) (600 mg, 1.9 mmol)
-
Dry methylene chloride (50 mL)
-
-
Procedure:
-
In a 250-mL one-necked flask equipped with a reflux condenser, magnetic stirring bar, and drying tube, charge the benzophenone, this compound, anhydrous zinc iodide, and dry methylene chloride.
-
Heat the solution at 65°C in an oil bath for 2 hours.
-
Monitor the disappearance of the benzophenone carbonyl peak by IR spectroscopy (around 1640 cm⁻¹).
-
After the reaction is complete, remove the solvent on a rotary evaporator to yield the crude O-(trimethylsilyl)benzophenone cyanohydrin.
-
The crude product can be used in the next step without further purification. If desired, purification can be achieved by vacuum distillation.
-
3. N-Methylmorpholine N-Oxide (NMO) Catalyzed Silylcyanation of Ketones
This protocol is based on the work of Kim et al.[6]
-
Materials:
-
Ketone (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
N-Methylmorpholine N-oxide (NMO) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN) (2 mL)
-
-
Procedure:
-
To a solution of the ketone in acetonitrile, add N-methylmorpholine N-oxide.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction mixture at room temperature. Reaction times are typically short.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Cyanosilylation of Acetophenone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AuCl₃ | 1 | CH₂Cl₂ | Room Temp. | 30 min | 98 | [1][2] |
| ZnI₂ | 1.6 | CH₂Cl₂ | 65 | 2 h | >95 | [4] |
| K₂CO₃ | 30 | neat | Room Temp. | 24 h | 91 | [8] |
| K₂CO₃ | - | DMF | - | 30 min | 98 | [8] |
| NMO | 10 | CH₃CN | Room Temp. | - | >90 | [6] |
| (Et₄N)₂VO₂(CN)₃ | 0.2 | CH₃CN | 32 | - | High | [7] |
Table 2: Cyanosilylation of Various Unreactive Ketones
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzophenone | AuCl₃ | 1 | CH₂Cl₂ | Room Temp. | 30 min | 95 | [1][2] |
| Benzophenone | ZnI₂ | 1.6 | CH₂Cl₂ | 65 | 2 h | 98 | [4][9] |
| 2-Adamantanone | (Et₄N)₄[V₄O₁₂] | 0.2 | CH₃CN | 32 | 15 min | 52 | [7] |
| Cyclohexanone | AuCl₃ | 1 | CH₂Cl₂ | Room Temp. | 30 min | 98 | [1][2] |
| Cyclooctanone | ZnI₂ | - | - | - | - | 94 | [9] |
| Camphor | ZnI₂ | - | - | - | - | >95 | [9] |
| α-Tetralone | ZnI₂ | - | - | - | - | >95 | [9] |
| 2'-Methylacetophenone | Chiral Thiourea | 5 | - | - | - | 96 |
Mandatory Visualization
Caption: Lewis Acid Catalyzed Activation of Unreactive Carbonyls.
Caption: Dual Activation Mechanism in Thiourea-Catalyzed Cyanosilylation.
Caption: Experimental Workflow for NMO-Catalyzed Cyanosilylation.
References
- 1. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones [organic-chemistry.org]
- 6. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparing Trimethylsilyl cyanide with potassium cyanide for cyanation reactions
A Comprehensive Guide to Trimethylsilyl (B98337) Cyanide vs. Potassium Cyanide for Cyanation Reactions
For researchers, scientists, and professionals in drug development, the introduction of a cyano group is a pivotal transformation in organic synthesis. The choice of the cyanating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of two common cyanating agents: trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN), supported by experimental data, detailed protocols, and visual diagrams to aid in selecting the appropriate reagent for your synthetic needs.
Overview of this compound (TMSCN) and Potassium Cyanide (KCN)
Potassium Cyanide (KCN) is an inorganic salt, appearing as a colorless crystalline solid that is highly soluble in water.[1] It is a potent and highly toxic nucleophilic cyanating agent widely used in organic synthesis for the preparation of nitriles and carboxylic acids.[1][2] Its high toxicity and the potential to release hydrogen cyanide (HCN) gas upon contact with acids or water necessitate stringent safety precautions.[1]
This compound (TMSCN) is a volatile and colorless liquid. It serves as a more organic-soluble and often milder source of the cyanide nucleophile.[3] While also toxic and moisture-sensitive, reacting with water to release HCN, it is generally considered a safer and more manageable alternative to KCN and gaseous HCN, especially in laboratory settings.[3][4] TMSCN is frequently used for the cyanosilylation of carbonyl compounds and in Strecker reactions.[1][5]
Quantitative Performance Comparison
The efficacy of a cyanating agent is best evaluated through a direct comparison of reaction yields under optimized conditions for various substrates.
Table 1: Cyanation of Aldehydes and Ketones
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | TMSCN | Lewis Acid (e.g., InBr₃) | 99% | [6] |
| Benzaldehyde | KCN | DMSO, room temp. | Good to excellent | [7] |
| Aromatic Ketones | TMSCN | N-methylmorpholine N-oxide | >90% | [7] |
| Aliphatic Ketones | TMSCN | N-methylmorpholine N-oxide | >90% | [7] |
| p-Benzoquinone | TMSCN | KCN/18-crown-6 | 63-81% | [8] |
Table 2: Strecker Reaction for α-Aminonitrile Synthesis
| Aldehyde | Amine | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Various Aldehydes | Various Amines | TMSCN | Indium powder, water | High yields | [1] |
| 4-Chlorobenzaldimine | - | TMSCN | TBAPINO, EtOH, rt | Quantitative | [9] |
| Various Aldimines | - | KCN | Acetic acid, water | High yields | [10] |
Table 3: Cyanation of Halides
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Aryl Chlorides | K₄[Fe(CN)₆] (as CN source) | Pd(OAc)₂, CM-phos, Na₂CO₃ | up to 93% | [11] |
| Aryl Halides | TMSCN | Transition Metal Catalysis | - | [12][13] |
| Alkyl Halides | KCN | - | Main product: Alkyl Cyanide | [14] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general mechanisms of cyanation using KCN and TMSCN, as well as a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 6. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sciforum.net [sciforum.net]
- 10. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
A Comparative Guide: Trimethylsilyl Cyanide vs. Acetone Cyanohydrin as Cyanide Sources
For researchers, scientists, and drug development professionals, the choice of a cyanide source is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of two common cyanide reagents, Trimethylsilyl cyanide (TMSCN) and acetone (B3395972) cyanohydrin (ACH), focusing on their performance, safety, and substrate scope, supported by experimental data and detailed protocols.
This compound (TMSCN) has emerged as a versatile and highly reactive reagent for the introduction of the cyanide moiety in a variety of chemical transformations, most notably in the formation of cyanohydrins and in the Strecker synthesis of α-amino nitriles. Acetone cyanohydrin (ACH) is often considered a safer, in-situ source of hydrogen cyanide (HCN). This guide will delve into the distinct advantages and disadvantages of each, enabling an informed selection for your specific synthetic needs.
At a Glance: Key Performance Metrics
| Feature | This compound (TMSCN) | Acetone Cyanohydrin (ACH) |
| Reactivity | High, often requiring milder reaction conditions. | Moderate, often requires base catalysis to generate cyanide anion. |
| Reaction Times | Generally shorter. | Can be longer, dependent on the rate of HCN generation. |
| Yields | Typically high to excellent.[1] | Moderate to high, can be substrate and condition dependent. |
| Byproducts | Trimethylsilanol (after hydrolysis). | Acetone. |
| Handling | Moisture-sensitive, reacts violently with water to release HCN.[2] | Less volatile than HCN, but decomposes to release HCN, especially with heat or base.[3][4] |
| Toxicity | Highly toxic (fatal if swallowed, in contact with skin, or inhaled).[2] | Highly toxic, toxicity is due to the in-situ formation of HCN. |
Safety Profile: A Quantitative Comparison
Both TMSCN and acetone cyanohydrin are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Their primary hazard lies in the release of highly toxic hydrogen cyanide.
| Safety Parameter | This compound (TMSCN) | Acetone Cyanohydrin (ACH) |
| LD50 (Oral, rat) | 5.1 mg/kg (estimated) | 170 mg/kg |
| LD50 (Dermal, rabbit) | 5.1 mg/kg (estimated) | No data found |
| LC50 (Inhalation, rat, 4h) | 0.6 mg/L (estimated) | No data found |
| Thermal Stability | Stable in sealed containers under a dry, inert atmosphere.[5] Reacts violently with water.[2] | Decomposes at temperatures of 120°C or higher, and this process is accelerated by heat. |
| Hydrolytic Stability | Reacts violently with water and moisture to release HCN.[2] | Decomposes in the presence of water to release HCN; this decomposition is pH-dependent. |
Reaction Efficiency and Substrate Scope
Cyanosilylation of Carbonyls
TMSCN is a highly effective reagent for the cyanosilylation of a wide range of aldehydes and ketones, often proceeding with high efficiency under mild conditions.[1] The reaction is typically catalyzed by Lewis acids or bases.
Acetone cyanohydrin can also be used for the formation of cyanohydrins, usually requiring a catalytic amount of a base to generate the cyanide anion in situ. In some cases, TMSCN has been used as a co-catalyst to accelerate reactions where acetone cyanohydrin is the primary cyanide source.[6]
Experimental Data: Cyanosilylation of Ketones
| Ketone | Cyanide Source | Catalyst | Reaction Time | Yield (%) | Reference |
| 2-Adamantanone | TMSCN | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 15 min | >99 | [7] |
| Cyclohexanone | TMSCN | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 15 min | >99 | [7] |
| Acetophenone | TMSCN | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 4 h | 91 | [7] |
| 2-Cyclohexen-1-one | TMSCN | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 24 h | 68 (1,2-addition) | [7] |
Strecker Synthesis of α-Amino Nitriles
The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source. Both TMSCN and acetone cyanohydrin have been employed in this reaction. TMSCN is often favored for its high reactivity, leading to high yields of α-amino nitriles under mild conditions. Acetone cyanohydrin has been utilized as a cyanide source in aqueous, catalyst-free Strecker reactions, presenting a greener alternative.
Experimental Protocols
General Protocol for Cyanosilylation of a Ketone using TMSCN
Materials:
-
Ketone (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Catalyst (e.g., N-methylmorpholine N-oxide, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and the anhydrous solvent.
-
Add the catalyst to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add TMSCN to the reaction mixture via syringe.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Strecker Reaction using Acetone Cyanohydrin in Water
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Acetone cyanohydrin (1.1 mmol)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the amine in water at room temperature.
-
Stir the mixture for a short period (e.g., 10-15 minutes) to allow for imine formation.
-
Add acetone cyanohydrin to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizing the Chemistry
Caption: General reaction mechanism of cyanosilylation using TMSCN.
Caption: Comparative workflow for using TMSCN and ACH.
Caption: Decision tree for selecting between TMSCN and ACH.
Conclusion
Both this compound and acetone cyanohydrin are valuable reagents for introducing the cyanide group in organic synthesis. TMSCN generally offers higher reactivity, leading to faster reactions and often higher yields, making it a preferred choice for many transformations. However, its high toxicity and extreme moisture sensitivity necessitate stringent handling procedures. Acetone cyanohydrin, while also toxic, is less volatile and can be used under aqueous conditions, offering a safer and greener alternative in some applications. The ultimate choice of reagent will depend on the specific requirements of the reaction, including the nature of the substrate, the desired reaction conditions, and the safety infrastructure available.
References
- 1. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Cyanosilylation Reaction Products: Trimethylsilyl Cyanide vs. Alternative Cyanating Agents
For researchers, scientists, and drug development professionals, the addition of a cyanide group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction, yielding valuable cyanohydrin intermediates. Trimethylsilyl (B98337) cyanide (TMSCN) is a widely used reagent for this transformation, offering mild reaction conditions and high efficiency. This guide provides a comparative spectroscopic analysis of the products formed from TMSCN and contrasts them with those obtained from alternative cyanating agents, supported by experimental data from the literature.
The primary reaction of trimethylsilyl cyanide with aldehydes and ketones is cyanosilylation, which results in the formation of O-silylated cyanohydrins. This reaction is valued for its ability to protect the hydroxyl group in situ, preventing the reverse reaction and facilitating purification.
Reaction Pathway and Analytical Workflow
The general pathway for the cyanosilylation of a carbonyl compound and the subsequent spectroscopic analysis is outlined below.
A Comparative Guide to the Stereoselective Synthesis of Asymmetric Cyanohydrins using Trimethylsilyl Cyanide
The enantioselective addition of a cyanide group to a carbonyl compound, a key transformation in organic synthesis, yields chiral cyanohydrins. These versatile building blocks are pivotal in the production of a-hydroxy acids, a-hydroxy ketones, and ß-amino alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1] Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a widely used and safer alternative to hydrogen cyanide (HCN) for this purpose.[2] This guide provides an objective comparison of various catalytic systems for the asymmetric synthesis of cyanohydrins using TMSCN, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.
Performance Comparison of Catalytic Systems
The stereoselectivity of asymmetric cyanohydrin synthesis is highly dependent on the choice of catalyst and the structure of the carbonyl substrate. A variety of catalytic systems, including metal-based catalysts, organocatalysts, and enzymes, have been developed to achieve high enantioselectivity.[1] The following table summarizes the performance of representative catalysts in the asymmetric addition of TMSCN to aldehydes and ketones.
| Catalyst/Ligand | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-Ti(salen) | Benzaldehyde | 2 | CH2Cl2 | -20 | >95 | 86 | [1][3] |
| (R,R)-Ti(salen) | Benzaldehyde | 0.1 | CH2Cl2 | RT | >95 | 86 | [4] |
| (S)-BINOL-salen/Ti(OiPr)4 | Benzaldehyde | 10 | CH2Cl2 | RT | 91 | 85 | [5] |
| Chiral Thiourea (B124793) | Acetophenone | 5 | Toluene (B28343) | -78 | - | - | [1] |
| (R)-1-Li (MOF) | Benzaldehyde | 0.5 | Toluene | -78 | 97 | 98 | [6] |
| Cinchona Alkaloid/Ti(OiPr)4 | Benzaldehyde | - | - | - | up to 99 | 96 | [7] |
| Hydroxynitrile Lyase (HNL) | Benzaldehyde | - | MTBE/Buffer | 4 | 93 | 99 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for two common types of catalytic systems.
Protocol 1: Asymmetric Cyanosilylation of Aldehydes using a Chiral (salen)Ti Catalyst[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the chiral (salen)Ti catalyst is prepared in situ by reacting the corresponding salen ligand (0.02 mmol, 2 mol%) with Ti(OiPr)4 (0.02 mmol, 2 mol%) in dry CH2Cl2 (1 mL) for 1 hour at room temperature.
-
Reaction Setup: The catalyst solution is cooled to the desired reaction temperature (e.g., -20 °C). The aldehyde (1.0 mmol, 1.0 equiv) is then added to the catalyst solution.
-
Addition of TMSCN: Trimethylsilyl cyanide (TMSCN, 1.2 mmol, 1.2 equiv) is added slowly via a syringe pump over a period of 2 hours.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at the same temperature, and its progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by adding a saturated aqueous solution of NaHCO3 (5 mL).
-
Purification and Analysis: The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral cyanohydrin silyl (B83357) ether. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalyzed Asymmetric Cyanosilylation of Ketones using a Chiral Thiourea Catalyst[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%). Add dry toluene (2.5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Substrate and Reagent: Add the ketone (e.g., acetophenone, 1.0 mmol, 1.0 equiv) to the cooled solution. Add this compound (TMSCN, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Reaction Monitoring and Workup: Stir the reaction mixture at -78 °C for 12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).
-
Purification and Analysis: Follow the purification and analysis steps as described in Protocol 1 to isolate the chiral cyanohydrin silyl ether and determine its enantiomeric excess.
Alternative Approaches to Asymmetric Cyanohydrin Synthesis
While TMSCN is a popular reagent, other cyanide sources and catalytic systems are also employed, offering distinct advantages.
-
Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones with high enantioselectivity under mild reaction conditions.[1][9] Both (R)- and (S)-selective enzymes are available. These reactions are often performed in a biphasic system to accommodate the low aqueous solubility of many substrates.[1]
-
Alternative Cyanide Sources: Besides TMSCN and HCN, other cyanide sources like potassium cyanide (KCN) in combination with acetic anhydride (B1165640), ethyl cyanoformate, and acyl cyanides have been used.[10][11] These reagents can offer advantages in terms of cost and handling, and in some cases, lead to the direct formation of protected cyanohydrins.[12] For instance, a (salen)titanium catalyst can induce the asymmetric addition of potassium cyanide and acetic anhydride to aldehydes, yielding enantiomerically enriched cyanohydrin esters.[10]
Visualizing the Experimental Workflow
A general workflow for the validation of stereoselectivity in asymmetric cyanohydrin synthesis is depicted below. This process highlights the key stages from catalyst and substrate preparation to the final analysis of the chiral product.
Caption: General workflow for asymmetric cyanohydrin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of this compound to aldehydes catalysed by chiral (salen)Ti complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. | Semantic Scholar [semanticscholar.org]
- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Analyzing Trimethylsilyl Cyanide Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving trimethylsilyl (B98337) cyanide (TMSCN), accurate and efficient analysis of reaction mixtures is paramount for optimization, yield determination, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy—for the analysis of reaction mixtures containing TMSCN.
This comparison delves into the principles, experimental protocols, and performance characteristics of each method, supported by experimental data to inform your choice of analytical strategy.
At a Glance: Method Comparison
| Feature | GC-MS | NMR Spectroscopy | HPLC | In-situ FTIR Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Nuclear spin properties in a magnetic field for structural and quantitative analysis. | Separation by differential partitioning between a mobile and stationary phase. | Vibrational spectroscopy for real-time functional group analysis. |
| Sample Type | Volatile and thermally stable compounds (derivatization may be needed). | Soluble compounds. | Soluble compounds. | Liquid or gas phase reaction mixtures. |
| Primary Use | Quantitative analysis of volatile components, impurity profiling. | Structural elucidation, quantitative analysis without standards (qNMR). | Quantitative analysis of non-volatile or thermally labile compounds. | Real-time reaction kinetics and mechanism studies. |
| Sensitivity | High (pg to ng levels).[1] | Low to moderate.[2] | Moderate to high (ng to µg levels). | Moderate (dependent on chromophore). |
| Sample Prep. | Can be complex (derivatization often required). | Simple (dissolution in deuterated solvent). | Simple (dissolution and filtration). | None (probe inserted into reactor). |
| Moisture Sensitivity | Requires anhydrous conditions for derivatization and injection. | Can be performed in the presence of some moisture, but may affect TMSCN stability. | Challenging due to potential for on-column hydrolysis.[3] | Can be performed in the presence of moisture. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[4] For reaction mixtures containing TMSCN, it offers excellent separation of reactants, products, and byproducts, coupled with the high sensitivity and specificity of mass spectrometric detection.
Experimental Protocol: GC-MS Analysis of a Cyanosilylation Reaction
This protocol outlines the general steps for analyzing a reaction mixture from the cyanosilylation of an aldehyde with TMSCN.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of a suitable anhydrous solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).
-
Vortex the sample thoroughly.
-
If the product is not volatile, derivatization (e.g., further silylation of a hydroxyl group) may be necessary. For direct analysis of TMSCN, ensure all handling is under inert and anhydrous conditions.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: 5% OV-17 on Anachrome ABS (or a modern equivalent like a DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Performance Data (Representative)
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Trimethylsilyl Cyanide | >0.995 | 0.1 | 0.5 | 95-105 |
| Aldehyde Substrate | >0.998 | 0.05 | 0.2 | 98-102 |
| Cyanohydrin Product | >0.997 | 0.2 | 0.8 | 93-107 |
Note: This data is representative and will vary depending on the specific analytes and matrix.
Workflow for GC-MS Analysis
References
Mechanistic Insights into Lewis Acid-Catalyzed TMSCN Additions: A Comparative Guide
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds is a cornerstone reaction in organic synthesis, providing a vital route to cyanohydrins, which are versatile precursors for α-hydroxy acids, α-amino alcohols, and other valuable molecules.[1] The reaction's efficiency and selectivity are critically dependent on catalysis, most commonly by Lewis acids, which activate the carbonyl substrate towards nucleophilic attack.[1] This guide provides a comparative analysis of different Lewis acid catalysts, focusing on mechanistic studies, experimental data, and detailed protocols for researchers in synthetic chemistry and drug development.
Proposed Catalytic Mechanisms
The catalytic cycle for Lewis acid (LA) mediated cyanosilylation of a carbonyl compound is generally understood to proceed through several key steps. The primary role of the Lewis acid is to coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by TMSCN.
Several mechanistic pathways have been proposed, primarily differing in the nature of the active catalyst and the mode of TMSCN delivery. Some studies suggest a dual-activation mechanism where the Lewis acid activates the ketone, and a co-catalyst or a Lewis basic site on the catalyst activates the TMSCN.[2][3]
Below is a generalized catalytic cycle representing the activation of a carbonyl compound by a Lewis acid catalyst, followed by the addition of TMSCN.
Caption: Generalized catalytic cycle for Lewis acid-catalyzed TMSCN addition.
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid significantly impacts reaction efficiency, substrate scope, and stereoselectivity. While classical Lewis acids like TiCl₄ and TMSOTf are effective, they are often highly moisture-sensitive.[4] This has led to the development of more stable and recoverable catalysts, such as rare earth metal triflates.[1] In asymmetric catalysis, the combination of a Lewis acid with a chiral ligand is crucial for achieving high enantioselectivity.[5][6]
The following table summarizes the performance of various Lewis acid systems in the cyanosilylation of benzaldehyde (B42025) as a model substrate.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄ / Chiral Ligand L1 | 10 | Toluene (B28343) | RT | 48 | 56 | 22 | [5] |
| Ti(OiPr)₄ / Chiral Ligand L2 | 10 | Toluene | RT | 48 | 85 | 88 | [5] |
| [{Ti(salen)O}₂] | N/A | CH₂Cl₂ | N/A | N/A | N/A | N/A | [7] |
| Chiral Sn(II) Lewis Acid | 10 | CH₂Cl₂ | -78 | 6 | 85 | 82 | [8] |
| Zn(II) Coordination Polymer | 2 | CH₂Cl₂ | RT | 10 | 91 | N/A (achiral) | [1] |
| Zn(NO₃)₂ (uncatalyzed comparison) | 2 | CH₂Cl₂ | RT | 10 | 16 | N/A (achiral) | [1] |
N/A: Data not available in the cited abstract. The entry for [{Ti(salen)O}₂] is included to highlight its high degree of Lewis acid catalysis identified in a Hammett analysis, though specific yield/ee values were not provided in the snippet.[7]
This data highlights the critical role of the ligand in titanium-catalyzed systems, where ligand L2 dramatically improves both yield and enantioselectivity over L1.[5] Furthermore, novel catalysts like chiral tin(II) complexes and zinc-based coordination polymers show high efficiency under mild conditions.[1][8] The poor performance of simple zinc nitrate (B79036) underscores the importance of the specifically designed catalyst structure.[1]
Experimental Protocols for Mechanistic Studies
Understanding the reaction mechanism is crucial for catalyst optimization. Techniques like in-situ NMR and kinetic analysis provide invaluable data on reaction intermediates, catalyst resting states, and rate-determining steps.[9][10][11]
This protocol is adapted from studies on chiral TADDOL-derived ligands with Ti(OiPr)₄.[5]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the chiral ligand (12 mol%) is dissolved in anhydrous toluene (1.0 mL).
-
Lewis Acid Addition: Ti(OiPr)₄ (10 mol%) is added to the ligand solution, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). The aldehyde substrate (1.0 mmol, 1.0 equiv) is added, followed by the dropwise addition of TMSCN (1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography. The yield is determined from the mass of the pure product, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
In-situ (or operando) NMR spectroscopy allows for the direct observation of catalyst-substrate interactions and the identification of transient intermediates under catalytically relevant conditions.[9][11][12]
Caption: A typical workflow for an in-situ NMR experiment.
This technique is powerful for distinguishing between different mechanistic possibilities, such as identifying whether the Lewis acid primarily interacts with the carbonyl substrate or TMSCN.[12] For example, ³¹P NMR spectroscopy has been used with phosphorus-based probes to quantify the relative Lewis acidity of various metal-ligand complexes, correlating these values with catalytic activity.[12] Such studies can reveal crucial insights into catalyst activation and deactivation pathways.[10]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. NMR Quantification of the Effects of Ligands and Counterions on Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Silyl Cyanides in Organic Synthesis: TMSCN and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of a cyanating agent is critical for the successful synthesis of a wide range of organic molecules. Trimethylsilyl (B98337) cyanide (TMSCN) has long been a workhorse in this field, offering a safer and more versatile alternative to hydrogen cyanide. However, a range of other silyl (B83357) cyanides, each with distinct properties, are available. This guide provides an objective comparison of trimethylsilyl cyanide (TMSCN) versus other common silyl cyanides such as tert-butyldimethylsilyl cyanide (TBDMSCN), triethylsilyl cyanide (TESCN), and triisopropylsilyl cyanide (TIPS-CN), supported by experimental data and detailed protocols.
Introduction to Silyl Cyanides
Silyl cyanides are indispensable reagents in organic synthesis, primarily utilized for the formation of cyanohydrins and α-aminonitriles, which are key intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and amino acids.[1][2][3] They serve as a convenient and less hazardous source of the cyanide anion compared to traditional reagents like hydrogen cyanide (HCN) or alkali metal cyanides.[1][4] The reactivity of silyl cyanides is often modulated by the steric and electronic properties of the silyl group, influencing their performance in various chemical transformations.
Performance Comparison in Key Synthetic Applications
The efficacy of different silyl cyanides can be best understood by comparing their performance in common synthetic reactions.
Cyanohydrin Formation (Cyanosilylation)
The addition of a silyl cyanide to a carbonyl group, known as cyanosilylation, is a fundamental carbon-carbon bond-forming reaction.[5][6][7] The stability of the resulting O-silylated cyanohydrin is a crucial factor, particularly with sterically hindered ketones.
General Reaction Scheme:
| Silyl Cyanide | Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
| TMSCN | Acetophenone | N-Methylmorpholine N-oxide | 10 min | 95 | [8] |
| TMSCN | 2-Adamantanone | {Et₄N}₄[V₄O₁₂] | 15 min | 52 | [6] |
| TBDMSCN | 2,2,6-Trimethylcyclohexanone | ZnI₂ | 24 h | 85 | [9] |
| TMSCN | 2,2,6-Trimethylcyclohexanone | ZnI₂ | 24 h | Low/No Reaction | [9] |
Observations:
-
TMSCN is highly reactive and provides excellent yields with a variety of aldehydes and unhindered ketones, often under mild conditions and with short reaction times.[1][8]
-
TBDMSCN is the reagent of choice for the cyanosilylation of sterically hindered ketones.[9] The bulky tert-butyldimethylsilyl group forms a more stable O-silylated cyanohydrin, driving the equilibrium towards the product. In cases where TMSCN fails to react or gives low yields, TBDMSCN can be highly effective.[9]
-
Information on the comparative performance of TESCN and TIPS-CN in this reaction is limited in the reviewed literature, suggesting they are less commonly used for this purpose.
Experimental Workflow for Cyanosilylation of a Hindered Ketone:
Caption: Experimental workflow for the comparative cyanosilylation of a hindered ketone.
Strecker Reaction
The Strecker reaction is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile.[10][11][12] Silyl cyanides are frequently used as the cyanide source in this reaction.[4]
General Reaction Scheme:
| Silyl Cyanide | Aldehyde/Ketone | Amine | Catalyst | Yield (%) | Reference |
| TMSCN | Benzaldehyde | Aniline | Tetrabutylammonium phthalimide-N-oxyl | Quantitative | [4] |
| TMSCN | 4-Chlorobenzaldehyde | Aniline | Mesoporous borosilicate | 97 | [2] |
| TMSCN | Acetophenone | Aniline | Brønsted Acid | 91 | [13] |
Observations:
-
TMSCN is widely and effectively used in the Strecker reaction, providing high to quantitative yields of α-aminonitriles with a broad range of aldehydes, ketones, and amines under various catalytic conditions.[2][4][13]
-
Comparative data for TBDMSCN, TESCN, and TIPS-CN in the Strecker reaction is scarce in the literature, indicating that TMSCN is the preferred reagent for this transformation due to its high reactivity.
Lewis Acid-Catalyzed Strecker Reaction Signaling Pathway:
Caption: Lewis acid activation pathway in the Strecker reaction.
Detailed Experimental Protocols
General Procedure for the Cyanosilylation of Ketones with TMSCN
To a solution of the ketone (1.0 mmol) in a dry solvent (e.g., CH2Cl2, 2 mL) under an inert atmosphere, a catalyst (e.g., N-methylmorpholine N-oxide, 0.05 mmol) is added.[8] this compound (1.2 mmol) is then added dropwise at room temperature.[8] The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified by standard procedures.
General Procedure for the Three-Component Strecker Reaction with TMSCN
A mixture of a carbonyl compound (1.0 mmol), an amine (1.0 mmol), and a catalyst (e.g., mesoporous borosilicate, 50 mg) in a suitable solvent (e.g., CH2Cl2, 2 mL) is prepared.[2] this compound (1.2 mmol) is added to this mixture, and it is stirred at room temperature until completion.[2] The product is then isolated and purified.
Safety and Handling
All silyl cyanides are highly toxic, flammable, and moisture-sensitive. They should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[14][15][16] Upon contact with water or moisture, they release highly toxic hydrogen cyanide gas.[14][15]
| Silyl Cyanide | Key Hazards | Handling Precautions |
| TMSCN | Highly flammable, fatal if swallowed, in contact with skin, or inhaled. Reacts violently with water.[14][15][16] | Handle under an inert atmosphere. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, well-ventilated area.[15] |
| TBDMSCN | Toxic if swallowed, in contact with skin, or inhaled.[17] | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[17] |
| TESCN | Flammable liquid and vapor.[18] | Keep away from heat and open flames. Store in a well-ventilated place.[18] |
| TIPS-CN | Moisture sensitive.[4] | Handle and store under an inert atmosphere. Keep away from moisture.[4] |
Disposal: Silyl cyanides can be detoxified by slow addition to a stirred solution of sodium hydroxide (B78521) and calcium hypochlorite (B82951) (bleach).
Conclusion
This compound remains a versatile and highly reactive reagent for a broad range of synthetic applications, particularly in cyanohydrin formation from unhindered carbonyls and in Strecker reactions. For sterically demanding substrates, especially in cyanosilylation reactions, the bulkier tert-butyldimethylsilyl cyanide offers a clear advantage due to the enhanced stability of the resulting product. The utility of even bulkier silyl cyanides like TESCN and TIPS-CN appears to be more specialized, with limited comparative data available. The choice of silyl cyanide should be guided by the specific substrate, reaction type, and the desired stability of the silylated intermediate. Regardless of the choice, stringent safety precautions are paramount when handling these toxic and reactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 6. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 9. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8 [chemicalbook.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. bio.vu.nl [bio.vu.nl]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. lobachemie.com [lobachemie.com]
- 17. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
Navigating Large-Scale Cyanation: A Cost-Benefit Analysis of Trimethylsilyl Cyanide
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a cyanating agent is a critical decision with significant implications for cost, safety, and efficiency. This guide provides a comprehensive comparison of Trimethylsilyl (B98337) cyanide (TMSCN) against traditional cyanide sources, offering a data-driven analysis to inform strategic process development.
Trimethylsilyl cyanide (TMSCN) has emerged as a valuable reagent in organic synthesis, particularly for the introduction of a cyanide moiety in the production of pharmaceuticals and other fine chemicals. Its rising popularity stems from its perceived advantages in safety and reactivity compared to conventional inorganic cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as other alternatives like acetone (B3395972) cyanohydrin. This guide delves into a cost-benefit analysis of using TMSCN in large-scale synthesis, presenting quantitative data, detailed experimental protocols, and a comparative overview of the available options.
Performance Comparison: TMSCN vs. Alternatives
The selection of a cyanating agent impacts multiple facets of a large-scale synthesis campaign, from raw material procurement to waste disposal. The following table summarizes key performance indicators for TMSCN and its main competitors.
| Feature | This compound (TMSCN) | Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | Acetone Cyanohydrin |
| Physical Form | Volatile, moisture-sensitive liquid | Crystalline solids | Liquid |
| Reactivity | High, often enabling milder reaction conditions | High, but often requires harsher conditions and stoichiometric promoters | Moderate, acts as an in-situ source of HCN |
| Solubility | Soluble in a wide range of organic solvents | Soluble in water, limited solubility in organic solvents | Soluble in water and some organic solvents |
| Safety Profile | Highly toxic, but generally considered safer to handle than HCN gas. Releases HCN upon contact with water or acid. | Extremely toxic solids. Can release lethal HCN gas upon contact with acid. | Toxic. Can decompose to release HCN. |
| Byproducts | Trimethylsilanol and other silicon-based byproducts. | Inorganic salts. | Acetone. |
| Typical Yields | Generally high, often exceeding 80-90%.[1] | Variable, dependent on substrate and reaction conditions. | Generally good, but can be lower than TMSCN. |
Cost Analysis: A Multifaceted Equation
A direct comparison of reagent prices provides only a partial picture of the overall cost-effectiveness. The true economic impact must consider factors such as reaction efficiency, safety infrastructure, and waste disposal.
| Reagent | Approximate Price (per kg, Industrial Grade) |
| This compound (TMSCN) | ₹11,000 - ₹18,000 (approx. $132 - $216 USD)[2] |
| Sodium Cyanide (NaCN) | Varies significantly with bulk purchase, generally lower than TMSCN. |
| Potassium Cyanide (KCN) | Generally more expensive than NaCN. |
| Acetone Cyanohydrin | Data not readily available for direct comparison. |
Note: Prices are subject to significant variation based on supplier, purity, and purchase volume. The figures provided are indicative and intended for comparative purposes.
While the upfront cost of TMSCN is typically higher than that of inorganic cyanides, this can be offset by several factors:
-
Higher Yields and Selectivity: The use of TMSCN often leads to cleaner reactions with higher yields, reducing the need for costly purification steps and minimizing the loss of valuable starting materials.
-
Milder Reaction Conditions: TMSCN can often be used under milder conditions (e.g., lower temperatures), which can translate to energy savings and a wider compatibility with sensitive functional groups.
-
Reduced Safety Infrastructure Costs: While still requiring stringent safety protocols, the handling of a liquid reagent like TMSCN can sometimes be more readily integrated into standard manufacturing setups compared to the specialized handling required for large quantities of highly toxic cyanide powders.
-
Waste Disposal: The byproducts of TMSCN reactions, primarily silylated compounds, may be easier and less hazardous to handle and dispose of compared to large volumes of aqueous cyanide waste. The hydrolysis of TMSCN produces trimethylsilanol, which is less toxic than inorganic cyanide salts. The disposal of TMSCN itself can be achieved by quenching with a mixture of an alkali hydroxide (B78521) and bleach.[3]
Experimental Protocols: Strecker and Cyanohydrin Synthesis
The following are generalized protocols for two common applications of cyanating agents in large-scale synthesis.
Protocol 1: Large-Scale Strecker Reaction for α-Aminonitrile Synthesis
This three-component reaction is a cornerstone for the synthesis of amino acids and their derivatives.
Using this compound (TMSCN):
-
Reaction Setup: A suitable reactor is charged with the aldehyde or ketone, the amine, and an appropriate solvent (e.g., dichloromethane, ethanol).
-
Catalyst Addition: A catalytic amount of a Lewis acid or an organocatalyst is added to the mixture.
-
TMSCN Addition: TMSCN is added dropwise to the reaction mixture at a controlled temperature (often at room temperature or slightly below).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Workup: Upon completion, the reaction is typically quenched with an aqueous solution. The organic layer is separated, washed, and concentrated to yield the crude α-aminonitrile.
-
Purification: The crude product is purified by crystallization or chromatography.
Using Sodium Cyanide (NaCN):
-
Reaction Setup: The aldehyde or ketone and amine are dissolved in a suitable solvent, often a protic solvent like methanol (B129727) or ethanol.
-
NaCN Addition: Solid NaCN is added to the mixture. An acid (e.g., acetic acid) is often added to generate HCN in situ.
-
Reaction Conditions: The reaction may require elevated temperatures and longer reaction times compared to the TMSCN protocol.
-
Workup: The workup involves careful quenching of excess cyanide with an oxidizing agent (e.g., bleach) and extraction of the product. The aqueous waste stream requires specialized treatment.
-
Purification: Purification is carried out as described above.
Protocol 2: Large-Scale Cyanohydrin Synthesis
Cyanohydrins are versatile intermediates in the synthesis of α-hydroxy acids and other important molecules.
Using this compound (TMSCN):
-
Reaction Setup: The aldehyde or ketone is dissolved in an aprotic solvent in a reactor.
-
Catalyst Addition: A catalyst, such as a Lewis acid or base, is added.
-
TMSCN Addition: TMSCN is added, often at low temperatures (e.g., 0 °C to room temperature), to form the trimethylsilyl ether of the cyanohydrin.
-
Reaction Monitoring: The reaction is monitored for completion.
-
Hydrolysis: The resulting silyl (B83357) ether is hydrolyzed, typically under acidic or basic conditions, to yield the cyanohydrin.
-
Workup and Purification: The product is isolated through extraction and purified.
Using Potassium Cyanide (KCN):
-
Reaction Setup: The aldehyde or ketone is dissolved in a solvent, often in the presence of water.
-
KCN Addition: An aqueous solution of KCN is added. The pH is typically adjusted with an acid to generate HCN.
-
Reaction Conditions: The reaction is often carried out at or below room temperature.
-
Workup: The reaction mixture is neutralized and the product is extracted. The aqueous layer containing residual cyanide must be treated.
-
Purification: The crude cyanohydrin is purified.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the generalized workflows for a large-scale cyanation reaction using TMSCN versus a traditional cyanide salt, highlighting the key differences in handling and waste streams.
References
A Comparative Guide to Cyanide Sources in Chemical Synthesis: Environmental and Safety Impacts
For researchers, scientists, and drug development professionals, the choice of a cyanide source in chemical synthesis is a critical decision that extends beyond reaction yield and encompasses significant environmental and safety considerations. This guide provides an objective comparison of commonly used cyanide reagents, supported by quantitative data and detailed experimental protocols, to facilitate informed and responsible selection.
Comparison of Key Cyanide Sources
The selection of a cyanide source involves a trade-off between reactivity, ease of handling, toxicity, and the nature of the waste generated. The following table summarizes the key characteristics of common cyanide sources.
| Cyanide Source | Chemical Formula | Physical Form | Oral LD50 (rat) | Key Hazards | Waste Stream Profile |
| Sodium Cyanide | NaCN | White solid | 6.4 mg/kg | Highly toxic by ingestion, inhalation, and skin contact. Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. | Aqueous waste containing sodium and cyanide ions. Requires stringent treatment to destroy cyanide. |
| Potassium Cyanide | KCN | White solid | 5-10 mg/kg | Highly toxic, similar to NaCN. Reacts with acids to produce HCN gas. | Aqueous waste containing potassium and cyanide ions. Requires stringent treatment. |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN (TMSCN) | Colorless liquid | Acute toxicity estimate: 5.1 mg/kg (Oral), 5.1 mg/kg (Dermal), 0.6 mg/L (Inhalation, 4h)[1] | Highly toxic and flammable liquid.[1] Reacts violently with water to release HCN gas.[2] | Contains organosilicon byproducts (e.g., trimethylsilanol (B90980) from hydrolysis) in addition to cyanide.[2] Requires both organic and cyanide waste treatment. |
| Acetone (B3395972) Cyanohydrin | (CH₃)₂C(OH)CN | Colorless to light yellow liquid | ~19 mg/kg | Toxic liquid that can decompose to release HCN, especially with heat or in basic conditions.[3] | Organic waste stream containing acetone and cyanide. Requires specialized treatment.[4] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Yellow crystalline solid | 1600-3200 mg/kg[5] | Low toxicity due to the strong bonding of cyanide to the iron center.[6] However, can release HCN upon exposure to strong acids or UV light.[7] | Contains iron complexes. While less toxic, disposal must still be handled carefully to prevent cyanide release. Byproducts of palladium-catalyzed reactions include imidazole (B134444) and sulfate. |
Experimental Protocols
Accurate assessment of the environmental impact of cyanide sources relies on standardized analytical methods to quantify cyanide in waste streams. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Total Cyanide in Aqueous Waste (Distillation and Titration Method)
This method is suitable for measuring total cyanide concentrations, including free cyanide and metal-cyanide complexes, in wastewater.
1. Principle: Hydrogen cyanide (HCN) is released from cyanide complexes by reflux distillation in the presence of a strong acid and a magnesium chloride catalyst. The liberated HCN is then absorbed in a sodium hydroxide (B78521) solution. The concentration of cyanide in the absorbing solution is determined by titration with a standard silver nitrate (B79036) solution.
2. Apparatus:
-
Reflux distillation apparatus (e.g., Claissen flask)
-
Scrubber with a gas dispersion tube
-
Buret, 50 mL
-
Heating mantle
3. Reagents:
-
Sulfuric acid (H₂SO₄), concentrated
-
Magnesium chloride (MgCl₂·6H₂O) solution
-
Sodium hydroxide (NaOH) solution, 1 M
-
Silver nitrate (AgNO₃) standard solution, 0.0192 N
-
p-Dimethylaminobenzalrhodanine indicator
4. Procedure:
- Place 500 mL of the sample (or an aliquot diluted to 500 mL) into the distillation flask.
- Add 50 mL of the magnesium chloride solution.
- Set up the distillation apparatus with the scrubber containing 50 mL of 1 M NaOH solution.
- Slowly add 50 mL of concentrated sulfuric acid to the distillation flask through the thistle tube.
- Heat the mixture to boiling and reflux for at least one hour.
- After distillation, transfer the contents of the scrubber to a flask.
- Add 0.5 mL of p-dimethylaminobenzalrhodanine indicator.
- Titrate with the standard silver nitrate solution until the color changes from yellow to salmon.
- Calculate the cyanide concentration based on the volume of titrant used.
Protocol 2: Quenching and Disposal of this compound (TMSCN) Waste
Due to its high reactivity with water, special care must be taken when handling and disposing of TMSCN waste.
1. Principle: Excess TMSCN and any reactive intermediates are quenched by controlled hydrolysis under basic conditions to form sodium cyanide, which can then be oxidized to less toxic cyanate.
2. Apparatus:
-
Fume hood
-
Stirring plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (PPE): double gloves (nitrile), safety goggles, lab coat
3. Reagents:
-
Sodium hydroxide (NaOH) solution, dilute (e.g., 1 M)
-
Sodium hypochlorite (B82951) (NaOCl) solution (bleach), ~5-10%
4. Procedure:
- All operations must be performed in a certified chemical fume hood.[7]
- Cool the reaction mixture containing residual TMSCN in an ice bath.
- Slowly and carefully add a dilute solution of sodium hydroxide with vigorous stirring. This will hydrolyze the TMSCN to sodium cyanide and trimethylsilanol.[7][8]
- Once the initial reaction has subsided, slowly add an excess of sodium hypochlorite solution to the basic aqueous layer.[7]
- Allow the mixture to stir for several hours to ensure complete oxidation of cyanide to cyanate.[7]
- The resulting solution should be tested for the absence of free cyanide using appropriate test strips or analytical methods before disposal as hazardous waste according to institutional guidelines.[1]
Visualizing Workflows and Decision-Making
To aid in the selection and management of cyanide sources, the following diagrams illustrate key processes.
Caption: Decision-making flowchart for selecting a cyanide source.
Caption: Workflow for the safe management of cyanide-containing waste.
Conclusion
The choice of a cyanide source in synthesis has significant implications for both researcher safety and environmental health. While traditional sources like sodium and potassium cyanide are effective, their high toxicity necessitates stringent safety protocols and waste management. This compound and acetone cyanohydrin offer advantages in certain synthetic contexts but introduce their own handling and disposal challenges. Potassium ferrocyanide stands out as a significantly less toxic alternative, aligning with the principles of green chemistry. By carefully considering the data presented and implementing robust safety and waste disposal protocols, researchers can minimize the environmental impact of their work while achieving their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN109956537B - A kind of treatment method of wastewater containing acetone cyanohydrin - Google Patents [patents.google.com]
- 5. US4227888A - Method for the quantitative determination of cyanide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. gelest.com [gelest.com]
Trimethylsilyl Cyanide: A Comparative Guide to its Applications in Total Synthesis
For researchers, scientists, and drug development professionals, the choice of a cyanating agent is a critical decision in the intricate art of total synthesis. Among the available options, trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a versatile and often advantageous reagent. This guide provides an objective comparison of TMSCN's performance against other cyanating agents in key synthetic transformations, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Trimethylsilyl cyanide serves as a less hazardous substitute for hydrogen cyanide (HCN) and its inorganic salts like potassium cyanide (KCN) and sodium cyanide (NaCN). While still requiring careful handling due to its toxicity and moisture sensitivity, its liquid form and lower volatility offer significant practical advantages in the laboratory.[1][2] This guide will delve into the application of TMSCN in three pivotal C-C bond-forming reactions crucial to the synthesis of complex natural products: the Strecker reaction, cyanosilylation, and the Reissert reaction.
The Strecker Reaction: A Gateway to Unnatural Amino Acids
The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a cornerstone for the synthesis of α-aminonitriles, valuable precursors to both natural and unnatural α-amino acids. While traditional protocols often employ KCN or HCN, TMSCN has proven to be a highly effective cyanide source, particularly in asymmetric variants of the reaction.
A direct comparison in the catalytic asymmetric Strecker synthesis of (R)-tert-leucine, a non-proteinogenic amino acid, highlights the performance of TMSCN against KCN.[3]
| Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| TMSCN/MeOH | 4e (0.5) | Toluene (B28343) | 15 | 98 | 91 |
| KCN | 4e (0.5) | Toluene/H₂O | 4-8 | 95 | 89 |
| Table 1: Comparison of TMSCN and KCN in the asymmetric Strecker synthesis of (R)-tert-leucine. Catalyst 4e is a chiral amido-thiourea catalyst. ee = enantiomeric excess.[3] |
While both cyanide sources provide high yields and excellent enantioselectivity, TMSCN in combination with methanol (B129727) (which generates HCN in situ) under anhydrous conditions affords a slightly higher enantiomeric excess.[3] However, the use of KCN offers advantages in terms of cost and the avoidance of generating stoichiometric HCN, which carries significant safety liabilities.[3] The choice between the two often depends on the specific substrate, desired level of stereocontrol, and scale of the reaction.
Experimental Protocol: Asymmetric Strecker Synthesis of (R)-tert-Leucine α-Aminonitrile using TMSCN/MeOH[3]
A solution of the N-benzhydryl-protected imine of pivaldehyde (1.0 mmol) and chiral amido-thiourea catalyst 4e (0.005 mmol, 0.5 mol%) in toluene (5 mL) is cooled to -75 °C. A solution of this compound (1.3 mmol) in toluene (1 mL) is added, followed by the dropwise addition of methanol (1.3 mmol). The reaction mixture is stirred at -75 °C for 15 hours. The reaction is then quenched and worked up to afford the (R)-α-aminonitrile. The enantiomeric excess is determined by chiral HPLC analysis.
Cyanosilylation: Stereoselective Addition to Carbonyls
The addition of a cyanide group to a carbonyl compound to form a cyanohydrin is a fundamental transformation in organic synthesis. TMSCN is widely employed for this purpose, often in the presence of a Lewis acid or base catalyst, to generate a protected cyanohydrin (a trimethylsilyl ether). This reaction, known as cyanosilylation, is valued for its generally high yields and the ability to achieve high levels of stereocontrol.
In the context of steroid synthesis, the diastereoselective cyanosilylation of pregnenolone (B344588) acetate (B1210297) demonstrates the efficacy of TMSCN.
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| ZnI₂ (5) | CH₂Cl₂ | 24 | 95 |
| Table 2: Cyanosilylation of pregnenolone acetate using TMSCN.[4] |
The reaction proceeds with high yield, and notably, the addition of TMSCN to the C20 ketone occurs with high diastereoselectivity, favoring the (20R)-cyanohydrin. This stereochemical outcome is crucial for the further elaboration of the steroid side chain.
Experimental Protocol: Cyanosilylation of Pregnenolone Acetate[4]
To a solution of pregnenolone acetate (1.0 mmol) in dichloromethane (B109758) (10 mL) is added zinc iodide (0.05 mmol, 5 mol%). The mixture is stirred at room temperature, and this compound (1.5 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched and worked up to provide the corresponding silylated cyanohydrin.
The Reissert Reaction: Functionalization of Heterocycles
The Reissert reaction provides a powerful method for the introduction of a cyano group at the C-2 position of quinolines and isoquinolines, leading to the formation of Reissert compounds. These intermediates are valuable precursors for the synthesis of various alkaloids and other heterocyclic compounds. The classical Reissert reaction utilizes KCN in a biphasic system. However, TMSCN in an anhydrous organic solvent offers a homogeneous and often more efficient alternative, particularly for reactive acid chlorides that are prone to hydrolysis.[1]
Experimental Protocol: General Reissert Reaction with TMSCN[1]
To a solution of isoquinoline (B145761) (1.0 mmol) and an acid chloride (1.1 mmol) in dichloromethane (10 mL) is added a catalytic amount of aluminum chloride. This compound (1.2 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is passed through a short column of silica (B1680970) gel to remove the aluminum salts and the product is isolated after evaporation of the solvent.
Logical Flow of Cyanating Agent Selection
The decision-making process for selecting a cyanating agent in a total synthesis is a balance of reactivity, selectivity, safety, and cost. The following diagram illustrates a simplified logical workflow.
Caption: A decision-making flowchart for selecting a cyanating agent.
Conclusion
This compound stands as a powerful tool in the arsenal (B13267) of the synthetic chemist. Its application in Strecker, cyanosilylation, and Reissert reactions often leads to high yields and excellent stereocontrol, particularly in the synthesis of complex molecules. While alternatives like potassium cyanide offer cost benefits, TMSCN's advantages in terms of safety, solubility in organic solvents, and efficacy in anhydrous and highly stereoselective transformations often make it the reagent of choice. The provided data and protocols offer a starting point for chemists to make informed decisions when incorporating a cyanation step into their synthetic strategies, ultimately paving the way for the efficient and elegant construction of challenging molecular targets.
References
Safety Operating Guide
Proper Disposal of Trimethylsilyl Cyanide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of trimethylsilyl (B98337) cyanide (TMSCN) in a laboratory setting. Given the acute toxicity and high reactivity of this compound, strict adherence to the following procedures is paramount to ensure the safety of all personnel and to maintain environmental compliance. Trimethylsilyl cyanide is a highly flammable liquid that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It reacts violently with water, including atmospheric moisture, to release highly toxic hydrogen cyanide (HCN) gas.[1][2][4][5] Therefore, all handling and disposal operations must be conducted with extreme caution in a well-ventilated chemical fume hood.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes having a designated work area within a certified chemical fume hood, free of clutter and incompatible materials such as acids.[2][6] An emergency eyewash and safety shower must be readily accessible.[7]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential violent reactions. |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact, which can be fatal.[1][7] |
| Body Protection | A lab coat and an impervious apron. | Protects against spills and splashes. |
| Respiratory Protection | An air-supplying respirator or a combination organic vapor/acid gas respirator may be required, especially if there is a risk of exceeding exposure limits for hydrogen cyanide.[7] | Protects against inhalation of toxic vapors, which can be fatal.[1][7] |
Step-by-Step Disposal Protocol: Alkaline Hydrolysis Followed by Oxidation
The recommended procedure for the disposal of this compound involves a two-stage chemical neutralization process performed entirely within a chemical fume hood. The first stage is the controlled hydrolysis of TMSCN with a dilute sodium hydroxide (B78521) solution to form sodium cyanide. The second stage involves the oxidation of the resulting cyanide to the less toxic cyanate, followed by its complete breakdown into nitrogen gas and carbon dioxide using sodium hypochlorite (B82951) (bleach).
Experimental Protocol
Materials:
-
This compound (TMSCN) waste
-
Dilute sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Commercial sodium hypochlorite (bleach) solution (typically 5-6% NaOCl)
-
Large glass or chemically resistant plastic beaker (at least 10 times the volume of the TMSCN to be quenched)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH indicator strips or a pH meter
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a magnetic stir plate inside the chemical fume hood.
-
Add a stir bar to the beaker.
-
For every 1 mL of TMSCN to be disposed of, place approximately 20 mL of dilute sodium hydroxide solution into the beaker. This ensures the solution remains strongly basic throughout the addition.
-
Begin gentle stirring of the NaOH solution.
-
-
Stage 1: Hydrolysis of this compound:
-
Using a syringe or a dropping funnel, add the TMSCN waste to the stirring NaOH solution very slowly (dropwise) . The reaction is exothermic, and the slow addition is crucial to control the temperature and prevent splashing.
-
Monitor the temperature of the reaction mixture. If it begins to rise significantly, pause the addition until it cools.
-
Once all the TMSCN has been added, allow the mixture to stir for at least one hour to ensure complete hydrolysis to sodium cyanide. The resulting aqueous layer now contains highly toxic sodium cyanide.[7]
-
-
Stage 2: Oxidation of Cyanide with Sodium Hypochlorite:
-
Ensure the pH of the solution is still above 10.[2] If not, add more NaOH solution. Maintaining a high pH is critical to prevent the formation of toxic cyanogen (B1215507) chloride gas during oxidation.[8]
-
Slowly add the sodium hypochlorite (bleach) solution to the stirring cyanide solution. A significant excess of bleach is required. A general guideline is to add approximately 100 mL of 5% bleach for every 1 gram of the original TMSCN.
-
The oxidation reaction is also exothermic. Add the bleach in small portions and monitor the temperature.
-
Continue stirring the mixture for several hours (or overnight) to ensure the complete destruction of the cyanide.
-
-
Verification and Final Disposal:
-
After the reaction is complete, test for the presence of residual cyanide using commercially available cyanide test strips. If cyanide is still present, add more bleach and continue stirring.
-
Once the absence of cyanide is confirmed, the resulting solution can be neutralized (adjusting the pH to between 6 and 8 with a suitable acid like hydrochloric acid) and disposed of down the drain with copious amounts of water, in accordance with local regulations. All solid waste, including contaminated gloves and pipette tips, must be collected as hazardous waste.[1][6]
-
Quantitative Data for Disposal
| Parameter | Value/Guideline | Rationale |
| Initial Quenching Solution | 2 M Sodium Hydroxide | To ensure a strongly alkaline environment for the initial hydrolysis of TMSCN. |
| Ratio of Quenching Solution to TMSCN | ~20:1 (v/v) | Provides a sufficient heat sink and excess base. |
| pH for Oxidation | > 10 | Prevents the formation of toxic cyanogen chloride gas.[2][8] |
| Sodium Hypochlorite (Bleach) Requirement | ~17.3 mg NaOCl per 1 mg of CN⁻ | Stoichiometric requirement for the oxidation of cyanide to cyanate.[9] |
| Reaction Time (Hydrolysis) | ≥ 1 hour | To ensure complete conversion of TMSCN to sodium cyanide. |
| Reaction Time (Oxidation) | Several hours to overnight | To ensure complete destruction of cyanide. |
Disposal Workflow
References
- 1. Comprehensive Strategies for Effective Cyanide Removal: Exploring Alkaline Chlorination, Biological Treatment, Activated Carbon Adsorption, Chemical Precipitation, and Reverse Osmosis | Durpro [durpro.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. hubbardhall.com [hubbardhall.com]
- 5. RU2310614C1 - Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters - Google Patents [patents.google.com]
- 6. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 7. Cyanide Wastewater Treatment: What You Need to Know | Sensorex [sensorex.com]
- 8. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 9. thaiscience.info [thaiscience.info]
Essential Guide to Handling Trimethylsilyl Cyanide: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This guide provides essential, immediate safety and logistical information for working with Trimethylsilyl cyanide (TMSCN), a highly toxic and reactive compound. Adherence to these procedures is critical for ensuring personnel safety and preventing environmental contamination.
Immediate Safety and Logistical Information
This compound is a highly flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin.[1][2] It reacts violently with water, releasing toxic hydrogen cyanide gas.[2][3] Therefore, it must be handled under anhydrous conditions in a well-ventilated area, preferably a certified chemical fume hood.[3][4] All ignition sources must be eliminated from the handling area.[2]
Key Hazards:
-
Toxicity: Fatal if absorbed through the skin, inhaled, or ingested.[1][5]
-
Reactivity: Reacts violently with water, acids, and bases to produce highly toxic and flammable hydrogen cyanide gas.[2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is the first line of defense when handling TMSCN. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with unperforated side shields. A face shield should be worn when there is a risk of splashing.[5] | Protects against splashes and vapors that can cause severe eye irritation.[5] Contact lenses should not be worn.[5] |
| Hand Protection | Chemically resistant gloves such as rubber, neoprene, or nitrile.[5] Consider double-gloving for added protection.[8] | Prevents skin contact, as TMSCN is fatal if absorbed through the skin.[1] |
| Body Protection | A flame-retardant and chemical-resistant lab coat. For larger quantities or increased exposure risk, chemical-resistant coveralls and non-sparking safety footwear are recommended. | Protects against skin contact and potential fire hazards. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If exposure limits for hydrogen cyanide are exceeded, an air-supplied respirator or a combination organic vapor/acid gas respirator is required.[3][5] | Protects against the inhalation of fatal concentrations of TMSCN vapors and hydrogen cyanide gas.[1][5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for the safe use of TMSCN in a laboratory setting.
1. Preparation:
- Ensure a cyanide antidote kit is readily available and personnel are trained in its use.
- Verify that a safety shower and eyewash station are accessible and operational.[5]
- Work must be performed in a certified chemical fume hood.
- Remove all flammable materials and ignition sources from the work area.
- Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
- Assemble all necessary glassware and ensure it is dry.
2. Handling and Dispensing:
- Wear the appropriate PPE as detailed in the table above.
- Handle under an inert atmosphere, such as nitrogen or argon.[2][3]
- Use only non-sparking tools.[1][2]
- Transfer TMSCN using a syringe or cannula. Avoid pouring.
- Keep the container tightly closed when not in use.[1][2]
3. Reaction Quenching and Work-up:
- Quench reactions involving TMSCN carefully, preferably with a dilute bleach solution or dilute sodium hydroxide (B78521) in a fume hood.[8]
- Be aware that quenching with sodium hydroxide will produce sodium cyanide in the aqueous layer, which is also highly toxic.[5][8]
4. Decontamination:
- Decontaminate all glassware and equipment that has come into contact with TMSCN.
- Wipe down the work area in the fume hood with a suitable decontaminating solution (e.g., dilute bleach).[9]
Disposal Plan
All waste containing TMSCN or cyanide must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing TMSCN or cyanide in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, especially acidic waste.[9]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a designated hazardous waste container.[9][10] "Empty" containers retain product residue and are dangerous.[7]
-
Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service.[5][10] Controlled incineration is a recommended disposal method.[5] Alternatively, in an enclosed vessel with a caustic vent scrubber, the material can be hydrolyzed by slowly mixing with dilute sodium hydroxide.[5]
Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5][10]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Decontaminate the area with a 10% bleach solution.[9]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert emergency personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Turn off all ignition sources if it can be done safely.[9]
-
First Aid Measures:
-
Inhalation: Move the exposed individual to fresh air immediately. Call for immediate medical attention.[1][5] If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5][11] Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention. Do not induce vomiting.[5]
-
Note to Physician: If cyanosis is evident, treat for cyanide poisoning.[5]
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for this compound incidents.
References
- 1. lobachemie.com [lobachemie.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. reddit.com [reddit.com]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
